5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.ClH/c1-3-9-4-2-8-6(9)5-7-1;/h2,4,7H,1,3,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHISCLFBXNGLCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CN=C2CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656808 | |
| Record name | 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187830-84-7 | |
| Record name | 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine hydrochloride?
An In-depth Technical Guide to 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine Hydrochloride: A Core Scaffold for Modern Drug Discovery
Executive Summary
This compound is a saturated, bicyclic heterocyclic amine that has emerged as a critical building block in medicinal chemistry and drug development. While the compound itself exhibits limited intrinsic biological activity, its rigid, three-dimensional structure serves as a versatile scaffold for the synthesis of potent and selective therapeutic agents. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and, most importantly, the biological significance and applications of its derivatives. Particular focus is given to its role in the development of Gαq protein inhibitors, a novel class of molecules with therapeutic potential in oncology and other signaling-driven diseases. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this important chemical entity in their research programs.
Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical scaffold is a thorough understanding of its fundamental properties. This compound is the acid salt of its free base, a modification that enhances its stability and aqueous solubility, which are favorable characteristics for handling and for certain synthetic applications.
Nomenclature and Key Identifiers
-
IUPAC Name: this compound
-
CAS Number: 91476-80-1 (often refers to the free base, but also used for the hydrochloride salt in supplier contexts)[1][2][3]
-
Synonyms: 5,6,7,8-Tetrahydroimdazo[1,2-A]pyrazine hcl[1]
-
Molecular Formula: C₆H₁₀ClN₃[1]
-
Molecular Weight: 159.62 g/mol [1]
-
InChI Key (Free Base): SWBUHQQTIPEPMK-UHFFFAOYSA-N[4]
Physicochemical Data
The properties of the compound make it suitable for a range of laboratory applications. The solid form and improved solubility of the hydrochloride salt simplify weighing and its use in aqueous or polar protic solvents.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀ClN₃ (Hydrochloride Salt) | [1] |
| C₆H₉N₃ (Free Base) | [3][4] | |
| Molecular Weight | 159.62 g/mol (Hydrochloride Salt) | [1] |
| 123.16 g/mol (Free Base) | [3][4] | |
| Appearance | Solid | [4] |
| Classification | Saturated Heterocyclic Amine |
Synthesis and Manufacturing
The synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is most efficiently achieved through the reduction of its aromatic precursor, imidazo[1,2-a]pyrazine. This transformation is a cornerstone of its production, providing a reliable route to the saturated scaffold.
Rationale for Synthetic Strategy
The parent imidazo[1,2-a]pyrazine core can be constructed through various methods, including multicomponent reactions that offer high atom economy.[5][6] However, the most direct and widely cited route to the desired tetrahydro- derivative is the catalytic hydrogenation of the pyrazine ring of the fused aromatic system.[2][7] This approach is favored because it selectively reduces the pyrazine ring while leaving the imidazole ring intact, preserving the core structure needed for further functionalization. Platinum (IV) oxide (PtO₂) and Palladium on Carbon (Pd/C) are common catalysts for this type of reduction.[2][8]
Detailed Experimental Protocol: Catalytic Hydrogenation
This protocol describes a validated method for the synthesis of the free base, which can then be converted to the hydrochloride salt. The choice of a platinum catalyst and hydrogen pressure is critical for driving the reaction to completion.
Objective: To synthesize 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine from imidazo[1,2-a]pyrazine.
Materials:
-
Imidazo[1,2-a]pyrazine
-
2-Methoxyethanol (solvent)
-
Platinum (IV) oxide (catalyst)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Diatomaceous earth (e.g., Celite®)
-
Toluene
-
Dichloromethane/7N Ammonia in Methanol (95:5, v/v) for chromatography
Procedure:
-
Dissolution: Dissolve imidazo[1,2-a]pyrazine (e.g., 7.2 g, 60.44 mmol) in 2-methoxyethanol (100 mL) in a suitable reaction vessel.[2]
-
Catalyst Addition: Add Platinum (IV) oxide (e.g., 1.2 g, 5.13 mmol) to the solution.[2]
-
Hydrogenation: Transfer the mixture to an autoclave. Pressurize the vessel with hydrogen gas to 4 bar.[2]
-
Reaction: Stir the reaction mixture overnight at room temperature.[2] The pressure drop in the autoclave can be monitored to assess reaction progress.
-
Workup - Catalyst Removal: Once the reaction is complete, vent the hydrogen and purge the autoclave with nitrogen gas. Filter the reaction mixture through a pad of diatomaceous earth to meticulously remove the platinum catalyst.[2]
-
Workup - Solvent Removal: Concentrate the filtrate under reduced pressure. Co-evaporate the residue with toluene to azeotropically remove any remaining 2-methoxyethanol.[2]
-
Purification: Purify the crude product by column chromatography using a silica gel stationary phase and an eluent system of dichloromethane with 5% 7N ammonia in methanol to yield the pure 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine free base.[2]
-
Salt Formation (Optional): To form the hydrochloride salt, the purified free base can be dissolved in a suitable solvent (e.g., ethanol, diethyl ether) and treated with a stoichiometric amount of hydrochloric acid (either as a gas or an ethereal solution) to precipitate the hydrochloride salt, which is then collected by filtration and dried.
Synthetic Workflow Diagram
Caption: Synthetic route from the aromatic precursor to the final hydrochloride salt.
Biological Significance and Mechanism of Action of Derivatives
While the title compound is primarily a building block, its derivatives have shown significant biological activity, most notably as inhibitors of the Gαq protein signaling pathway.[8] Understanding this pathway is key to appreciating the therapeutic potential of this chemical class.
Primary Target: Gαq Protein Inhibition
Heterotrimeric G proteins are critical molecular switches in cellular signal transduction. They are composed of α, β, and γ subunits. The Gα subunit defines the protein's class and downstream signaling cascade. The Gq alpha subunit (Gαq) is responsible for activating phospholipase C (PLC), which initiates a cascade leading to calcium mobilization and protein kinase C (PKC) activation.[8]
Certain derivatives of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, such as BIM-46174, have been identified as rare, cell-permeable compounds that can preferentially silence Gαq proteins.[8] This inhibitory action blocks the signal transduction pathway at a critical upstream point, making it a promising strategy for diseases driven by aberrant Gαq signaling, such as certain types of uveal melanoma.[8]
The Gαq Signaling Pathway
-
Activation: A ligand binds to a G protein-coupled receptor (GPCR), causing a conformational change.
-
G Protein Coupling: The activated GPCR recruits and activates the heterotrimeric Gq protein, promoting the exchange of GDP for GTP on the Gαq subunit.
-
Effector Activation: The Gαq-GTP subunit dissociates and activates its downstream effector, phospholipase C-β (PLCβ).
-
Second Messenger Production: PLCβ cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).
-
Downstream Effects: IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG activates protein kinase C (PKC), leading to a wide range of cellular responses.
Gαq Signaling Pathway Diagram
Caption: The Gαq signaling cascade and the point of inhibition by derivative compounds.
Applications in Research and Drug Development
The primary value of this compound lies in its role as a foundational scaffold.
-
Scaffold for Gαq Inhibitors: Its most prominent application is in the synthesis of Gαq inhibitors.[8] This is a high-interest area for oncology, particularly for cancers with known driver mutations in GNAQ or GNA11 genes.
-
Pharmaceutical Intermediates: The core structure is a recognized intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). For instance, related triazolopyrazine structures are key intermediates for the dipeptidyl peptidase-4 (DPP-4) inhibitor sitagliptin, used to treat type 2 diabetes.[9]
-
Exploring New Biological Space: The imidazo[1,2-a]pyrazine core, in general, has been explored for a wide range of biological activities, including anticancer, antioxidant, and antimicrobial effects.[5][6][10] The tetrahydro- derivative provides a more three-dimensional and flexible starting point compared to its flat, aromatic counterpart, allowing chemists to explore different pharmacophore arrangements and potentially discover novel biological activities.
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential for ensuring personnel safety.
-
Hazard Identification: The compound is classified as causing skin and serious eye irritation. It may also cause respiratory irritation.[3][11][12][13] Some classifications also list it as harmful or toxic if swallowed.[3][4]
-
Recommended Handling:
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[11][14]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11][14]
Conclusion and Future Outlook
This compound is more than a simple chemical; it is an enabling tool for innovation in drug discovery. Its true value is realized in the complex and potent derivatives it helps create. Its established role in the synthesis of Gαq inhibitors highlights its importance in targeting previously "undruggable" signaling pathways. Future research will likely focus on expanding the library of derivatives built from this scaffold, optimizing their potency, selectivity, and pharmacokinetic properties, and exploring their therapeutic potential across a wider range of diseases. As our understanding of cellular signaling deepens, the demand for versatile and synthetically accessible scaffolds like this one will only continue to grow.
References
- 1. CAS 91476-80-1 | this compound - Synblock [synblock.com]
- 2. 5,6,7,8-TETRAHYDROIMIDAZO[1,2-A]PYRAZINE | 91476-80-1 [chemicalbook.com]
- 3. 5,6,7,8-Tetrahydroimidazo(1,2-a)pyrazine | C6H9N3 | CID 13247046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. SYNTHESIS OF IMIDAZO[1,2-<i>a</i>]PYRAZINE AND IMIDAZO[1,2-<i>a</i>]PYRIMIDINE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 8. researchgate.net [researchgate.net]
- 9. CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazol[4,3-a] pyrazine hydrochloride - Google Patents [patents.google.com]
- 10. tsijournals.com [tsijournals.com]
- 11. aksci.com [aksci.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride 0.5 hydrate, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. capotchem.com [capotchem.com]
An In-depth Technical Guide to 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine Hydrochloride: Structure, Properties, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride, a key heterocyclic scaffold in medicinal chemistry. We will delve into its chemical structure, physicochemical properties, synthesis, and its emerging role in the development of novel therapeutics.
Introduction: The Significance of the Imidazo[1,2-a]pyrazine Core
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in drug discovery, recognized for its diverse pharmacological activities. Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically functionalized to interact with a variety of biological targets. The tetrahydro-derivative, 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, retains key electronic features of the aromatic system while introducing conformational flexibility, a desirable attribute for optimizing ligand-receptor interactions. This guide focuses on the hydrochloride salt of this scaffold, a common form for improving solubility and handling of amine-containing compounds in a research and development setting.
Molecular Structure and Chemical Identity
This compound is the salt formed between the basic 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine free base and hydrochloric acid. The protonation of one of the nitrogen atoms in the bicyclic system enhances its aqueous solubility.
dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];
} caption: "Chemical structure of this compound"
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 91476-80-1 (for hydrochloride) | --INVALID-LINK--[1] |
| Molecular Formula | C₆H₁₀ClN₃ | --INVALID-LINK--[1] |
| Molecular Weight | 159.62 g/mol | --INVALID-LINK--[1] |
| Predicted pKa (Free Base) | 7.91 ± 0.20 | --INVALID-LINK-- |
| Predicted Boiling Point (Free Base) | 322.8 ± 35.0 °C | --INVALID-LINK-- |
| Appearance | Solid (predicted) | --INVALID-LINK-- |
| Solubility | Data not available. Expected to be soluble in water and polar protic solvents. | N/A |
| Melting Point | Data not available | N/A |
Synthesis and Purification
The synthesis of this compound typically involves a two-step process: the synthesis of the free base followed by its conversion to the hydrochloride salt.
Synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine (Free Base)
A common method for the synthesis of the free base is the catalytic hydrogenation of imidazo[1,2-a]pyrazine.[2]
Experimental Protocol:
-
Dissolution: Dissolve imidazo[1,2-a]pyrazine in a suitable solvent such as methanol.[3]
-
Catalyst Addition: Add a catalytic amount of platinum(IV) oxide to the solution.[3]
-
Hydrogenation: Subject the mixture to hydrogenation under pressure (e.g., Parr shaker) until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Work-up: Filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine.
-
Purification: The crude product can be purified by column chromatography on silica gel.
dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} caption: "Workflow for the synthesis of the free base"
Formation of the Hydrochloride Salt
The purified free base is then converted to its hydrochloride salt.
Experimental Protocol:
-
Dissolution: Dissolve the purified 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine in a suitable anhydrous solvent (e.g., diethyl ether or methanol).
-
Acidification: Slowly add a solution of hydrogen chloride in the same solvent (or bubble HCl gas through the solution) with stirring.
-
Precipitation: The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration, wash with the anhydrous solvent, and dry under vacuum.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the protons on the imidazo and pyrazine rings. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrogen atoms and the positive charge on the protonated nitrogen.
Table 2: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Imidazole CH | 7.0 - 7.5 | d |
| Imidazole CH | 6.8 - 7.2 | d |
| Pyrazine CH₂ | 4.0 - 4.5 | t |
| Pyrazine CH₂ | 3.5 - 4.0 | t |
| Pyrazine CH₂ | 3.0 - 3.5 | m |
| NH⁺ | 10.0 - 12.0 | br s |
Note: Predicted shifts are in a solvent like DMSO-d₆. A patent for a related synthesis provides the following ¹H NMR data for the free base in CD₃OD: δ 3.37 (t, 1H, J=5.5 Hz), 4.18 (t, 2H, J=5.6 Hz), 4.88 (s, 1H), 7.27 (d, J=1.6 Hz, 1H), 7.33 (d, 1H).[3]
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show distinct signals for the carbon atoms in the heterocyclic rings.
Table 3: Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Imidazole C=N | 140 - 150 |
| Imidazole C-N | 120 - 130 |
| Imidazole C-H | 110 - 120 |
| Pyrazine C-N | 40 - 50 |
| Pyrazine C-C | 20 - 30 |
FT-IR Spectroscopy (Predicted)
The infrared spectrum will provide information about the functional groups present in the molecule.
Table 4: Predicted FT-IR Absorptions
| Wavenumber (cm⁻¹) | Assignment |
| 3200 - 2800 | N-H⁺ stretch (broad) |
| 3100 - 3000 | C-H stretch (aromatic) |
| 2950 - 2850 | C-H stretch (aliphatic) |
| 1650 - 1550 | C=N and C=C stretching |
| 1400 - 1200 | C-N stretching |
Mass Spectrometry (Predicted)
The mass spectrum will show the molecular ion peak corresponding to the free base after loss of HCl.
-
Expected [M+H]⁺ for free base (C₆H₉N₃): 124.0869
Biological Activity and Therapeutic Potential
While this compound itself is primarily a building block, its core structure is of significant interest in medicinal chemistry due to the biological activities of its derivatives.
Inhibition of Gαq Proteins
Derivatives of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold have been investigated as inhibitors of Gαq proteins.[4] Gq proteins are a family of G protein alpha subunits that, upon activation by G protein-coupled receptors (GPCRs), stimulate phospholipase C-β (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C. Dysregulation of Gq signaling is implicated in various diseases, making inhibitors of this pathway attractive therapeutic targets.
dot graph "Gq_Signaling_Pathway" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} caption: "Simplified Gαq signaling pathway and the point of inhibition."
P2X7 Receptor Modulation
Derivatives of this scaffold have also been explored as modulators of the P2X7 receptor, a ligand-gated ion channel activated by extracellular ATP. The P2X7 receptor is involved in inflammation and pain signaling, making its modulators potential therapeutic agents for a range of conditions.
Safety and Handling
The free base, 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, is classified with the following hazard statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The hydrochloride salt should be handled with similar precautions. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential when working with this compound. It should be stored in a cool, dry, and well-ventilated area.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the amenability of its core structure to chemical modification make it an attractive starting point for the development of novel therapeutic agents, particularly those targeting G protein signaling pathways and ion channels. Further research into the specific biological activities of the parent compound and the development of new synthetic derivatives will undoubtedly continue to expand its utility in drug discovery.
References
- 1. CAS 91476-80-1 | this compound - Synblock [synblock.com]
- 2. 5,6,7,8-TETRAHYDROIMIDAZO[1,2-A]PYRAZINE | 91476-80-1 [chemicalbook.com]
- 3. WO2003004498A1 - Beta-amino tetrahydroimidazo (1, 2-a) pyrazines and tetrahydrotrioazolo (4, 3-a) pyrazines as dipeptidyl peptidase inhibitors for the treatment or prevention of diabetes - Google Patents [patents.google.com]
- 4. scbt.com [scbt.com]
CAS number 91476-80-1 chemical information
An In-Depth Technical Guide to 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine (CAS No. 91476-80-1)
Executive Summary
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine, identified by CAS number 91476-80-1, is a bicyclic heterocyclic amine of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique scaffold, comprising a fused imidazole and a saturated pyrazine ring, serves as a versatile building block for the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, potential pharmacological applications, and safety considerations, tailored for researchers and professionals in drug development.
Chemical Identity and Physicochemical Properties
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine is a heterocyclic organic compound whose structure features both imidazole and pyrazine rings.[1] The saturated pyrazine component lends conformational flexibility, while the imidazole ring provides a key site for hydrogen bonding and potential metal coordination.[1] This combination of features makes it an attractive scaffold for designing molecules with specific biological activities.
Chemical Structure
Caption: Chemical structure of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine.
Physicochemical Data
The compound is typically a colorless to pale yellow liquid or solid, depending on its purity.[1] Its key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 91476-80-1 | [1][2][3][4][5][6][7][8] |
| Molecular Formula | C₆H₉N₃ | [1][7][8] |
| Molecular Weight | 123.16 g/mol | [5][7] |
| IUPAC Name | 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | [2] |
| Boiling Point | 322.8 °C at 760 mmHg | [2] |
| Flash Point | 149.0 ± 25.9 °C | [2] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Purity | Typically ≥92% - 95% | [2][8] |
| Storage Temperature | 4°C | [2] |
| Solubility | Soluble in polar solvents | [1] |
| Topological Polar Surface Area (TPSA) | 29.9 Ų | [5] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
Synthesis and Purification
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine is accessible through the catalytic hydrogenation of its aromatic precursor, imidazo[1,2-a]pyrazine. This reaction selectively reduces the pyrazine ring while leaving the imidazole core intact.
Synthetic Workflow
References
- 1. CAS 91476-80-1: 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine [cymitquimica.com]
- 2. 5,6,7,8-Tetrahydro-imidazo[1,2-a]pyrazine | 91476-80-1 [sigmaaldrich.com]
- 3. 91476-80-1 | 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine | Other Aromatic Heterocycles | Ambeed.com [ambeed.com]
- 4. 5,6,7,8-TETRAHYDROIMIDAZO[1,2-A]PYRAZINE | 91476-80-1 [chemicalbook.com]
- 5. 5,6,7,8-Tetrahydroimidazo(1,2-a)pyrazine | C6H9N3 | CID 13247046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 91476-80-1|5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine|BLD Pharm [bldpharm.com]
- 7. scbt.com [scbt.com]
- 8. 5,6,7,8-Tetrahydro-imidazo[1,2-a]pyrazine | [frontierspecialtychemicals.com]
An In-depth Technical Guide to 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine: Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine is a saturated bicyclic heterocyclic compound containing an imidazole ring fused to a pyrazine ring. This unique structural motif imparts a range of interesting chemical and pharmacological properties, making it a valuable scaffold in medicinal chemistry and drug discovery. Its derivatives have shown a variety of biological activities, including acting as Gαq protein inhibitors and potential treatments for leishmaniasis and neuropathic pain.[1] This guide provides a comprehensive overview of the known physical and chemical properties of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core, along with a detailed synthesis protocol.
Physicochemical Properties
Table 1: Physical Properties of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃ | [2][3] |
| Molecular Weight | 123.16 g/mol | [2][3] |
| Appearance | Yellow solid | [4] |
| Boiling Point | 322.8 ± 35.0 °C (Predicted) | [4][5] |
| Density | 1.33 ± 0.1 g/cm³ (Predicted) | [4][5] |
| pKa | 7.91 ± 0.20 (Predicted) | [4] |
| Solubility | Soluble in polar solvents. |
Table 2: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 91476-80-1 | [2][3][6] |
| IUPAC Name | 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | [2] |
| InChI | InChI=1S/C6H9N3/c1-3-9-4-2-8-6(9)5-7-1/h2,4,7H,1,3,5H2 | [2] |
| InChIKey | SWBUHQQTIPEPMK-UHFFFAOYSA-N | [2] |
| SMILES | C1CN2C=CN=C2CN1 | [2] |
Chemical Structure
The structure of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine consists of a five-membered imidazole ring fused to a six-membered pyrazine ring, with the pyrazine ring being fully saturated.
Caption: Chemical structure of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine.
Synthesis
A common and effective method for the synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is through the catalytic hydrogenation of imidazo[1,2-a]pyrazine.[6]
Protocol: Synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine [6]
-
Dissolution: Dissolve imidazo[1,2-a]pyrazine (7.2 g, 60.44 mmol) in 2-methoxyethanol (100 mL).
-
Catalyst Addition: Add Platinum (IV) oxide (1.2 g, 5.13 mmol) to the solution.
-
Hydrogenation: Transfer the mixture to an autoclave. Stir the reaction mixture overnight at room temperature under a hydrogen pressure of 4 bar.
-
Catalyst Removal: After the reaction is complete, replace the hydrogen atmosphere in the autoclave with nitrogen. Filter the reaction mixture through diatomaceous earth to remove the catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure. Co-evaporate with toluene to remove any residual solvent.
-
Purification: Purify the crude product by column chromatography using a mixture of dichloromethane and 7N ammonia in methanol (95:5, v/v) as the eluent.
-
Final Product: This procedure yields 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (5.7 g, 76% yield).
Caption: Workflow for the synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine.
Spectral Data
Detailed experimental spectral data for the parent 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is not extensively published. However, spectral information for its derivatives is available and can provide insights into the expected spectral characteristics of the core structure.
-
¹H and ¹³C NMR Spectroscopy: The proton and carbon NMR spectra are essential for confirming the structure of the molecule. For derivatives of imidazo[1,2-a]pyrazine, characteristic signals for the protons and carbons of the bicyclic ring system are observed.[7]
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present in the molecule. For derivatives, characteristic absorption bands corresponding to C-H, C=N, and C-N stretching vibrations are typically observed.[8]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum of the parent aromatic pyrazine is well-documented and can serve as a reference for the fragmentation of the core structure.[9]
Chemical Reactivity and Stability
The chemical reactivity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is influenced by the presence of the nitrogen atoms in both the imidazole and the saturated pyrazine rings.
-
Basicity: The nitrogen atoms, particularly the non-bridgehead nitrogen in the pyrazine ring, are basic and can be protonated to form salts.
-
N-Alkylation and N-Acylation: The secondary amine in the pyrazine ring is susceptible to alkylation and acylation reactions.
-
Electrophilic Aromatic Substitution: While the pyrazine ring is saturated, the imidazole ring can potentially undergo electrophilic substitution, although the electron-donating character of the fused saturated ring may influence the regioselectivity.
-
Stability: The saturated heterocyclic system is generally stable. It should be stored in a cool, dry place, protected from light.[4]
Potential Applications and Biological Activity
The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold is of significant interest in drug discovery due to the diverse biological activities exhibited by its derivatives.
-
Gαq Protein Inhibition: Derivatives of this compound have been identified as inhibitors of Gαq proteins, which are key signaling molecules involved in various cellular processes. This makes them potential therapeutic agents for diseases such as uveal melanoma.[10]
-
Antiparasitic Activity: Certain derivatives have shown inhibitory effects against Leishmania infantum, suggesting potential applications in the treatment of leishmaniasis.
-
Neuropathic Pain: Some compounds based on this scaffold have demonstrated the ability to block neurotransmitter release, indicating their potential for the management of neuropathic pain.
Conclusion
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine is a versatile heterocyclic core with significant potential in medicinal chemistry. This guide has summarized its key physical and chemical properties, provided a detailed synthesis protocol, and highlighted its relevance in drug development. Further research to obtain comprehensive experimental data, particularly for its spectral and physicochemical properties, will be invaluable for the continued exploration of this promising scaffold.
References
- 1. Tetrahydroimidazo[1,2-a]pyrazine Derivatives: Synthesis and Evaluation as Gαq -Protein Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5,6,7,8-Tetrahydroimidazo(1,2-a)pyrazine | C6H9N3 | CID 13247046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 5,6,7,8-TETRAHYDROIMIDAZO[1,2-A]PYRAZINE CAS#: 91476-80-1 [m.chemicalbook.com]
- 5. 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, CAS No. 91476-80-1 - iChemical [ichemical.com]
- 6. 5,6,7,8-TETRAHYDROIMIDAZO[1,2-A]PYRAZINE | 91476-80-1 [chemicalbook.com]
- 7. 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pyrazine [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
The Therapeutic Potential of Tetrahydroimidazo[1,2-a]pyrazine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Emergence of a Privileged Scaffold
The tetrahydroimidazo[1,2-a]pyrazine core is a compelling heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically decorated with various functional groups, enabling the fine-tuning of pharmacological properties. This guide offers an in-depth exploration of the diverse biological activities exhibited by derivatives of this scaffold, providing researchers, scientists, and drug development professionals with a comprehensive technical resource. We will delve into the key therapeutic areas where these compounds show promise, elucidate their mechanisms of action, and provide practical, field-proven experimental protocols to assess their activity.
The inherent drug-like properties of the tetrahydroimidazo[1,2-a]pyrazine system, coupled with its synthetic tractability, make it a "privileged scaffold" in drug discovery. Derivatives have demonstrated a broad spectrum of activities, including anticancer, antibacterial, antiviral, and neuroprotective effects, underscoring the versatility of this chemical framework.[1] This guide will dissect these activities, presenting a logical narrative that moves from the foundational chemistry to the preclinical validation of these promising therapeutic agents.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Derivatives of the imidazo[1,2-a]pyrazine scaffold have emerged as a promising class of anticancer agents, exhibiting inhibitory effects against various cancer cell lines.[2][3] Their mechanisms of action are often multifaceted, targeting key signaling pathways and cellular processes that are dysregulated in cancer.
Mechanism of Action: Kinase Inhibition and Beyond
A predominant mechanism through which imidazo[1,2-a]pyrazine derivatives exert their anticancer effects is through the inhibition of protein kinases. These enzymes play a critical role in cell signaling, and their aberrant activity is a common driver of cancer.
-
Aurora Kinase Inhibition: Certain imidazo[1,2-a]pyrazine-based compounds have been identified as potent inhibitors of Aurora kinases, which are crucial for cell cycle regulation.[4][5] Inhibition of these kinases disrupts mitosis, leading to apoptosis in rapidly dividing cancer cells.
-
Other Kinase Targets: The versatility of the scaffold allows for the targeting of other kinases implicated in cancer, such as insulin-like growth factor-I receptor (IGF-IR), PI3K, and the receptor tyrosine kinase EphB4.[2]
-
ENPP1 Inhibition: More recently, imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1), a negative regulator of the cGAS-STING pathway.[6] By inhibiting ENPP1, these compounds can stimulate an immune response against cancer cells.[6]
Structure-Activity Relationships (SAR)
The anticancer activity of these derivatives is highly dependent on the nature and position of substituents on the core scaffold. For instance, studies have shown that the introduction of specific aryl groups at the 2- and 3-positions of the imidazo[1,2-a]pyrazine ring can significantly enhance cytotoxic activity against various cancer cell lines.[2][7] Furthermore, the presence of a tertiary butylamine group at the 2nd position and a phenylamine group at the 3rd position has been shown to result in substantial anticancer effects.[2]
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Objective: To determine the half-maximal inhibitory concentration (IC50) of tetrahydroimidazo[1,2-a]pyrazine derivatives against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., Hep-2, HepG2, MCF-7, A375)[2]
-
Normal cell line (e.g., Vero) for cytotoxicity comparison[2]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Tetrahydroimidazo[1,2-a]pyrazine derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer and normal cells into 96-well plates at a density of 5 x 10^3 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the old medium from the plates and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[2]
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.[2]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
Data Presentation: Anticancer Activity of Imidazo[1,2-a]pyrazine Derivatives
| Compound | Target Cell Line | IC50 (µM) | Reference |
| 12b | Hep-2 | 11 | [2][3] |
| HepG2 | 13 | [2][3] | |
| MCF-7 | 11 | [2][3] | |
| A375 | 11 | [2][3] | |
| 15d | A375P | < 0.06 | [8] |
| 17e | A375P | < 0.06 | [8] |
| 18c | A375P | < 0.06 | [8] |
| 18h | A375P | < 0.06 | [8] |
| 18i | A375P | < 0.06 | [8] |
Antibacterial Activity: A New Frontier in Combating Resistance
The rise of multidrug-resistant bacteria necessitates the discovery of novel antimicrobial agents. Tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives, a closely related class of compounds, have demonstrated significant antibacterial activity.[9]
Mechanism of Action
While the precise mechanism of action for many of these compounds is still under investigation, some derivatives are believed to inhibit essential bacterial enzymes or disrupt the bacterial cell wall or membrane. For example, some imidazo[1,2-a]pyrazine derivatives have been developed as inhibitors of the VirB11 ATPase HP0525, a key component of the bacterial type IV secretion system.[10]
Experimental Protocol: Agar Well Diffusion Method for Antibacterial Screening
This method is a standard preliminary test to evaluate the antibacterial activity of a compound.
Objective: To determine the zone of inhibition of tetrahydroimidazo[1,2-a]pyrazine derivatives against Gram-positive and Gram-negative bacteria.
Materials:
-
Bacterial strains (e.g., E. coli, P. aeruginosa, S. aureus, S. pyogenes)[9]
-
Nutrient agar plates
-
Test compounds (dissolved in DMSO at a concentration of 250 µg/mL)[9]
-
Standard antibiotic (e.g., Norfloxacin)[9]
-
Sterile cork borer (6 mm diameter)
-
Sterile swabs
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria in sterile saline.
-
Plate Inoculation: Uniformly spread the bacterial inoculum over the surface of the nutrient agar plates using a sterile swab.
-
Well Creation: Create wells of 6 mm diameter in the agar plates using a sterile cork borer.
-
Compound Application: Add 100 µL of the test compound solution and the standard antibiotic solution into separate wells. Add the solvent (DMSO) to one well as a negative control.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition in millimeters.
Data Presentation: Antibacterial Activity of Tetrahydroimidazo[1,2-a]pyrimidine-hydrazone Derivatives
| Compound | E. coli (Zone of Inhibition, mm) | S. aureus (Zone of Inhibition, mm) | P. aeruginosa (Zone of Inhibition, mm) | S. pyogenes (Zone of Inhibition, mm) | Reference |
| 8d | 33 | 32 | 25 | 24 | [9] |
| 8e | 30 | 31 | 22 | 23 | [9] |
| 8f | 32 | 30 | 24 | 22 | [9] |
Antiviral and Neuroprotective Potential
Beyond their anticancer and antibacterial properties, derivatives of the imidazo[1,2-a]pyrazine scaffold have shown promise in other therapeutic areas.
Antiviral Activity
Certain imidazo[1,2-a]pyrazine derivatives have demonstrated potent and broad-spectrum anti-influenza activity.[11] One such derivative, A4, was found to induce clustering of the viral nucleoprotein (NP) and prevent its nuclear accumulation, directly binding to the viral NP.[11] This highlights a novel mechanism of action for antiviral drug development. Additionally, other pyrazine derivatives have shown activity against a range of viruses including measles, herpes simplex, and some influenza viruses.[12]
Neuroprotective Effects
Tetramethylpyrazine, a pyrazine derivative, has shown neuroprotective activity against 3-nitropropionic acid-induced Huntington's disease-like symptoms in rats.[13] It was found to ameliorate behavioral, biochemical, and histological alterations in the brain, suggesting its potential in treating neurodegenerative diseases.[13] Another area of interest is the inhibition of the transient receptor potential canonical 5 (TRPC5), where pyridazinone derivatives with a tetrahydroimidazo[1,2-a]pyrazine scaffold have shown potential in ameliorating hypertension-induced renal injury.[14]
Visualizing the Pathways and Processes
To better understand the complex biological interactions and experimental workflows, the following diagrams have been generated.
Signaling Pathway: Inhibition of Gαq Protein
Some tetrahydroimidazo[1,2-a]pyrazine derivatives are known to preferentially silence Gαq proteins.[15][16] This diagram illustrates the canonical Gαq signaling pathway and the point of inhibition by these compounds.
References
- 1. tsijournals.com [tsijournals.com]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antiviral activity of a pyrazino-pyrazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective activity of tetramethylpyrazine against 3-nitropropionic acid induced Huntington's disease-like symptoms in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of pyridazinone derivatives bearing tetrahydroimidazo[1,2-a]pyrazine scaffold as potent inhibitors of transient receptor potential canonical 5 to ameliorate hypertension-induced renal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tetrahydroimidazo[1,2-a]pyrazine Derivatives: Synthesis and Evaluation as Gαq -Protein Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Mechanism of action of imidazo[1,2-a]pyrazine compounds
An In-Depth Technical Guide to the Multifaceted Mechanisms of Action of Imidazo[1,2-a]pyrazine Compounds
Executive Summary
The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development. Its rigid, planar structure and rich electronic properties make it an ideal framework for designing potent and selective modulators of various biological targets. This technical guide provides an in-depth exploration of the diverse mechanisms of action exhibited by imidazo[1,2-a]pyrazine derivatives, moving beyond a singular focus to present a holistic view of their therapeutic potential. We will delve into their well-established role as protein kinase inhibitors, particularly targeting crucial oncogenic pathways like PI3K/mTOR and Aurora kinases, and explore emerging mechanisms including the disruption of microtubule dynamics, modulation of the cGAS-STING immuno-oncology pathway, and inhibition of G-protein signaling. This document is intended for researchers, scientists, and drug development professionals, offering not just a review of the field but a practical guide with detailed experimental protocols and workflow diagrams to empower further investigation into this versatile compound class.
Chapter 1: The Imidazo[1,2-a]pyrazine Scaffold: A Privileged Structure in Medicinal Chemistry
The imidazo[1,2-a]pyrazine ring system is a nitrogen-fused bicyclic heterocycle considered a "drug prejudice" scaffold due to its wide range of applications in medicinal chemistry.[1] Its structural similarity to purines allows it to function as a bioisostere, effectively interacting with the ATP-binding sites of numerous enzymes, particularly kinases.[2] The synthesis of this scaffold is versatile, with numerous methods developed, including multicomponent reactions and iodine-catalyzed condensations, which allow for extensive functionalization at multiple positions (C2, C3, C6, C8).[3][4][5] This chemical tractability enables fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties, making it a cornerstone for structure-activity relationship (SAR) studies.[3]
The inherent versatility of the imidazo[1,2-a]pyrazine core has led to its exploration in a wide array of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[6][7] Its derivatives have been shown to exhibit activities as antibacterial, antiviral, anti-inflammatory, and anticancer agents.[6][7]
Chapter 2: Primary Mechanism of Action: Protein Kinase Inhibition
The most extensively studied mechanism of action for imidazo[1,2-a]pyrazine compounds is the inhibition of protein kinases. These enzymes play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.
Targeting the PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is one of the most frequently activated signaling pathways in human cancers, making it a prime target for therapeutic intervention.[8] Several series of imidazo[1,2-a]pyrazine derivatives have been developed as potent inhibitors of PI3K. These compounds typically act as ATP-competitive inhibitors, occupying the kinase domain and preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a critical step in activating downstream signaling.
Some derivatives have been engineered as dual PI3K/mTOR inhibitors, which can offer a more comprehensive blockade of the pathway and potentially overcome resistance mechanisms.[8] For instance, compound 42 from a recent study demonstrated exceptional dual inhibitory activity, with IC50 values of 0.06 nM against PI3Kα and 3.12 nM against mTOR.[8] The development of tricyclic imidazo[1,2-a]pyrazine derivatives has further allowed for the exploration of the solvent-accessible region within the PI3K active site, leading to compounds with improved isoform selectivity.[9]
Diagram 1: PI3K/Akt/mTOR signaling pathway and inhibition.
Mitotic Regulation via Aurora Kinase Inhibition
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many human tumors and correlates with poor prognosis. Imidazo[1,2-a]pyrazines have emerged as a potent class of Aurora kinase inhibitors.[10] By targeting the ATP-binding pocket, these compounds disrupt critical mitotic events.
-
Aurora A inhibition leads to defects in centrosome maturation and separation, resulting in the formation of monopolar spindles.
-
Aurora B inhibition disrupts the spindle assembly checkpoint and prevents the proper alignment of chromosomes at the metaphase plate, often leading to polyploidy and subsequent cell death.
Structure-based design, aided by co-crystallization of compounds with Aurora A, has enabled the development of inhibitors with high potency and selectivity.[11] For example, the derivative SCH 1473759 was identified as a picomolar inhibitor of both Aurora A and B, demonstrating efficacy in human tumor xenograft models.[12]
Diagram 2: Role of Aurora kinases in mitosis and their inhibition.
Chapter 3: Emerging and Non-Kinase Mechanisms of Action
While kinase inhibition is a dominant theme, the therapeutic utility of the imidazo[1,2-a]pyrazine scaffold extends to other important cellular targets and pathways.
Disruption of Microtubule Dynamics
Tubulin is a crucial component of the cytoskeleton, and its dynamic polymerization and depolymerization are essential for cell division, intracellular transport, and maintenance of cell shape. A series of novel imidazo[1,2-a]pyrazine derivatives were designed as tubulin polymerization inhibitors.[13] Mechanism studies revealed that the lead compound, TB-25 , effectively inhibited tubulin polymerization by binding to the colchicine site. This disruption of microtubule dynamics leads to a G2/M phase cell cycle arrest and apoptosis in cancer cells, demonstrating potent anti-proliferative activities.[13]
Immuno-Oncology Applications via ENPP1 Inhibition
A novel and exciting application of this scaffold is in cancer immunotherapy. The enzyme ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) acts as a negative regulator of the cGAS-STING pathway by hydrolyzing the STING agonist 2'3'-cGAMP.[14][15] Recently, imidazo[1,2-a]pyrazine derivatives have been identified as highly potent and selective ENPP1 inhibitors.[14] By inhibiting ENPP1, these compounds protect 2'3'-cGAMP from degradation, thus enhancing STING pathway activation and promoting the expression of downstream target genes like IFNB1 and CXCL10.[14][15] This stimulates an innate immune response against tumors. In vivo studies have shown that combining an ENPP1 inhibitor with an anti-PD-1 antibody significantly enhances antitumor efficacy.[14][15]
Inhibition of G-Protein Signaling
Uveal melanoma (UM) is a deadly cancer often driven by activating mutations in G proteins Gαq and Gα11. A series of imidazo[1,2-a]pyrazine derivatives were designed as Gαq/11 inhibitors.[16] The lead compound, GQ352 , was shown to directly bind to Gαq and inhibit the dissociation of the Gαβγ heterotrimer, a key step in G-protein activation. This action suppresses downstream signaling through the ERK and YAP pathways, leading to selective antiproliferative activity against UM cells.[16]
Chapter 4: Methodologies for Elucidating Mechanism of Action
Validating the mechanism of action of a novel compound is a multi-step process requiring a cascade of robust and reproducible assays. The choice of assay is critical and should be guided by the specific hypothesis being tested.
Diagram 3: General workflow for kinase inhibitor characterization.
In Vitro Biochemical Assays
These assays utilize purified enzymes and substrates to quantify the direct inhibitory effect of a compound.
Protocol 4.1.1: Radiometric Kinase Assay for IC50 Determination
This is considered a gold-standard method due to its high sensitivity and direct measurement of substrate phosphorylation.[17]
-
Principle: The assay measures the incorporation of a radioactive phosphate group from [γ-³²P]-ATP or [γ-³³P]-ATP onto a specific peptide or protein substrate by the kinase of interest.
-
Methodology:
-
Prepare a reaction buffer containing the kinase, the substrate (e.g., a specific peptide), and MgCl₂.
-
Serially dilute the imidazo[1,2-a]pyrazine compound in DMSO and add to the reaction wells. Include a DMSO-only control (0% inhibition) and a no-enzyme control (background).
-
Initiate the reaction by adding a solution of ATP mixed with [γ-³²P]-ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate IC50 determination.[18]
-
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Stop the reaction by adding phosphoric acid.
-
Spot the reaction mixture onto phosphocellulose paper (e.g., P81). The phosphorylated substrate will bind to the paper, while the free [γ-³²P]-ATP will not.
-
Wash the paper extensively with phosphoric acid to remove unincorporated radioactive ATP.
-
Measure the radioactivity on the paper using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.
-
-
Causality: This assay provides a direct, unambiguous measure of enzymatic inhibition. Using ATP at its Km value allows for a more standardized comparison of inhibitor potencies across different studies and kinases.[17]
Cell-Based Assays
These assays are crucial for confirming that a compound retains its activity in a complex biological environment and for verifying its proposed mechanism of action.
Protocol 4.2.2: Western Blotting for Target Engagement and Downstream Signaling
-
Principle: This technique measures the level of a specific protein and its phosphorylation status, providing a direct readout of a kinase's activity within the cell. For an Aurora B inhibitor, for example, one would measure the phosphorylation of its substrate, Histone H3 at Serine 10 (pHH3).
-
Methodology:
-
Culture a relevant cancer cell line (e.g., HCT-116) to 70-80% confluency.
-
Treat the cells with various concentrations of the imidazo[1,2-a]pyrazine inhibitor for a specified time (e.g., 24 hours). Include a DMSO vehicle control.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-Histone H3 (Ser10)).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for the total protein (e.g., anti-Histone H3) and a loading control (e.g., anti-GAPDH) to ensure equal loading.
-
-
Self-Validation: A dose-dependent decrease in the phosphorylated substrate, with no change in the total substrate or loading control, provides strong evidence of on-target activity within the cell.
Quantitative Data Summary
The following table summarizes the reported inhibitory activities of representative imidazo[1,2-a]pyrazine compounds against various targets.
| Compound ID | Target | Assay Type | IC50 Value | Reference |
| ETP-46321 Lead | PI3Kα | Biochemical | - | [9] |
| Compound 42 | PI3Kα | Biochemical | 0.06 nM | [8] |
| Compound 42 | mTOR | Biochemical | 3.12 nM | [8] |
| SCH 1473759 | Aurora A | Biochemical (Kd) | 0.02 nM | [12] |
| SCH 1473759 | Aurora B | Biochemical (Kd) | 0.03 nM | [12] |
| TB-25 | HCT-116 Cells | Anti-proliferative | 23 nM | [13] |
| Compound 7 | ENPP1 | Biochemical | 5.70 nM | [14][15] |
| GQ352 | Gαq dissociation | Biochemical | 8.9 µM | [16] |
Chapter 5: Conclusion and Future Directions
The imidazo[1,2-a]pyrazine scaffold has proven to be exceptionally fruitful for the development of potent and specific modulators of diverse biological targets. While its role as a kinase inhibitor is well-established and continues to yield promising drug candidates, the exploration of non-kinase targets is rapidly expanding the therapeutic horizon for this compound class. The successful development of inhibitors for targets like ENPP1 and Gαq/11 highlights the adaptability of the scaffold and opens new avenues in immuno-oncology and G-protein-driven diseases.
Future research should focus on leveraging structural biology and computational modeling to design next-generation inhibitors with improved selectivity profiles to minimize off-target effects. Furthermore, exploring novel delivery systems and combination therapies will be crucial for translating the potent in vitro and in vivo activities of these compounds into clinical success. The continued investigation into the multifaceted mechanisms of imidazo[1,2-a]pyrazines will undoubtedly fuel the discovery of new medicines for a wide range of human diseases.
References
- 1. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 2. bio-conferences.org [bio-conferences.org]
- 3. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. tsijournals.com [tsijournals.com]
- 7. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Generation of tricyclic imidazo[1,2-a]pyrazines as novel PI3K inhibitors by application of a conformational restriction strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
A Senior Scientist's Guide to Sourcing and Quality Assessment of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine Hydrochloride
Abstract: 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine hydrochloride is a pivotal heterocyclic building block in medicinal chemistry and drug discovery. Its proper sourcing, characterization, and handling are paramount to the integrity and reproducibility of research and development outcomes. This guide provides an in-depth analysis of the supplier landscape for this compound, discusses cost-influencing factors, and presents detailed, field-proven protocols for incoming quality control. It is intended for researchers, chemists, and procurement specialists in the pharmaceutical and biotechnology sectors to facilitate informed decision-making and uphold rigorous scientific standards.
Introduction to a Versatile Scaffold
The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core is a saturated bicyclic heteroaromatic system that serves as a crucial structural motif in the development of novel therapeutics. As a hydrochloride salt (CAS No: 91476-80-1), the compound exhibits improved solubility and stability, making it amenable to a wide range of synthetic transformations and biological assays.
Its significance lies in its role as a synthetic intermediate for pharmacologically active agents.[1] For instance, derivatives of this scaffold have been investigated as inhibitors of Gαq proteins, which are implicated in signaling pathways relevant to diseases like uveal melanoma.[2][3] The structural rigidity and defined three-dimensional arrangement of its atoms make it an attractive starting point for designing molecules with high specificity for their biological targets.
Key Physicochemical Properties:
-
Molecular Formula: C₆H₁₀ClN₃[4]
-
Molecular Weight: 159.62 g/mol [4]
-
Appearance: Typically an off-white to light brown solid.
-
Solubility: Generally soluble in polar solvents like water, methanol, and DMSO.
The Supplier Landscape: Sourcing and Cost Dynamics
Procuring high-quality starting materials is a critical, non-negotiable step in drug development. The market for specialized chemical intermediates like this compound is populated by a range of suppliers, from large-scale manufacturers to specialized boutique labs.
The Causality of Supplier Choice: The selection of a supplier directly impacts experimental reproducibility. Impurities, incorrect isomeric forms, or batch-to-batch variability can lead to failed experiments, misleading biological data, and significant project delays. Therefore, a thorough evaluation based on documentation, purity guarantees, and analytical support is essential.
Below is a comparative table of representative suppliers. Note that pricing is highly dynamic and dependent on quantity, purity, and market demand. Researchers should always request a formal quote.
| Supplier | Product Example | Stated Purity | Key Considerations |
| Synblock | CAS 91476-80-1 | ≥ 98% | Often provides comprehensive analytical data like NMR, HPLC, and LC-MS with purchase.[4] |
| ChemicalBook | CAS 91476-80-1 | Varies by Lister | Acts as a directory connecting multiple suppliers; diligence is required to vet the actual manufacturer.[1] |
| Parchem | This compound | Not specified | A supplier of specialty chemicals, may be suitable for larger or custom orders.[5] |
| Pure Chemistry Scientific Inc. | Listed on ChemicalBook | Varies | A research chemical supplier often catering to academic and early-stage R&D labs.[1] |
| Accela ChemBio Co.,Ltd. | Listed on ChemicalBook | Varies | Another common supplier in the research chemical space, often with a broad catalog.[1] |
Cost Analysis: The cost of this reagent is primarily influenced by:
-
Purity: Higher purity grades (e.g., >99%) command a premium price due to the additional purification steps required.
-
Scale: The price per gram decreases significantly with larger bulk orders.
-
Synthesis Complexity: The synthetic route to this intermediate can be multi-step, influencing the final cost.[1]
-
Documentation: Suppliers offering extensive Certificates of Analysis (CoA) and full spectroscopic data may have higher prices, reflecting the cost of their quality control infrastructure.
Incoming Quality Control: A Self-Validating System
It is a fundamental principle of laboratory science to "trust but verify." Independent verification of a starting material's identity and purity is a self-validating mechanism that ensures the integrity of all subsequent work.
Workflow for Incoming Material Verification
The following diagram outlines a standard workflow for the qualification of a new batch of this compound.
Caption: Workflow for incoming material quality control.
Experimental Protocol: Identity and Purity Verification by ¹H NMR
Rationale: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most powerful technique for confirming the structural identity of an organic molecule. It provides unambiguous information about the chemical environment of hydrogen atoms, and the resulting spectrum serves as a unique fingerprint for the compound.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound powder into a clean, dry NMR tube.
-
Solvent Selection: Add approximately 0.6 mL of a deuterated solvent. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are suitable choices due to the compound's salt form and polarity. Ensure the sample is fully dissolved.
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard 1D proton (zg30).
-
Number of Scans: 16-32 scans for good signal-to-noise.
-
Relaxation Delay (d1): 2-5 seconds to ensure quantitative integration.
-
Spectral Width: ~12 ppm, centered around 5-6 ppm.
-
-
Data Processing & Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at ~2.50 ppm).
-
Integrate all signals. The relative integrals should correspond to the number of protons in the structure.
-
Expected Signals: Analyze the chemical shifts (δ), splitting patterns (e.g., singlet, triplet), and coupling constants (J) to confirm they match the expected structure of the tetrahydroimidazo[1,2-a]pyrazine core. Look for the absence of significant unassignable peaks, which would indicate impurities.
-
Experimental Protocol: Purity Assessment by HPLC-UV
Rationale: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is the gold standard for determining the purity of a chemical sample.[6][7] It separates the main compound from any impurities, and the area under each peak in the chromatogram is proportional to its concentration.
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 water:acetonitrile). Dilute as necessary to be within the linear range of the detector (~0.1 mg/mL).
-
Instrumentation & Columns:
-
HPLC System: A standard system with a binary pump, autosampler, column oven, and UV/Vis detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust starting point.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
-
Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and ramp up to a high percentage of Mobile Phase B over 10-15 minutes to elute the compound and any less polar impurities. A typical gradient might be 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at a wavelength where the imidazo[1,2-a]pyrazine chromophore absorbs, likely between 220-280 nm. A diode array detector (DAD) is ideal for confirming peak identity.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100. This method assumes all components have a similar response factor at the chosen wavelength.
-
Applications in Drug Discovery
The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry. Its derivatives have been explored for various therapeutic targets. A notable application is in the development of Gαq protein inhibitors.[2][3] Gαq proteins are crucial signaling molecules, and their aberrant activation is linked to certain cancers, such as uveal melanoma.[3]
The diagram below illustrates a simplified representation of the Gαq signaling pathway, which is a target for inhibitors derived from this chemical scaffold.
Caption: Simplified Gαq signaling pathway and inhibition point.
Handling, Storage, and Safety
As a hydrochloride salt, this compound may be hygroscopic.
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (nitrogen or argon) to prevent moisture uptake and degradation.[8]
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Refer to the supplier's Safety Data Sheet (SDS) for detailed hazard information.[9]
References
- 1. 5,6,7,8-TETRAHYDROIMIDAZO[1,2-A]PYRAZINE | 91476-80-1 [chemicalbook.com]
- 2. Tetrahydroimidazo[1,2-a]pyrazine Derivatives: Synthesis and Evaluation as Gαq -Protein Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CAS 91476-80-1 | this compound - Synblock [synblock.com]
- 5. parchem.com [parchem.com]
- 6. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of heterocyclic aromatic amines in food products: automation of the sample preparation method prior to HPLC and HPLC-MS quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 126069-70-3 CAS MSDS (Imidazo[1,2-a]pyrazine, 5,6,7,8-tetrahydro-2-(trifluoromethyl)- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. 5,6,7,8-Tetrahydroimidazo(1,2-a)pyrazine | C6H9N3 | CID 13247046 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Tetrahydroimidazo[1,2-a]pyrazine Scaffold: A Privileged Core in Modern Medicinal Chemistry
Abstract
The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core is a compelling heterocyclic scaffold that has garnered significant attention in contemporary medicinal chemistry. Its unique three-dimensional structure, synthetic tractability, and ability to engage with a diverse range of biological targets have established it as a privileged starting point for the development of novel therapeutics. This in-depth technical guide provides a comprehensive review of the tetrahydroimidazo[1,2-a]pyrazine scaffold, intended for researchers, scientists, and drug development professionals. We will delve into its synthesis, physicochemical properties, and key therapeutic applications, supported by detailed experimental protocols and an exploration of the structure-activity relationships that govern its biological activity.
Introduction: The Emergence of a Versatile Scaffold
Fused nitrogen-containing heterocyclic systems are mainstays in drug discovery, prized for their ability to present functional groups in well-defined spatial orientations, thereby facilitating precise interactions with biological macromolecules. Among these, the tetrahydroimidazo[1,2-a]pyrazine scaffold has emerged as a particularly fruitful area of investigation. This bicyclic system, which can be conceptualized as a constrained dipeptide mimic, offers a rigid framework that can be strategically decorated with various substituents to modulate its pharmacological and pharmacokinetic properties.[1]
The inherent chirality and conformational rigidity of the tetrahydroimidazo[1,2-a]pyrazine core make it an attractive scaffold for targeting protein-protein interactions and the active sites of enzymes and receptors. Its synthetic accessibility allows for the creation of diverse chemical libraries, enabling a thorough exploration of the chemical space around this privileged core. This guide will illuminate the key features that make this scaffold a cornerstone of numerous drug discovery programs.
Synthetic Strategies: Building the Core and Its Analogs
The construction of the tetrahydroimidazo[1,2-a]pyrazine ring system can be achieved through several synthetic routes, often employing multicomponent reactions that allow for the rapid assembly of molecular complexity. A common and effective strategy involves the condensation of a substituted 2-aminoimidazole with a suitable dielectrophilic partner.
General Synthesis of the Tetrahydroimidazo[1,2-a]pyrazine Core
A versatile approach to the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core is initiated from N-protected amino acids, which are elaborated into a key imidazole intermediate. Subsequent cyclization furnishes the desired bicyclic system. The following workflow illustrates a representative synthesis.[2]
Caption: General synthetic workflow for the tetrahydroimidazo[1,2-a]pyrazine core.
Detailed Experimental Protocol: Synthesis of BIM-46187, a Gαq Protein Inhibitor
The synthesis of BIM-46187, a dimeric Gαq protein inhibitor, exemplifies a practical application of the strategies discussed above.[3] This protocol is adapted from the work of Küppers et al.
Step 1: Amide Coupling
-
To a solution of the (S)-configured cyclohexylalanine-derived tetrahydroimidazo[1,2-a]pyrazine intermediate (1.0 eq) in anhydrous dichloromethane (CH2Cl2), add Boc-L-Cys(Trt)-OH (1.1 eq), dicyclohexylcarbodiimide (DCC, 1.1 eq), and N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir the reaction mixture at room temperature under an argon atmosphere for 48 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the coupled product.
Step 2: Deprotection
-
Dissolve the product from Step 1 in a mixture of CH2Cl2 and trifluoroacetic acid (TFA) in the presence of triisopropylsilane ((iPr)3SiH) as a scavenger.
-
Stir the solution at room temperature for 18 hours.
-
Remove the solvent and excess acid under reduced pressure to yield the deprotected intermediate.
Step 3: Oxidative Dimerization
-
Dissolve the deprotected thiol in a mixture of methanol (MeOH) and water.
-
Add a solution of iodine (I2) in MeOH dropwise until a persistent yellow color is observed.
-
Stir the reaction at room temperature for 2 hours.
-
Quench the excess iodine with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to yield BIM-46187.
Physicochemical Properties and Their Implication in Drug Design
The physicochemical properties of the tetrahydroimidazo[1,2-a]pyrazine scaffold are critical determinants of its drug-like characteristics. The parent core possesses a molecular weight of approximately 123.16 g/mol and a calculated LogP (XLogP3) of -0.9, indicating its hydrophilic nature.[4] These properties can be finely tuned through the introduction of various substituents.
| Property | Parent Scaffold | Implications for Drug Design |
| Molecular Weight | ~123 g/mol | Provides a low molecular weight starting point, allowing for the addition of various functional groups while remaining within the "rule of five" guidelines. |
| cLogP | -0.9 | The inherent polarity can be modulated by adding lipophilic or hydrophilic substituents to optimize solubility, permeability, and target engagement. |
| pKa | Basic nitrogen atoms | The basicity of the nitrogen atoms can be tuned to control the ionization state at physiological pH, which impacts solubility, cell permeability, and potential off-target interactions. |
| Hydrogen Bond Donors/Acceptors | Multiple sites | Offers opportunities for directed interactions with biological targets through hydrogen bonding. |
The strategic manipulation of these properties is a cornerstone of medicinal chemistry campaigns involving this scaffold. For instance, in the development of antileishmanial agents based on the related imidazo[1,2-a]pyridine scaffold, the introduction of a trifluoromethyl group and a pyridine moiety significantly improved aqueous solubility and microsomal stability.[5]
Therapeutic Applications: A Scaffold for Diverse Targets
The tetrahydroimidazo[1,2-a]pyrazine core has proven to be a versatile platform for the development of inhibitors for a wide array of biological targets, spanning multiple therapeutic areas.
Gαq Protein Inhibition
Derivatives of the tetrahydroimidazo[1,2-a]pyrazine scaffold, such as BIM-46174 and its dimer BIM-46187, are among the few known cell-permeable inhibitors of Gαq proteins.[6] These compounds have been instrumental in elucidating the role of Gαq signaling in various physiological and pathological processes. Structure-activity relationship (SAR) studies have revealed that a redox-active thiol/disulfide moiety, a basic N-terminal amino group, a cyclohexylalanine residue, and the bicyclic core are crucial for potent inhibitory activity.[7]
Caption: Inhibition of the Gαq signaling pathway by BIM-46187.
TRPC5 Channel Inhibition and Kidney Disease
The transient receptor potential canonical 5 (TRPC5) channel is implicated in the pathogenesis of certain kidney diseases, including focal segmental glomerulosclerosis (FSGS).[8] The investigational drug GFB-887, which features a pyridazinone moiety attached to a tetrahydroimidazo[1,2-a]pyrazine scaffold, is a potent and selective TRPC5 inhibitor.[9]
GFB-887 demonstrated promising results in early clinical trials. A Phase I study showed that it was well-tolerated and led to a dose-dependent reduction in urinary Rac1, a biomarker of TRPC5 pathway activation.[10] Subsequently, a Phase II trial in patients with FSGS showed a statistically significant reduction in proteinuria.[8] Although the developing company, Goldfinch Bio, has since ceased operations, the clinical data for GFB-887 underscores the therapeutic potential of targeting TRPC5 with tetrahydroimidazo[1,2-a]pyrazine-based inhibitors for proteinuric kidney diseases.
| Compound | Target | Therapeutic Area | Highest Development Stage |
| BIM-46187 | Gαq Protein | Research Tool | Preclinical |
| GFB-887 | TRPC5 Channel | Kidney Disease | Phase II Clinical Trial |
| Compound 12a | Heparanase-1 | Proteinuric Diseases | Preclinical |
| Compound 7 | ENPP1 | Immuno-oncology | Preclinical |
Heparanase-1 Inhibition
Heparanase-1 (HPSE1) is an endo-β-d-glucuronidase that plays a role in cancer metastasis and proteinuric diseases. A novel tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative was identified as a potent HPSE1 inhibitor, starting from a compound with weak activity.[11] Structure-based drug design led to a significant increase in inhibitory potency, highlighting the utility of this scaffold in developing enzyme inhibitors. An improved synthetic route for these compounds has also been developed, avoiding the use of odoriferous reagents like Lawesson's reagent.[12]
ENPP1 Inhibition for Cancer Immunotherapy
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a negative regulator of the cGAS-STING pathway, which is crucial for innate immunity. Inhibitors of ENPP1 can enhance the anti-tumor immune response. Recently, an imidazo[1,2-a]pyrazine derivative was identified as a highly potent and selective ENPP1 inhibitor.[13] This compound demonstrated the ability to enhance the expression of downstream target genes of the STING pathway and showed promising in vivo efficacy in combination with an anti-PD-1 antibody in a murine cancer model.[13]
Conclusion and Future Perspectives
The tetrahydroimidazo[1,2-a]pyrazine scaffold has firmly established its place as a privileged core in medicinal chemistry. Its synthetic accessibility, combined with its favorable physicochemical properties and conformational rigidity, has enabled the development of potent and selective modulators of a diverse range of biological targets. The clinical progress of GFB-887, despite the unfortunate cessation of its development, provides a strong validation of this scaffold's potential in generating clinical candidates.
Future research in this area is likely to focus on several key aspects:
-
Exploration of New Biological Targets: The versatility of the scaffold suggests that it could be successfully applied to other target classes.
-
Development of Novel Synthetic Methodologies: New synthetic routes that allow for even greater diversity and efficiency in analog synthesis will further accelerate drug discovery efforts.
-
Application of Advanced Drug Delivery Technologies: Formulations and delivery strategies that enhance the pharmacokinetic profiles of these compounds could unlock their full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5,6,7,8-Tetrahydroimidazo(1,2-a)pyrazine | C6H9N3 | CID 13247046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Tetrahydroimidazo[1,2-a]pyrazine Derivatives: Synthesis and Evaluation as Gαq -Protein Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. Discovery of pyridazinone derivatives bearing tetrahydroimidazo[1,2-a]pyrazine scaffold as potent inhibitors of transient receptor potential canonical 5 to ameliorate hypertension-induced renal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Goldfinch Bio reports positive data from GFB-887 trial [clinicaltrialsarena.com]
- 11. | BioWorld [bioworld.com]
- 12. Discovery of a novel tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative as a potent and selective heparanase-1 inhibitor utilizing an improved synthetic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Potential Therapeutic Targets for 5,6,7-Tetrahydroimidazo[1,2-a]pyrazine Analogs
Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold
The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core represents a privileged heterocyclic scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure and rich chemical diversity have made it a focal point for the development of novel therapeutics across a spectrum of diseases. This guide provides an in-depth exploration of the most promising therapeutic targets for analogs of this scaffold, aimed at researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their biological activity, present detailed experimental protocols for target validation, and offer a forward-looking perspective on the untapped potential of this remarkable chemical entity.
I. Gαq Proteins: A Primary Target in Oncology
The most well-characterized therapeutic targets for 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine analogs are the Gαq and Gα11 proteins, subunits of heterotrimeric G proteins. These proteins are crucial downstream effectors of G protein-coupled receptors (GPCRs) and play a pivotal role in intracellular signaling.
A. Mechanism of Action and Therapeutic Rationale
Activating mutations in the genes encoding Gαq and Gα11 are oncogenic drivers in several cancers, most notably uveal melanoma.[1] These mutations lead to constitutive activation of downstream signaling pathways, including the phospholipase C-β (PLCβ) pathway, which in turn promotes cell proliferation and survival through effectors like protein kinase C (PKC) and the MAPK/ERK pathway.
A key exemplar of a 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine analog targeting Gαq is BIM-46174, and its dimeric form, BIM-46187.[2][3][4] These compounds act as direct inhibitors of Gαq, preventing its interaction with downstream effectors and thereby silencing the oncogenic signaling cascade.[1] The therapeutic strategy is to selectively kill cancer cells that are dependent on the constitutively active Gαq/11 signaling for their growth and survival.
B. Gαq Signaling Pathway
References
- 1. promega.com [promega.com]
- 2. Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Influence of expression and purification protocols on Gα biochemical activity: kinetics of plant and mammalian G protein cycles [frontiersin.org]
- 4. Current Experimental Methods for Characterizing Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
The Imidazo[1,2-a]pyrazine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide on its Discovery, History, and Therapeutic Evolution
Introduction: The Rise of a Versatile Heterocycle
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as fertile ground for the discovery of novel therapeutics. These "privileged structures" possess the inherent ability to interact with multiple biological targets, offering a versatile template for drug design. The imidazo[1,2-a]pyrazine ring system stands as a prominent example of such a scaffold. This nitrogen-rich fused heterocycle, an analogue of deazapurines, has captivated the attention of researchers for decades, leading to the development of a diverse array of compounds with significant pharmacological potential.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including but not limited to, anticancer, antiviral, antibacterial, anti-inflammatory, and neuroprotective effects.[1][2]
This technical guide provides a comprehensive exploration of the discovery and history of novel imidazo[1,2-a]pyrazine derivatives. We will delve into the foundational synthetic methodologies, trace the evolution of their therapeutic applications through key case studies, and provide practical, field-proven insights into their design and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important chemical scaffold.
A Historical Perspective: From Curiosity to Clinical Significance
The journey of the imidazo[1,2-a]pyrazine scaffold from a chemical curiosity to a cornerstone of modern medicinal chemistry is a testament to the iterative nature of drug discovery. While early explorations of fused imidazole systems date back further, the development of efficient and scalable synthetic routes in the mid-20th century truly unlocked the potential of this particular heterocycle.
The classical synthesis of the imidazo[1,2-a]pyrazine core is often achieved through the condensation of an α-aminopyrazine with an α-halocarbonyl compound.[3] This robust reaction has been the workhorse for the generation of a vast library of derivatives, allowing for systematic investigation of their structure-activity relationships (SAR). Over the years, significant advancements in synthetic organic chemistry have introduced more sophisticated and efficient methods, such as one-pot, multi-component reactions catalyzed by agents like iodine, which have streamlined the synthesis of complex imidazo[1,2-a]pyrazine derivatives.[4][5][6]
The therapeutic potential of this scaffold began to be realized with the discovery of its diverse biological activities. Early studies revealed its capacity to modulate various physiological processes, leading to investigations into its utility as an anti-inflammatory, antiulcer, and even as a cardiac stimulating agent.[1] However, it is in the realms of oncology and infectious diseases that the imidazo[1,2-a]pyrazine core has truly made its mark, a journey we will explore in the following case studies.
Case Study 1: Imidazo[1,2-a]pyrazines as Potent Kinase Inhibitors in Oncology
The deregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention. The imidazo[1,2-a]pyrazine scaffold has proven to be an exceptional template for the design of potent and selective kinase inhibitors.
The PI3K/mTOR Signaling Pathway: A Key Target in Cancer
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it one of the most intensely pursued targets in oncology drug discovery.[7] Imidazo[1,2-a]pyrazine derivatives have emerged as a promising class of PI3K/mTOR dual inhibitors.[7][8]
The following diagram illustrates the central role of the PI3K/mTOR pathway in cancer cell signaling:
Caption: The PI3K/Akt/mTOR signaling pathway.
Structure-Activity Relationship (SAR) of Imidazo[1,2-a]pyrazine-based Kinase Inhibitors
The development of potent imidazo[1,2-a]pyrazine-based kinase inhibitors has been driven by extensive SAR studies. These investigations have systematically explored the impact of substitutions at various positions of the heterocyclic core on inhibitory activity and selectivity.
| Position | Substitution | Effect on Activity | Reference |
| C2 | Phenyl or substituted phenyl | Generally well-tolerated; substitutions can modulate potency and selectivity. | [9][10] |
| C3 | Amine or substituted amine | Crucial for interaction with the kinase hinge region; often a key determinant of potency. | [9] |
| C6 | Small alkyl or aryl groups | Can influence solubility and pharmacokinetic properties. | [3] |
| C8 | Varies | Modifications at this position have been explored to enhance selectivity and cell-based activity. | [1] |
Exemplary Protocol: In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a novel imidazo[1,2-a]pyrazine derivative against a target kinase (e.g., PI3Kα).
Materials:
-
Recombinant human PI3Kα enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., PIP2)
-
Test compound (imidazo[1,2-a]pyrazine derivative) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well microplate
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the kinase buffer, the test compound at various concentrations, and the PI3Kα enzyme.
-
Initiation of Reaction: Add a mixture of ATP and the substrate (PIP2) to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence signal using a plate reader. Plot the percentage of kinase inhibition versus the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Self-Validation: The protocol includes positive controls (no inhibitor) and negative controls (no enzyme) to ensure the assay is performing correctly. The use of a known reference inhibitor allows for validation of the assay's accuracy and reproducibility.
Case Study 2: Imidazo[1,2-a]pyrazines as Novel Anti-Infective Agents
The rise of antimicrobial resistance has created an urgent need for the discovery of new anti-infective agents with novel mechanisms of action. The imidazo[1,2-a]pyrazine scaffold has emerged as a promising starting point for the development of both antibacterial and antiviral drugs.
Antibacterial Activity
Derivatives of imidazo[1,2-a]pyrazine have demonstrated significant activity against a range of bacteria, including Gram-positive and Gram-negative pathogens.[1] Some compounds have shown potent inhibitory effects against clinically important bacteria like Staphylococcus aureus.[1] The mechanism of action is believed to involve the inhibition of essential bacterial enzymes.
Antiviral Potential
More recently, the imidazo[1,2-a]pyrazine scaffold has been investigated for its antiviral properties. Studies have shown that certain derivatives can inhibit the replication of human coronaviruses and influenza A virus.[9] For instance, some compounds have been identified as inhibitors of the main protease of SARS-CoV-2, a critical enzyme for viral replication.[4]
Exemplary Protocol: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the minimum concentration of an imidazo[1,2-a]pyrazine derivative that inhibits the visible growth of a specific bacterium.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Growth medium (e.g., Mueller-Hinton broth)
-
Test compound dissolved in DMSO
-
96-well microplate
-
Incubator
-
Spectrophotometer (optional, for quantitative measurement)
Procedure:
-
Bacterial Culture Preparation: Grow the bacterial strain in the appropriate medium to the mid-logarithmic phase. Adjust the bacterial suspension to a standardized concentration (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare a serial dilution of the test compound in the growth medium in a 96-well plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Controls: Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Incubation: Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacterium. This can be determined visually or by measuring the optical density at 600 nm.
Synthetic Methodologies: A Practical Guide
The versatility of the imidazo[1,2-a]pyrazine scaffold is, in part, due to the accessibility of various synthetic routes for its preparation and derivatization.
Classical Synthesis of the Imidazo[1,2-a]pyrazine Core
The following diagram illustrates a general workflow for the synthesis and diversification of imidazo[1,2-a]pyrazine derivatives.
Caption: General synthetic workflow for imidazo[1,2-a]pyrazines.
Step-by-Step Protocol: Synthesis of a 2-Phenylimidazo[1,2-a]pyrazine
Objective: To synthesize a representative imidazo[1,2-a]pyrazine core structure.
Materials:
-
2-Aminopyrazine
-
2-Bromoacetophenone
-
Sodium bicarbonate (NaHCO3)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminopyrazine and 2-bromoacetophenone in ethanol.
-
Addition of Base: Add sodium bicarbonate to the mixture.
-
Reflux: Heat the reaction mixture to reflux with stirring for several hours (e.g., 4-6 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired 2-phenylimidazo[1,2-a]pyrazine.
-
Characterization: Confirm the structure of the product using analytical techniques such as NMR spectroscopy and mass spectrometry.
Future Directions and Emerging Applications
The exploration of the imidazo[1,2-a]pyrazine scaffold is far from over. Recent research has unveiled new and exciting therapeutic opportunities for its derivatives.
Immunotherapy: Targeting ENPP1
A groundbreaking area of research is the development of imidazo[1,2-a]pyrazine derivatives as inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1).[11] ENPP1 is a negative regulator of the cGAS-STING pathway, a critical component of the innate immune system.[11] By inhibiting ENPP1, these compounds can enhance the anti-tumor immune response, representing a novel approach to cancer immunotherapy.[12][11]
Expanding Therapeutic Horizons
The inherent versatility of the imidazo[1,2-a]pyrazine core suggests that its therapeutic applications will continue to expand. Ongoing research is exploring its potential in treating a wider range of diseases, including neurodegenerative disorders and metabolic diseases. The ability to fine-tune the pharmacological properties of these derivatives through chemical modification ensures that the imidazo[1,2-a]pyrazine scaffold will remain a valuable asset in the drug discovery pipeline for years to come.
Conclusion
The discovery and development of novel imidazo[1,2-a]pyrazine derivatives exemplify the power of medicinal chemistry to transform a simple heterocyclic core into a diverse array of potent therapeutic agents. From its early synthesis to its current role in cutting-edge cancer immunotherapy, the journey of this remarkable scaffold highlights the importance of fundamental research, systematic drug design, and the continuous pursuit of new therapeutic strategies. As our understanding of disease biology deepens, the imidazo[1,2-a]pyrazine core is poised to play an even more significant role in the future of medicine.
References
- 1. tsijournals.com [tsijournals.com]
- 2. espublisher.com [espublisher.com]
- 3. Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Imidazo[1,2-a]pyrazine Scaffold: Properties, Potential, and Protocols
Abstract
The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug development. While individual analogs may serve as chemical building blocks, the scaffold itself is present in a multitude of biologically active molecules. This guide introduces the imidazo[1,2-a]pyrazine system, using 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine hydrochloride as a specific case study for identification. It further explores the broad pharmacological potential of this chemical class, detailing common biological targets and providing a foundational, adaptable protocol for the initial characterization of novel analogs.
Compound Identification: The Case of this compound
Precise identification is the cornerstone of reproducible research. This compound, while not a widely studied agent itself, serves as an excellent exemplar of the scaffold. Its various identifiers are crucial for procurement, registration, and cross-referencing in literature and databases.
| Identifier Type | Value | Source |
| CAS Number | 91476-80-1 | Synblock, PubChem[1][2] |
| PubChem CID | 44118271 | PubChem[3] |
| Molecular Formula | C₆H₁₀ClN₃ | Synblock[1] |
| Molecular Weight | 159.62 g/mol | Synblock[1] |
| IUPAC Name | 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine;hydrochloride | PubChem[2] |
| Common Synonyms | 5,6,7,8-Tetrahydroimdazo[1,2-A]pyrazine hcl | Synblock[1] |
| MDL Number | MFCD09878589 | Synblock[1] |
The Imidazo[1,2-a]pyrazine Scaffold: A Hub of Pharmacological Activity
The true value of the imidazo[1,2-a]pyrazine core lies in its versatility. As structural analogues of deazapurines, derivatives of this scaffold have been shown to interact with a wide array of biological targets, demonstrating its potential in diverse therapeutic areas.[4] The bridgehead nitrogen atom and the overall electronic distribution of the fused ring system allow for multifaceted interactions with enzyme active sites and receptor binding pockets.[5]
Key reported activities for this class of compounds include:
-
Central Nervous System (CNS) Modulation: Notably, analogs act as ligands for GABA-A receptors, often with selectivity for specific α-subtypes. This interaction is foundational for developing agents with anxiolytic, sedative, or anticonvulsant properties.[6][7][8]
-
Enzyme Inhibition: The scaffold is a common feature in inhibitors of various enzymes, including phosphodiesterases (PDEs), which are critical in signaling pathways.[4][9] More recently, derivatives have been developed as potent inhibitors of ENPP1, a negative regulator of the cGAS-STING pathway, highlighting its application in immuno-oncology.[10] Additionally, related imidazo-fused systems have shown potent inhibition of PI3K/mTOR pathways.[11]
-
Anticancer and Antiproliferative Effects: Certain derivatives exhibit cytotoxic action against various cancer cell lines, indicating potential for development as antineoplastic agents.[4][12]
-
Anti-infective Properties: The scaffold has been explored for its antibacterial and antiviral activities.[4][13]
The diagram below illustrates the conceptual relationship between the core scaffold and its principal, clinically relevant target families.
Caption: Potential biological target families for the Imidazo[1,2-a]pyrazine scaffold.
Foundational Methodologies for Compound Characterization
The journey from a novel synthesized compound to a characterized lead requires a cascade of robust analytical and biological assays.
Structural Verification
Before any biological screening, the identity and purity of the synthesized compound must be unequivocally confirmed. This is a self-validating step critical for data integrity.
Standard Protocol for Structural Characterization:
-
Mass Spectrometry (MS): Dissolve a small sample (~0.1 mg) in a suitable solvent (e.g., methanol or acetonitrile). Infuse into an ESI-MS instrument to obtain the high-resolution mass. The observed m/z should correspond to the calculated exact mass of the protonated molecule [M+H]⁺ within a 5 ppm error margin.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H NMR spectra to confirm the number, integration, and splitting patterns of protons, matching the expected structure.
-
Acquire ¹³C NMR spectra to verify the presence of all unique carbon atoms.[14]
-
-
Purity Analysis (HPLC): Prepare a stock solution (e.g., 1 mg/mL) and inject it onto a reverse-phase C18 column. Run a gradient method (e.g., 5-95% acetonitrile in water with 0.1% formic acid). Purity should be >95% as determined by the peak area at a suitable UV wavelength (e.g., 254 nm).
Initial Biological Screening: A Generic Receptor Binding Assay
To determine if a novel analog interacts with a specific protein target (e.g., a GPCR or ion channel), a competitive radioligand binding assay is a gold-standard primary screen.[15][16] This protocol provides a framework for assessing binding to a membrane-bound receptor of interest.
Causality: This assay quantifies the ability of the test compound to displace a known, high-affinity radiolabeled ligand from the receptor. The resulting data allow for the determination of the compound's binding affinity (Ki).[17]
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol Steps:
-
Reagent Preparation:
-
Thaw cryopreserved cell membranes expressing the target receptor on ice. Dilute in assay buffer to a final concentration that provides a robust signal (typically 5-20 µg protein per well).
-
Prepare a working solution of the radioligand (e.g., [³H]-Scopolamine for muscarinic receptors) at a concentration close to its dissociation constant (Kd).
-
Prepare a serial dilution series of the test compound (e.g., 10 mM to 0.1 nM).
-
-
Assay Plate Setup:
-
To the wells of a 96-well filter plate (e.g., glass fiber C), add:
-
Assay Buffer
-
Test compound or vehicle (for total binding) or a saturating concentration of a known non-labeled ligand (for non-specific binding).
-
Radioligand solution.
-
Diluted membrane preparation (to initiate the reaction).
-
-
-
Incubation: Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of the plate through the filter mat using a vacuum manifold. This captures the membranes with bound radioligand on the filter.[15]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filter mat, add liquid scintillation cocktail to each well, and count the retained radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Subtract non-specific binding (NSB) counts from all other wells.
-
Plot the percentage of specific binding versus the log concentration of the test compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of radioligand used and Kd is its dissociation constant.[16]
-
Conclusion
This compound is a representative member of a powerful and versatile class of heterocyclic compounds. While this specific molecule is primarily a building block, the broader imidazo[1,2-a]pyrazine scaffold is a cornerstone of modern medicinal chemistry. Its proven ability to interact with a diverse range of high-value biological targets, from CNS receptors to key enzymes in oncology pathways, ensures its continued exploration. The systematic application of robust characterization methods, from initial structural verification to quantitative biological assays, is essential for unlocking the full therapeutic potential of novel analogs derived from this privileged core.
References
- 1. CAS 91476-80-1 | this compound - Synblock [synblock.com]
- 2. 5,6,7,8-Tetrahydroimidazo(1,2-a)pyrazine | C6H9N3 | CID 13247046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C6H10ClN3 | CID 44118271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. Recent progress in the pharmacology of imidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-a]pyrazin-8-ones, imidazo[1,2-d][1,2,4]triazin-8-ones and imidazo[2,1-f][1,2,4]triazin-8-ones as alpha2/alpha3 subtype selective GABA A agonists for the treatment of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and In Vitro Evaluation of 8-Pyridinyl-Substituted Benzo[e]imidazo[2,1-c][1,2,4]triazines as Phosphodiesterase 2A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Receptor-Ligand Binding Assays [labome.com]
An In-depth Technical Guide on the Safety, Handling, and Hazards of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine HCl
This guide provides comprehensive safety protocols and hazard information for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine hydrochloride (CAS No. 91476-80-1), a heterocyclic compound utilized in various research and development applications.[1] Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity within a laboratory setting.
Compound Profile and Hazard Identification
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine HCl is a solid, heterocyclic amine derivative.[1] While specific toxicological data for this exact compound is not exhaustively documented, data aggregated from suppliers and regulatory inventories, along with information on structurally similar compounds, allows for a robust hazard assessment.[2][3] The primary hazards are associated with irritation and acute toxicity.[4]
1.1. GHS Classification & Hazard Summary
The Globally Harmonized System (GHS) classifications reported for this compound and its close analogs indicate several potential health hazards. It is crucial to treat the compound as hazardous until its properties are more thoroughly investigated.[3][5]
| Hazard Category | GHS Hazard Statement | Signal Word | GHS Pictogram |
| Acute Toxicity, Oral | H302: Harmful if swallowed. | Warning | |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[4][6] | Warning | |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[4][6] | Warning | |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled. | Warning | |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation.[4][6] | Warning |
Causality: The hazardous nature of this compound stems from its chemical structure. As a heterocyclic amine, it can interact with biological macromolecules, leading to irritation of the skin, eyes, and respiratory tract upon contact.[2][4][6] Ingestion or inhalation can introduce the compound systemically, posing a risk of acute toxicity.
Risk Assessment and Mitigation
A thorough risk assessment must be conducted before any handling of this material. The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.[4]
2.1. Engineering Controls
The first line of defense is to minimize exposure through engineering controls.
-
Ventilation : All weighing and handling of the solid compound must be performed in a certified chemical fume hood to prevent inhalation of dust.[7] The hood ensures that any airborne particles are captured and exhausted safely.
-
Isolation : When not in use, the compound should be stored in a designated, well-ventilated, and clearly labeled area away from incompatible materials.[8]
2.2. Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent direct contact.
-
Eye Protection : ANSI-rated safety glasses with side shields or chemical splash goggles are required at all times.[9]
-
Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn.[7] It is critical to inspect gloves for any signs of degradation or punctures before use and to wash hands thoroughly after removal.[7][10]
-
Body Protection : A standard laboratory coat must be worn and kept fully buttoned.[2]
-
Respiratory Protection : If there is a risk of generating significant dust outside of a fume hood, a NIOSH-approved respirator with a particulate filter is necessary.[2]
Standard Operating Procedures (SOPs)
A systematic workflow is essential for safely managing this compound from receipt to disposal.
3.1. Receipt and Storage
-
Inspection : Upon receipt, inspect the container for any damage or leaks.
-
Labeling : Ensure the container is clearly labeled with the chemical name, CAS number, and all relevant GHS hazard pictograms and statements.[8]
-
Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[4][11] It should be segregated from strong oxidizing agents and other incompatible materials.[12][13][14] Store in a locked cabinet to control access.[4][6]
3.2. Handling and Use
This workflow outlines the critical steps for safely handling the solid compound during experimental procedures.
Caption: Safe Handling Workflow for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine HCl.
3.3. Waste Disposal
-
Segregation : All waste contaminated with this compound, including disposable gloves, weighing paper, and pipette tips, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[3]
-
Disposal : The waste must be disposed of through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[6][9] Do not dispose of this material down the drain.
Emergency Procedures
Prompt and correct response to an emergency is critical to mitigating harm.
4.1. Exposure Response
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[9] Remove contaminated clothing. If irritation persists, seek medical attention.[4][6]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air.[4][6][9] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[9]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.
4.2. Spill Response
The following decision tree should be followed in the event of a spill.
Caption: Emergency Spill Response Decision Tree.
Conclusion
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine HCl presents moderate health hazards that can be effectively managed through a combination of robust engineering controls, consistent use of personal protective equipment, and strict adherence to established safe handling protocols. Understanding the causality behind these safety measures empowers researchers to work confidently and securely, ensuring both personal safety and the integrity of their scientific pursuits.
References
- 1. CAS 91476-80-1 | this compound - Synblock [synblock.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. capotchem.com [capotchem.com]
- 4. aksci.com [aksci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. mynewlab.com [mynewlab.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. achmem.com [achmem.com]
- 12. fishersci.com [fishersci.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Handling and Storing Chemicals | Lab Manager [labmanager.com]
Methodological & Application
Synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine Hydrochloride: A Detailed Protocol and Application Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold is a pivotal building block in medicinal chemistry, serving as a core component in a multitude of pharmacologically active agents. Its derivatives have demonstrated a wide range of biological activities, including antibacterial, anti-inflammatory, and kinase inhibitory properties.[1] Specifically, this saturated heterocyclic system is a key intermediate in the development of novel therapeutics, such as Gαq-protein ligands and PI3K/mTOR dual inhibitors.[2][3]
This guide provides a comprehensive, field-proven protocol for the synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride. The narrative emphasizes the rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic pathway. This two-stage process begins with the catalytic hydrogenation of the aromatic precursor, imidazo[1,2-a]pyrazine, followed by conversion to its corresponding hydrochloride salt to enhance stability and aqueous solubility, which are critical for pharmaceutical development.
Overall Synthesis Workflow
The synthetic strategy is a robust and efficient two-step process. The initial step involves the reduction of the pyrazine ring of imidazo[1,2-a]pyrazine via catalytic hydrogenation. The resulting free base is then purified and converted to the hydrochloride salt.
Caption: Overall workflow for the synthesis of the target compound.
Part I: Synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine (Free Base)
This section details the catalytic hydrogenation of imidazo[1,2-a]pyrazine. The choice of Platinum (IV) oxide (PtO₂, Adams' catalyst) is deliberate; it is a highly effective and widely used catalyst for the reduction of aromatic heterocycles. The reaction is performed under pressure to increase the concentration of hydrogen in the solution, thereby accelerating the reaction rate.
Materials and Reagents
| Reagent | CAS No. | Molecular Formula | M.W. ( g/mol ) | Notes |
| Imidazo[1,2-a]pyrazine | 274-79-3 | C₆H₅N₃ | 119.12 | Starting material |
| Platinum (IV) oxide (PtO₂) | 1314-15-4 | PtO₂ | 227.08 | Adams' catalyst |
| 2-Methoxyethanol | 109-86-4 | C₃H₈O₂ | 76.09 | Reaction solvent |
| Hydrogen (H₂) | 1333-74-0 | H₂ | 2.02 | High purity gas |
| Diatomaceous Earth | 61790-53-2 | N/A | N/A | Filtration aid |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | For chromatography |
| Methanol (MeOH) | 67-56-1 | CH₄O | 32.04 | For chromatography |
| 7N Ammonia in Methanol | N/A | NH₃/CH₄O | N/A | For chromatography |
| Toluene | 108-88-3 | C₇H₈ | 92.14 | For azeotropic removal of solvent |
Equipment
-
Autoclave or high-pressure hydrogenation apparatus
-
Magnetic stirrer and stir bars
-
Buchner funnel and filtration flask
-
Rotary evaporator
-
Glass chromatography column
-
Standard laboratory glassware
Detailed Experimental Protocol
-
Reaction Setup : In a suitable glass liner for the autoclave, dissolve imidazo[1,2-a]pyrazine (7.2 g, 60.44 mmol) in 2-methoxyethanol (100 mL).[4]
-
Catalyst Addition : Carefully add Platinum (IV) oxide (1.2 g, 5.13 mmol) to the solution.
-
Scientist's Note: PtO₂ is not pyrophoric in its oxidized state, but the reduced platinum on the filter paper after the reaction can be. Handle with care.
-
-
Hydrogenation : Place the liner in the autoclave. Seal the vessel, purge it several times with nitrogen, and then with hydrogen. Pressurize the autoclave to 4 bar with hydrogen gas.[4][5]
-
Reaction Execution : Stir the reaction mixture vigorously overnight at room temperature. The progress of the reaction can be monitored by techniques such as TLC or LC-MS if the apparatus allows for safe sampling.
-
Work-up : Upon completion, carefully vent the hydrogen and purge the autoclave with nitrogen. Filter the reaction mixture through a pad of diatomaceous earth to remove the platinum catalyst.[4] Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.
-
Causality: Diatomaceous earth provides a fine filtration medium that prevents the fine platinum particles from passing through, ensuring a catalyst-free filtrate.
-
-
Purification : Concentrate the filtrate under reduced pressure using a rotary evaporator. To remove residual high-boiling 2-methoxyethanol, add toluene (50 mL) and co-evaporate. Repeat this step if necessary.[4][5]
-
Chromatography : Purify the resulting residue by column chromatography on silica gel. The recommended eluent is a mixture of dichloromethane and a 7N solution of ammonia in methanol (e.g., 95:5, v/v).[4] Combine the fractions containing the desired product and concentrate under reduced pressure to yield 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine as a solid (Expected yield: ~5.7 g, 76%).
Part II: Formation of this compound
The conversion to a hydrochloride salt is a standard procedure in pharmaceutical chemistry to improve the physicochemical properties of a basic compound. The salt form generally exhibits higher melting points, improved stability, and greater aqueous solubility compared to the free base.
Materials and Reagents
| Reagent | CAS No. | Notes |
| 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine | 91476-80-1 | Free base from Part I |
| Hydrogen Chloride Solution | 7647-01-0 | e.g., 2M HCl in Ethanol or Diethyl Ether |
| Ethanol (Absolute) | 64-17-5 | Solvent |
| Diethyl Ether | 60-29-7 | Anti-solvent for precipitation |
Detailed Experimental Protocol
-
Dissolution : Dissolve the purified 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine from Part I in absolute ethanol.
-
Acidification : Cool the solution in an ice bath. Slowly add a stoichiometric amount (1.0 equivalent) of a standardized hydrogen chloride solution (e.g., 2M HCl in ethanol) dropwise with stirring.
-
Precipitation : The hydrochloride salt should begin to precipitate. If precipitation is slow, it can be induced by the addition of a less polar anti-solvent, such as diethyl ether, until the solution becomes cloudy.
-
Isolation : Allow the suspension to stir in the ice bath for 30-60 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing and Drying : Wash the filter cake with a small amount of cold diethyl ether to remove any residual soluble impurities. Dry the product under vacuum to a constant weight. The final product is this compound.[6]
Characterization and Quality Control
A self-validating protocol requires rigorous characterization of the final product to confirm its identity, purity, and structural integrity.
Caption: Logical workflow for product characterization.
-
¹H NMR & ¹³C NMR : To confirm the molecular structure and the successful reduction of the pyrazine ring. The disappearance of aromatic proton signals and the appearance of aliphatic signals are key indicators.
-
Mass Spectrometry : To confirm the molecular weight of the cation (free base). The expected m/z would be [M+H]⁺ for C₆H₉N₃.
-
Elemental Analysis : To confirm the correct elemental composition of the hydrochloride salt (C₆H₁₀ClN₃), providing evidence for the 1:1 stoichiometry of the base and HCl.[6]
-
HPLC : To determine the purity of the final compound.
Safety Precautions
-
Hydrogen Gas : Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation procedures must be conducted in a well-ventilated area, away from ignition sources, and using appropriate high-pressure equipment.
-
Catalyst Handling : While PtO₂ is stable, the reduced platinum on the filter medium can be pyrophoric. Quench the filter cake with water before disposal.
-
Solvents : Dichloromethane, methanol, and other solvents are flammable and toxic. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Corrosives : Hydrogen chloride solutions are corrosive. Avoid inhalation and contact with skin and eyes.
References
- 1. tsijournals.com [tsijournals.com]
- 2. Tetrahydroimidazo[1,2-a]pyrazine Derivatives: Synthesis and Evaluation as Gαq -Protein Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5,6,7,8-TETRAHYDROIMIDAZO[1,2-A]PYRAZINE | 91476-80-1 [chemicalbook.com]
- 5. 5,6,7,8-TETRAHYDROIMIDAZO[1,2-A]PYRAZINE CAS#: 91476-80-1 [m.chemicalbook.com]
- 6. CAS 91476-80-1 | this compound - Synblock [synblock.com]
Synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine: A Detailed Protocol for Researchers
The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its significant and diverse pharmacological activities.[1] Derivatives of this core structure have shown promise as Gαq protein inhibitors[2][3], hypoglycemic agents[4], and potential therapeutics for pain and inflammatory conditions.[5] This application note provides a comprehensive, step-by-step protocol for the synthesis of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core, intended for researchers, scientists, and professionals in drug development. The presented methodology is based on a robust and frequently cited synthetic route, with explanations of the chemical principles that underpin the experimental choices.
Guiding Principles of the Synthesis
The synthesis of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core is typically achieved through a multi-step sequence that involves the construction of the fused imidazole ring onto a pre-existing piperazine-derived backbone. The general strategy involves an initial N-alkylation of a suitable piperazinone or piperazine derivative with an α-haloketone, followed by an intramolecular cyclization/condensation to form the imidazo[1,2-a]pyrazine system. Subsequent reduction of the lactam functionality within the pyrazine ring furnishes the desired saturated 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core.
This protocol will focus on a common and reliable pathway starting from a protected piperazine-2-one. The choice of protecting groups is critical to ensure compatibility with downstream reaction conditions and to allow for selective deprotection when necessary.
Visualizing the Synthetic Workflow
The overall synthetic strategy can be visualized as a three-stage process: N-alkylation, cyclocondensation, and reduction. The following diagram illustrates the logical flow of the synthesis.
Caption: High-level overview of the synthetic workflow.
Detailed Experimental Protocol
This protocol describes the synthesis of a substituted 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, adapted from established literature procedures.[6][7]
Part 1: N-Alkylation of Protected Piperazine-2-one
The initial step involves the nucleophilic substitution of an α-haloketone with the secondary amine of a protected piperazine-2-one. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions.
Materials and Reagents:
-
Protected Piperazine-2-one (e.g., 4-Cbz-piperazin-2-one or 4-Boc-piperazin-2-one)
-
Substituted 2-bromoacetophenone
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the protected piperazine-2-one (1.0 eq) in anhydrous DMF, add the base (K₂CO₃ or Cs₂CO₃, 1.5-2.0 eq).
-
Stir the suspension at room temperature for 15-20 minutes to ensure proper dispersal of the base.
-
Add the substituted 2-bromoacetophenone (1.1 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Expert Insight: The use of cesium carbonate can often lead to higher yields and faster reaction times compared to potassium carbonate due to its greater solubility and the increased nucleophilicity of the resulting amine anion.[6] DMF is an excellent solvent for this reaction as it is polar aprotic and effectively solvates the cation of the base, enhancing the reactivity of the amine.
Part 2: Cyclocondensation to form the Imidazo[1,2-a]pyrazin-8(7H)-one Core
This step involves an intramolecular cyclization followed by dehydration to form the aromatic imidazole ring. Ammonium acetate serves as both a catalyst and a source of ammonia for the cyclization.
Materials and Reagents:
-
N-alkylated piperazine-2-one from Part 1
-
Ammonium acetate (NH₄OAc)
-
Anhydrous Toluene
-
Dean-Stark apparatus (optional, but recommended)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Combine the N-alkylated piperazine-2-one (1.0 eq) and ammonium acetate (5-10 eq) in anhydrous toluene.
-
Heat the mixture to reflux. If using a Dean-Stark apparatus, water will be collected as it is formed during the reaction.
-
Maintain the reflux for 3-5 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Wash the mixture with water and then with a saturated solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Expert Insight: The removal of water is critical to drive the equilibrium towards the formation of the cyclized product. A Dean-Stark trap is highly effective for this purpose. Toluene is a suitable solvent as it forms an azeotrope with water, facilitating its removal.
Part 3: Reduction of the Lactam
The final step is the reduction of the lactam carbonyl group in the pyrazinone ring to a methylene group, yielding the desired 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine.
Materials and Reagents:
-
Protected Imidazo[1,2-a]pyrazin-8(7H)-one from Part 2
-
Borane-tetrahydrofuran complex (BH₃·THF) solution
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl) solution
Procedure:
-
Dissolve the protected imidazo[1,2-a]pyrazin-8(7H)-one (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the borane-tetrahydrofuran complex solution (3-5 eq) dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 48-72 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow, dropwise addition of methanol.
-
Acidify the mixture with an HCl solution and stir for 1 hour.
-
Basify the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography.
Expert Insight: Borane is a highly effective reagent for the reduction of amides to amines. The reaction is typically performed under anhydrous and inert conditions as borane reacts with water. The quenching step with methanol is exothermic and must be performed with care.
Reaction Mechanism Overview
The formation of the imidazo[1,2-a]pyrazine core proceeds through a well-established mechanistic pathway.
Caption: Simplified reaction mechanism for the synthesis.
Summary of Key Reaction Parameters
| Step | Key Reagents | Solvent | Temperature | Typical Time | Yield Range | Reference |
| N-Alkylation | K₂CO₃ or Cs₂CO₃, α-haloketone | DMF | Room Temp. | 4-6 h | 60-98% | [6] |
| Cyclocondensation | NH₄OAc | Toluene | Reflux | 3-5 h | 69-91% | [6] |
| Reduction | BH₃·THF | THF | Reflux | 48-72 h | 53-93% | [6] |
Alternative Synthetic Strategies
While the presented protocol is robust, other methods for the synthesis of imidazo[1,2-a]pyrazines and their tetrahydro derivatives have been developed.
-
Microwave-Assisted Synthesis: Catalyst-free annulation reactions of 2-aminopyrazines with α-bromoketones under microwave irradiation in green solvents like water-isopropanol have been reported to provide the corresponding imidazo[1,2-a]pyrazines in excellent yields and very short reaction times (5-8 minutes).[8]
-
One-Pot Three-Component Reactions: Iodine-catalyzed one-pot condensation of a 2-aminopyrazine, an aldehyde, and an isocyanide can efficiently produce substituted imidazo[1,2-a]pyrazines at room temperature.[9][10]
-
Catalytic Hydrogenation: The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core can also be accessed through the catalytic hydrogenation of the corresponding aromatic imidazo[1,2-a]pyrazine using catalysts such as platinum (IV) oxide.[11]
These alternative methods offer advantages in terms of reaction time, atom economy, and procedural simplicity, and may be more suitable for certain applications or substrate scopes.
Conclusion
The synthesis of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold is a well-established process that provides access to a class of compounds with significant therapeutic potential. The detailed protocol provided herein, based on a reliable multi-step sequence, offers a clear and reproducible pathway for researchers in the field. By understanding the underlying chemical principles and the key parameters of each step, scientists can successfully synthesize and explore the chemical space of this important heterocyclic system.
References
- 1. tsijournals.com [tsijournals.com]
- 2. Tetrahydroimidazo[1,2-a]pyrazine Derivatives: Synthesis and Evaluation as Gαq -Protein Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrahydroimidazo[1,2-a]pyrazine Derivatives: Synthesis and Evaluation as Gα -Protein Ligands. [immunosensation.de]
- 4. Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy N-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. 5,6,7,8-TETRAHYDROIMIDAZO[1,2-A]PYRAZINE CAS#: 91476-80-1 [m.chemicalbook.com]
The Versatile Scaffold: Harnessing 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine in Synthetic Chemistry and Drug Discovery
Introduction: Unveiling a Privileged Heterocycle
In the landscape of medicinal chemistry and materials science, the quest for novel molecular architectures that offer a blend of synthetic accessibility, structural rigidity, and diverse functionalization potential is perpetual. The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core has emerged as a "privileged scaffold" – a framework that consistently appears in biologically active compounds across various therapeutic areas. Its unique bicyclic structure, containing three strategically positioned nitrogen atoms, imparts favorable physicochemical properties, including aqueous solubility and the ability to engage in a multitude of intermolecular interactions. This guide provides an in-depth exploration of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine as a synthetic building block, offering detailed protocols and expert insights for its application in research and development.
This versatile scaffold has been identified as a key component in the development of potent and selective modulators of various biological targets. Notably, derivatives have shown significant promise as Gαq-protein ligands, offering new avenues for treating diseases associated with aberrant G-protein signaling.[1] Furthermore, this heterocyclic system is a cornerstone in the design of transient receptor potential canonical 5 (TRPC5) channel inhibitors, which are being investigated for their therapeutic potential in kidney diseases.[2] The inherent structural features of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core make it an attractive starting point for the synthesis of compound libraries for high-throughput screening and lead optimization in drug discovery programs.
Synthesis of the Core Scaffold: A Foundational Protocol
The most common and efficient method for the synthesis of the parent 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is the catalytic hydrogenation of the aromatic precursor, imidazo[1,2-a]pyrazine. This reaction proceeds with high yield and provides a straightforward entry into this valuable class of compounds.
Workflow for the Synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine
Caption: Synthesis of the core scaffold via catalytic hydrogenation.
Detailed Experimental Protocol: Synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine
Materials:
-
Imidazo[1,2-a]pyrazine
-
2-Methoxyethanol
-
Platinum(IV) oxide (PtO₂)
-
Diatomaceous earth (Celite®)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
7N Ammonia in Methanol
-
Toluene
-
Autoclave
-
Standard laboratory glassware
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve imidazo[1,2-a]pyrazine (e.g., 7.2 g, 60.44 mmol) in 2-methoxyethanol (100 mL).
-
Catalyst Addition: Carefully add platinum(IV) oxide (e.g., 1.2 g, 5.13 mmol) to the solution.
-
Hydrogenation: Transfer the mixture to an autoclave. Seal the vessel and purge with nitrogen gas. Pressurize the autoclave with hydrogen gas to 4 bar.
-
Reaction: Stir the reaction mixture overnight at room temperature.
-
Work-up: After the reaction is complete (as monitored by an appropriate technique such as TLC or LC-MS), carefully vent the hydrogen gas from the autoclave and purge with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the platinum catalyst. Wash the filter cake with a small amount of methanol.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the 2-methoxyethanol.
-
Azeotropic Removal of Solvent: Add toluene to the residue and co-evaporate under reduced pressure to remove any residual solvent.
-
Purification: Purify the crude product by column chromatography on silica gel. Elute with a mixture of dichloromethane, methanol, and 7N ammonia in methanol (e.g., 95:5:0.5 v/v/v) to obtain the pure 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine. A typical yield for this procedure is around 76%.
Functionalization of the Scaffold: Key Synthetic Transformations
The true utility of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine as a building block lies in the ability to selectively functionalize its nitrogen atoms. The secondary amine in the pyrazine ring is the most common site for derivatization, allowing for the introduction of a wide range of substituents.
N-Alkylation
N-alkylation introduces alkyl groups onto the secondary amine of the pyrazine ring, a crucial step in modifying the scaffold's properties. This can be achieved using various alkylating agents under basic conditions.
Caption: General workflow for N-alkylation.
Exemplary Protocol: N-Alkylation with an Alkyl Halide
Materials:
-
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a solution of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (1.0 eq) in DMF, add a base such as potassium carbonate (2.0 eq).
-
Addition of Alkylating Agent: Add the alkyl halide (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated derivative.
N-Acylation
N-acylation introduces an acyl group to the secondary amine, often serving to install a linker for further functionalization or to directly incorporate a desired pharmacophore. This is typically achieved using acyl chlorides or anhydrides in the presence of a base.
Exemplary Protocol: N-Acylation with an Acyl Chloride
Materials:
-
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine
-
Acyl chloride (e.g., benzoyl chloride)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (1.0 eq) in DCM and cool the solution to 0 °C in an ice bath.
-
Base Addition: Add a base such as triethylamine (1.5 eq).
-
Acyl Chloride Addition: Add the acyl chloride (1.1 eq) dropwise to the cooled, stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the N-acylated product.
Reductive Amination
Reductive amination is a powerful method for forming carbon-nitrogen bonds and can be employed to introduce more complex substituents onto the pyrazine nitrogen. This two-step, one-pot process involves the formation of an iminium ion intermediate followed by its reduction.
Conceptual Workflow for Reductive Amination
Caption: Conceptual workflow for reductive amination.
Exemplary Protocol: Reductive Amination with an Aldehyde
Materials:
-
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine
-
Aldehyde (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, as a catalyst)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a solution of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (1.0 eq) and the aldehyde (1.1 eq) in DCE, add a catalytic amount of acetic acid (optional).
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature until the starting materials are consumed (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the mixture with DCM.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted derivative.
Applications in the Synthesis of Bioactive Molecules
The synthetic versatility of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold is best illustrated through its application in the synthesis of complex, biologically active molecules.
Case Study 1: Synthesis of Gαq-Protein Ligands
The dimeric Gαq-protein inhibitor BIM-46187 and its monomeric precursor BIM-46174 are prime examples of how this scaffold can be incorporated into peptide-like structures.[1][3][4][5] The synthesis of these molecules involves the coupling of an amino acid derivative to the secondary amine of a functionalized 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core.
Key Synthetic Steps in the Preparation of BIM-46187 Analogues:
-
Synthesis of a functionalized tetrahydroimidazo[1,2-a]pyrazine core: This often involves a multi-step synthesis to introduce the desired substituents on the imidazole ring.
-
Peptide Coupling: The secondary amine of the pyrazine ring is coupled with a protected amino acid (e.g., Boc-L-Cys(Trt)-OH) using standard peptide coupling reagents (e.g., DCC, DIPEA).
-
Deprotection and Dimerization: The protecting groups are removed, and in the case of BIM-46187, a disulfide bridge is formed through oxidation.
Case Study 2: Synthesis of TRPC5 Inhibitors
In the development of TRPC5 inhibitors, the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold serves as a key structural element to which a pyridazinone moiety and other substituents are attached.[2][6] The synthesis of these inhibitors typically involves the N-alkylation of the core scaffold with a suitable electrophile that contains the pyridazinone pharmacophore or a precursor to it.
General Synthetic Strategy for Pyridazinone-Based TRPC5 Inhibitors:
-
Preparation of the Pyridazinone-containing Alkylating Agent: Synthesis of a molecule containing the pyridazinone core with a reactive group (e.g., a haloalkyl group) suitable for N-alkylation.
-
N-Alkylation of the Tetrahydroimidazo[1,2-a]pyrazine Core: Reaction of the core scaffold with the prepared alkylating agent under basic conditions, as described in the N-alkylation protocol above.
-
Further Diversification (Optional): Modification of other positions on the scaffold or the pyridazinone ring to optimize activity and pharmacokinetic properties.
Data Summary and Characterization
The following table provides typical characterization data for the parent scaffold and a representative N-alkylated derivative.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine | C₆H₉N₃ | 123.16 | 6.75 (s, 1H), 6.68 (s, 1H), 4.01 (t, 2H), 3.39 (t, 2H), 3.12 (s, 2H), 1.95 (br s, 1H) | 125.4, 116.8, 48.9, 45.3, 44.1 |
| 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | C₁₃H₁₅N₃ | 213.28 | 7.25-7.40 (m, 5H), 6.72 (s, 1H), 6.65 (s, 1H), 3.98 (t, 2H), 3.68 (s, 2H), 2.85 (t, 2H), 2.75 (s, 2H) | 138.2, 129.1, 128.4, 127.2, 125.1, 116.5, 60.3, 52.8, 48.7, 44.9 |
Conclusion and Future Outlook
The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold has proven to be a highly valuable and versatile building block in modern synthetic and medicinal chemistry. Its straightforward synthesis and the ease of its functionalization make it an attractive starting point for the development of novel compounds with a wide range of biological activities. The successful application of this scaffold in the design of Gαq-protein ligands and TRPC5 inhibitors underscores its potential for addressing challenging therapeutic targets. As our understanding of the chemical space around this privileged core expands, we can anticipate the emergence of new derivatives with enhanced potency, selectivity, and drug-like properties, further solidifying the importance of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine in the future of drug discovery.
References
- 1. Tetrahydroimidazo[1,2-a]pyrazine Derivatives: Synthesis and Evaluation as Gαq -Protein Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of pyridazinone derivatives bearing tetrahydroimidazo[1,2-a]pyrazine scaffold as potent inhibitors of transient receptor potential canonical 5 to ameliorate hypertension-induced renal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Cell-Permeable Inhibitor to Trap Gαq Proteins in the Empty Pocket Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Heterotrimeric G Protein Signaling by a Small Molecule Acting on Gα Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel inhibitor of the heterotrimeric G-protein complex, BIM-46187, elicits anti-hyperalgesic properties and synergizes with morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine Scaffold in Modern Drug Discovery
Introduction: A Privileged Scaffold for Diverse Biological Targets
In the landscape of medicinal chemistry, certain molecular frameworks demonstrate a remarkable capacity to interact with a wide range of biological targets. These are often referred to as "privileged scaffolds." The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core is a prominent member of this class, serving as a foundational structure for the development of potent and selective modulators of critical cellular pathways. While the parent compound, 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride, is a key synthetic building block, its true power in drug discovery is unleashed through the strategic chemical modification of its core structure.[1]
This guide provides researchers, scientists, and drug development professionals with an in-depth look at the applications of this versatile scaffold. We will explore its utility in targeting distinct protein families—G proteins and kinases—and provide detailed, field-proven protocols for evaluating the biological activity of its derivatives. The focus is not merely on procedural steps but on the underlying scientific rationale, enabling researchers to adapt and troubleshoot these methods for their specific discovery programs.
Part 1: Targeting Gαq Proteins - Modulating a Critical Signaling Hub
Scientific Background & Mechanism of Action
The Gq family of alpha subunits of heterotrimeric G proteins (Gαq, Gα11, Gα14, Gα15/16) are pivotal transducers of extracellular signals from G protein-coupled receptors (GPCRs). Upon activation, Gαq stimulates phospholipase C-β (PLCβ), leading to the generation of second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). Dysregulation of Gαq signaling is implicated in numerous pathologies, including cardiovascular diseases and uveal melanoma.[2]
Derivatives of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold have emerged as some of the very few known cell-permeable compounds that can preferentially "silence" Gαq proteins.[3][4] A notable example is the dimeric derivative BIM-46187, which has been instrumental in probing Gαq-dependent signaling pathways.[2][3] These inhibitors function by preventing the Gαq subunit from interacting with its downstream effectors, effectively dampening the entire signaling cascade.
Application Note: A Chemical Tool for Pathway Elucidation
The development of selective Gαq inhibitors based on this scaffold provides the research community with powerful chemical probes. These molecules can be used to:
-
Validate Gαq as a therapeutic target in various disease models.
-
Dissect the specific contributions of Gαq signaling in complex biological processes.
-
Study the functional consequences of Gαq inhibition in a temporal and dose-dependent manner, which is often not possible with genetic knockout models.
Protocol 1: Gαq Functional Assessment via IP1 Accumulation Assay
This protocol describes a robust method to quantify the inhibitory effect of test compounds on Gαq signaling by measuring the accumulation of myo-inositol 1-phosphate (IP1), a stable downstream metabolite of IP3.
Principle: Gαq activation leads to a cascade that produces IP3, which is rapidly metabolized. Measuring the accumulation of its more stable downstream product, IP1, provides a more reliable and amplified readout of Gαq pathway activation. The assay is a homogeneous competitive immunoassay, often utilizing HTRF (Homogeneous Time-Resolved Fluorescence) technology.
Materials:
-
HEK293 cells (or other suitable cell line) expressing the GPCR of interest.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Gαq agonist (e.g., Carbachol for muscarinic receptors).
-
Test compounds (derivatives of the tetrahydroimidazo[1,2-a]pyrazine scaffold).
-
IP1 detection kit (e.g., from Cisbio, PerkinElmer).
-
White, opaque 384-well microplates.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture HEK293 cells to ~80% confluency.
-
Harvest cells and resuspend in serum-free medium.
-
Seed 10,000-20,000 cells per well into a 384-well plate and incubate overnight at 37°C, 5% CO2.
-
-
Compound Pre-treatment:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Remove the cell culture medium from the plate.
-
Add 10 µL of the diluted compounds to the appropriate wells.
-
Include "vehicle control" (e.g., 0.1% DMSO) and "no agonist" control wells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Agonist Stimulation:
-
Prepare the Gαq agonist at a concentration that elicits ~80% of the maximal response (EC80).
-
Add 10 µL of the agonist solution to all wells except the "no agonist" control.
-
Incubate for 30-90 minutes at 37°C.
-
-
Cell Lysis and IP1 Detection:
-
Following the manufacturer's instructions for the IP1 kit, add the IP1-d2 acceptor and the anti-IP1 cryptate donor reagents to the lysis buffer.
-
Add 20 µL of the lysis/detection mix to each well.
-
Seal the plate and incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a compatible HTRF reader (measuring fluorescence at 665 nm and 620 nm).
-
Calculate the ratio of the two emission signals and normalize the data to the vehicle control (100% activity) and no agonist control (0% activity).
-
Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Part 2: Anticancer Drug Development
The tetrahydroimidazo[1,2-a]pyrazine scaffold has also been extensively explored for the development of anticancer agents, primarily through the inhibition of key oncogenic kinases.
Application Note: Targeting the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is one of the most frequently hyperactivated signaling networks in human cancers, making it a high-priority target for therapeutic intervention.[5] Researchers have successfully modified the imidazo[1,2-a]pyrazine core, for instance by adding an 8-morpholino group, to create potent inhibitors of PI3Kα.[5] These compounds provide a valuable starting point for developing targeted cancer therapies.
Table 1: In Vitro Activity of Representative Imidazo[1,2-a]pyrazine Derivatives [5]
| Compound | Target | IC50 (µM) vs. PI3Kα | IC50 (µM) vs. A549 Cells | IC50 (µM) vs. PC-3 Cells | IC50 (µM) vs. MCF-7 Cells |
|---|---|---|---|---|---|
| 14c | PI3Kα | 1.25 ± 0.13 | 6.39 | 8.21 | 7.53 |
| Lead Cmpd. II | PI3Kα | 7.39 | >100 | >100 | >100 |
Data synthesized from the referenced literature. "14c" refers to a specific novel derivative from the study, showing improved potency over the lead compound.
Protocol 2: In Vitro PI3Kα Kinase Inhibition Assay (Luminescent)
This protocol outlines a common method to determine the direct inhibitory activity of a compound against a purified kinase enzyme.
Principle: The assay measures the amount of ATP remaining after a kinase reaction. In the presence of an inhibitor, PI3Kα activity is reduced, less ATP is consumed, and the resulting luminescent signal from the detection reagent is higher.
Materials:
-
Recombinant human PI3Kα enzyme.
-
Kinase substrate (e.g., PIP2).
-
ATP solution.
-
Kinase assay buffer.
-
Test compounds.
-
Luminescent kinase assay kit (e.g., ADP-Glo™ or Kinase-Glo®).
-
White, opaque 384-well microplates.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Prepare a solution containing the PI3Kα enzyme and substrate in assay buffer.
-
Prepare the ATP solution at a concentration near its Km for the enzyme.
-
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted test compounds or vehicle control to the wells.
-
Add 5 µL of the enzyme/substrate mix to each well.
-
Include "no enzyme" controls to determine the background signal.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 2.5 µL of the ATP solution to all wells.
-
Incubate the plate at room temperature for 1-2 hours.
-
-
Signal Detection:
-
Add 10 µL of the ADP-Glo™ Reagent (or equivalent) to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 20 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the "no enzyme" background from all other readings.
-
Normalize the data to the vehicle control (0% inhibition) and a known potent inhibitor or no ATP control (100% inhibition).
-
Plot the percent inhibition against the log of the compound concentration and fit the curve to determine the IC50 value.
-
Protocol 3: Cellular Proliferation Assay (WST-1/MTT)
This protocol measures the effect of test compounds on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., A549, PC-3, MCF-7) into a clear 96-well plate at a density of 3,000-5,000 cells per well.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Add serial dilutions of the test compounds to the wells. Include a vehicle-only control.
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
Viability Assessment:
-
Add 10 µL of WST-1 reagent (or MTT solution) to each well.
-
Incubate for 1-4 hours. During this time, viable cells will convert the reagent into a colored formazan product.
-
-
Data Acquisition and Analysis:
-
Gently shake the plate to ensure a homogenous distribution of the color.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1).
-
Normalize the data to the vehicle-treated cells (100% viability).
-
Plot the percent viability against the log of the compound concentration to calculate the GI50/IC50 value.
-
Conclusion and Future Outlook
The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold represents a highly fruitful starting point for the discovery of novel therapeutics. Its chemical tractability and proven ability to bind to diverse and important drug targets, such as Gαq proteins and oncogenic kinases, ensure its continued relevance in medicinal chemistry. The protocols and application notes provided herein offer a robust framework for researchers to explore the potential of their own unique derivatives, accelerating the journey from a promising chemical structure to a potential life-saving medicine.
References
- 1. 5,6,7,8-TETRAHYDROIMIDAZO[1,2-A]PYRAZINE | 91476-80-1 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Tetrahydroimidazo[1,2-a]pyrazine Derivatives: Synthesis and Evaluation as Gαq -Protein Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides [mdpi.com]
Applications of tetrahydroimidazo[1,2-a]pyrazines in Gαq protein inhibition
Application Notes & Protocols for the Study of Gαq Protein Inhibition
A Technical Guide for Researchers on the Application of Tetrahydroimidazo[1,2-a]pyrazines and Other Key Inhibitors in Gαq-Mediated Signaling
Introduction: The Gαq Signaling Axis as a Therapeutic Target
The Gαq family of heterotrimeric G proteins, comprising Gαq, Gα11, Gα14, and Gα15/16, represents a critical node in cellular signal transduction.[1] These proteins act as molecular switches, coupling a vast array of G protein-coupled receptors (GPCRs) to intracellular effector enzymes, most notably phospholipase C-β (PLC-β).[2][3] Activation of this canonical pathway leads to the generation of second messengers inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG), culminating in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[2][3] This signaling cascade governs a multitude of physiological processes, including neurotransmission, smooth muscle contraction, and cellular proliferation.[4]
Given their central role, dysregulation of Gαq signaling is implicated in numerous pathologies, from cardiovascular diseases like hypertension to various cancers, such as uveal melanoma, where activating mutations in Gαq (GNAQ) are primary oncogenic drivers.[5][6] Consequently, the direct pharmacological inhibition of Gαq proteins has emerged as a compelling therapeutic strategy, offering a potential advantage over targeting individual upstream GPCRs by silencing a common downstream pathway.[7][8]
This guide provides an in-depth overview of the chemical tools available for Gαq inhibition, with a specific focus on the applications of tetrahydroimidazo[1,2-a]pyrazine derivatives, while also providing essential context on the benchmark cyclic depsipeptide inhibitors that have paved the way for research in this field. Detailed, field-proven protocols are provided to enable researchers to effectively design, execute, and validate experiments aimed at interrogating Gαq signaling.
The Chemical Toolkit: A Comparative Overview of Gαq Inhibitors
Direct inhibition of Gαq proteins has been achieved through distinct chemical scaffolds that employ different mechanisms of action. Understanding these differences is crucial for selecting the appropriate tool compound and interpreting experimental results.
The Gold Standard: Cyclic Depsipeptides FR900359 and YM-254890
The natural products FR900359 (from Ardisia crenata) and YM-254890 (from Chromobacterium sp.) are potent, selective, and widely used inhibitors of Gαq, Gα11, and Gα14.[7][9][10] They have become the indispensable "tool compounds" for studying Gαq-mediated processes in vitro and in vivo.[8][10]
-
Mechanism of Action: Both FR900359 and YM-254890 function as Guanine Nucleotide Dissociation Inhibitors (GDIs) .[1][10] They bind to a pocket on the Gαq subunit, stabilizing the inactive, GDP-bound state. This action prevents the receptor-catalyzed exchange of GDP for GTP, thus keeping the G protein "off" and unresponsive to upstream GPCR activation.[1][10] A crystal structure of YM-254890 in complex with Gαq has confirmed this binding site, located in the linker I/switch I area of the Gαq protein.[1]
The Tetrahydroimidazo[1,2-a]pyrazine Class: BIM-46187
As per the topic of this guide, the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold represents a distinct class of Gαq-targeting compounds. The most characterized example is BIM-46187 , a dimeric form of the parent compound BIM-46174.[11]
-
Mechanism of Action: BIM-46187 exhibits a novel mechanism distinct from the depsipeptides. It is proposed to trap the Gαq protein in an "empty pocket" conformation . It allows the exit of GDP but prevents the subsequent entry of GTP, effectively arresting the activation cycle.[11] While initially described as a pan-G protein inhibitor, subsequent studies have shown that its activity can be highly context-dependent, demonstrating selective Gαq silencing in commonly used cell lines like HEK293 and CHO.[11][12] This selectivity appears to be linked to the relative cellular abundance of different Gα subunits.[12]
Comparative Data of Key Gαq Inhibitors
The following table summarizes the key features of these inhibitors to guide experimental design.
| Feature | FR900359 | YM-254890 | BIM-46187 |
| Chemical Class | Cyclic Depsipeptide | Cyclic Depsipeptide | Tetrahydroimidazo[1,2-a]pyrazine Dimer |
| Mechanism | Guanine Nucleotide Dissociation Inhibitor (GDI); Stabilizes Gαq-GDP complex.[1][10] | Guanine Nucleotide Dissociation Inhibitor (GDI); Stabilizes Gαq-GDP complex.[1][10] | Traps Gαq in an "empty pocket" state; Permits GDP release but blocks GTP binding.[11] |
| Selectivity | High for Gαq, Gα11, Gα14 over Gαs, Gαi, Gα12/13. Does not inhibit Gα15/16.[10] | High for Gαq, Gα11, Gα14 over Gαs, Gαi, Gα12/13. Does not inhibit Gα15/16.[10] | Context-dependent; can be pan-G protein or selective for Gαq.[11][12] |
| Potency (IC₅₀) | Low nM to sub-μM range, depending on assay.[1][9] | Low nM to sub-μM range, depending on assay.[1][10] | ~1-3 μM.[11][13] |
| Cell Permeability | Yes | Yes | Yes |
| Key Applications | Widely used tool for in vitro and in vivo Gαq research; validated in models of asthma, hypertension, and cancer.[6][8] | Widely used tool for in vitro Gαq research, particularly in platelet aggregation studies.[10] | Investigating G protein signaling; anti-hyperalgesic effects demonstrated in vivo.[13][14] |
Signaling Pathway & Experimental Workflow Visualization
To provide a clear conceptual framework, the following diagrams illustrate the Gαq signaling pathway and a general workflow for its inhibition.
Caption: Canonical Gαq signaling pathway and points of inhibition.
Caption: General experimental workflow for assessing Gαq inhibitors.
Application Protocols
The following protocols provide step-by-step methodologies for key assays to characterize Gαq inhibitors.
Protocol 1: Intracellular Calcium Mobilization Assay
This assay provides a real-time, kinetic measurement of Gαq pathway activation by monitoring the release of calcium from intracellular stores. It is highly sensitive and ideal for determining inhibitor potency (IC₅₀).
Principle (The "Why"): Gαq activation leads to IP₃ production, which binds to IP₃ receptors on the endoplasmic reticulum, causing a rapid and transient increase in cytosolic calcium. This flux is detected by a calcium-sensitive fluorescent dye pre-loaded into the cells. An effective Gαq inhibitor will block or attenuate this agonist-induced calcium peak.
Materials:
-
Cells expressing the Gq-coupled GPCR of interest (e.g., HEK293, CHO).
-
Black, clear-bottom 96-well or 384-well microplates.
-
Calcium-sensitive dye kit (e.g., Fluo-4 AM, Calcium-6).
-
Probenecid (often included in kits to prevent dye leakage from cells).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Gαq inhibitor stock solution (e.g., 10 mM FR900359 in DMSO).
-
GPCR agonist stock solution (e.g., 10 mM Carbachol in water).
-
Fluorescence kinetic plate reader with automated injection capabilities (e.g., FlexStation 3, FDSS).
Step-by-Step Methodology:
-
Cell Plating (Day 1):
-
Seed cells into the microplate at a density that will result in a 90-100% confluent monolayer on the day of the assay. The optimal density must be determined empirically for each cell line.
-
Causality: A confluent monolayer ensures a robust and consistent signal across wells.
-
-
Dye Loading (Day 2):
-
Prepare the dye-loading solution according to the manufacturer's protocol, typically by diluting the fluorescent dye and probenecid in Assay Buffer.
-
Aspirate the cell culture medium from the plate and add 100 µL (for 96-well) or 25 µL (for 384-well) of the dye-loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
Causality: The 'AM' ester form of the dye allows it to cross the cell membrane. Intracellular esterases cleave the AM group, trapping the active, calcium-sensitive dye inside the cell. Probenecid inhibits anion-exchange pumps that can extrude the dye.[15]
-
-
Inhibitor Pre-incubation:
-
During the dye-loading incubation, prepare a dilution plate of your Gαq inhibitor (e.g., FR900359, BIM-46187) at 2x the final desired concentrations in Assay Buffer. Include a "vehicle-only" control (e.g., 0.1% DMSO in Assay Buffer).
-
After dye loading, gently wash the cells once with Assay Buffer or use a "no-wash" kit formulation. Leave the final assay volume in the wells (e.g., 100 µL).
-
Note: The user guide is referring to a "2x" concentration because the next step involves adding an equal volume of agonist, which will dilute the inhibitor to its final 1x concentration. This is a common practice in such assays.
-
Add the 2x inhibitor dilutions to the appropriate wells.
-
Incubate the plate at room temperature or 37°C for 30 minutes.
-
Causality: This pre-incubation period allows the inhibitor to enter the cells and engage with its target (Gαq) before the pathway is stimulated. A 30-minute pre-incubation is a good starting point for FR900359.[1]
-
-
Measurement and Agonist Injection:
-
Prepare the agonist solution at 2x the final desired concentration (typically the EC₈₀ concentration for antagonist/inhibitor assays) in Assay Buffer.
-
Place the cell plate into the kinetic plate reader.
-
Set the instrument parameters: Excitation ~490 nm, Emission ~525 nm for Fluo-4. Read every 1-2 seconds.
-
Begin reading to establish a stable baseline fluorescence for 15-30 seconds.
-
Program the instrument to automatically inject the agonist into the wells.
-
Continue reading for another 60-180 seconds to capture the full calcium peak and subsequent decay.
-
Causality: The kinetic reading is essential to capture the transient nature of the calcium signal. The peak fluorescence response is the primary data point for analysis.[16][17]
-
-
Data Analysis:
-
For each well, calculate the maximum peak fluorescence minus the baseline fluorescence (Max-Min).
-
Normalize the data: Set the average response of the "vehicle-only" control wells (agonist stimulation, no inhibitor) to 100% activity. Set the response of "no-agonist" control wells to 0% activity.
-
Plot the normalized response against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.
-
Protocol 2: Inositol Monophosphate (IP1) Accumulation HTRF Assay
This endpoint assay measures the accumulation of IP1, a stable downstream metabolite of IP₃. It is less prone to the kinetic variability of calcium assays and is considered a very robust method for quantifying Gαq pathway activation.
Principle (The "Why"): PLC-β hydrolyzes PIP₂ into IP₃ and DAG. IP₃ is rapidly metabolized through a series of phosphatases to inositol monophosphate (IP1). By adding lithium chloride (LiCl) to the assay buffer, the final phosphatase that degrades IP1 is inhibited, causing IP1 to accumulate in the cell upon Gq activation.[18] This accumulation is then quantified using a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF).[9][19]
Materials:
-
IP-One HTRF Assay Kit (contains IP1-d2 conjugate, anti-IP1 Cryptate antibody, and lysis buffer).
-
Cells expressing the Gq-coupled GPCR of interest.
-
White, solid-bottom 384-well microplates.
-
Stimulation Buffer (provided in kit or user-prepared buffer containing 50 mM LiCl).
-
Gαq inhibitor and GPCR agonist stocks.
-
HTRF-compatible microplate reader.
Step-by-Step Methodology:
-
Cell Plating and Inhibitor Treatment:
-
This protocol can be adapted for adherent or suspension cells. For adherent cells, plate as in Protocol 1.
-
On the day of the assay, prepare serial dilutions of the Gαq inhibitor in Stimulation Buffer.
-
Remove culture medium and add the inhibitor dilutions to the cells. Include vehicle controls.
-
Pre-incubate for 30-60 minutes at 37°C.
-
Causality: As before, this step ensures the inhibitor has engaged its target prior to stimulation.
-
-
Agonist Stimulation:
-
Add the GPCR agonist to the wells at the desired concentrations (for an IC₅₀ determination, use a fixed EC₈₀ concentration of agonist).
-
Incubate the plate for 30-60 minutes at 37°C.
-
Causality: This is the stimulation period during which activated Gαq drives the production and accumulation of IP1. The optimal time should be determined empirically but 30-60 minutes is typical.[4]
-
-
Cell Lysis and HTRF Reagent Addition:
-
Following the stimulation, add the HTRF reagents. According to a typical protocol, this involves adding the IP1-d2 conjugate and the anti-IP1-Cryptate antibody, diluted in the kit's lysis buffer, directly to the wells.[4][20]
-
Causality: The lysis buffer breaks open the cells, releasing the accumulated IP1. The HTRF reagents can now compete for binding. In the absence of cellular IP1, the antibody-cryptate binds the IP1-d2, bringing the donor (Cryptate) and acceptor (d2) into proximity, generating a high HTRF signal. Cellular IP1 competes with IP1-d2, reducing the signal.
-
-
Incubation and Measurement:
-
Seal the plate and incubate at room temperature for 60 minutes in the dark.
-
Read the plate on an HTRF-compatible reader (simultaneous dual emission at 665 nm and 620 nm).
-
Causality: The incubation allows the competitive binding to reach equilibrium. The ratiometric HTRF readout (665nm/620nm) minimizes well-to-well variability and interference from assay components.[18]
-
-
Data Analysis:
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000 for each well.
-
The signal is inversely proportional to the amount of IP1 produced. A high signal indicates low IP1 (inhibition), and a low signal indicates high IP1 (activation).
-
Convert the HTRF ratio to IP1 concentration using a standard curve run in parallel.
-
Plot the IP1 concentration against the log of the inhibitor concentration and fit to determine the IC₅₀.
-
References
- 1. Recommended Tool Compounds: Application of YM-254890 and FR900359 to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An experimental strategy to probe Gq contribution to signal transduction in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Macrocyclic Gq Protein Inhibitors FR900359 and/or YM-254890-Fit for Translation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Macrocyclic Gq Protein Inhibitors FR900359 and/or YM-254890–Fit for Translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Gαq G Protein Inhibitor, BIM-46187 | Sigma-Aldrich [sigmaaldrich.com]
- 12. A Cell-Permeable Inhibitor to Trap Gαq Proteins in the Empty Pocket Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Heterotrimeric G Protein Signaling by a Small Molecule Acting on Gα Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The novel inhibitor of the heterotrimeric G-protein complex, BIM-46187, elicits anti-hyperalgesic properties and synergizes with morphine PMID: 18664366 | MCE [medchemexpress.cn]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 17. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 18. HTRF IP-One Gq assay on SpectraMax Readers [moleculardevices.com]
- 19. Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for the Analytical Characterization of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine
Introduction
The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1] Its derivatives have shown a wide range of biological activities, making the parent compound a crucial building block in the synthesis of novel therapeutic agents.[2][3] Consequently, the unambiguous structural elucidation and purity assessment of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine are of paramount importance for researchers in both academic and industrial settings.
This comprehensive guide provides a suite of detailed analytical methods and protocols for the robust characterization of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine. As a Senior Application Scientist, the methodologies presented herein are grounded in established analytical principles and tailored to the specific physicochemical properties of this nitrogen-containing heterocyclic compound. The protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data for regulatory submissions, publications, and internal research and development.
Analytical Workflow for Comprehensive Characterization
A multi-technique approach is essential for the definitive characterization of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine. The following workflow outlines a logical sequence of analytical techniques to confirm the identity, purity, and structure of the compound.
Caption: A typical analytical workflow for the comprehensive characterization of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HSQC) NMR experiments provides a detailed picture of the molecular framework.
I. Sample Preparation Protocol
-
Sample Weighing: Accurately weigh 5-10 mg of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine into a clean, dry vial.[4][5]
-
Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Given the polar nature of the molecule, Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD) are recommended. Ensure the solvent is of high purity to avoid extraneous signals.[6]
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample. Visually inspect for any particulate matter.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Avoid introducing any solid particles.[5]
-
Internal Standard (Optional): For quantitative NMR (qNMR), a known amount of an internal standard can be added. Tetramethylsilane (TMS) is a common reference standard for chemical shift calibration (δ = 0.00 ppm).[5]
II. NMR Acquisition Protocol (400 MHz Spectrometer)
| Parameter | ¹H NMR | ¹³C NMR | COSY | HSQC |
| Pulse Program | zg30 | zgpg30 | cosygpqf | hsqcedetgpsisp2.2 |
| Solvent | DMSO-d₆ | DMSO-d₆ | DMSO-d₆ | DMSO-d₆ |
| Temperature | 298 K | 298 K | 298 K | 298 K |
| Spectral Width | 12 ppm | 220 ppm | 12 ppm (F2), 12 ppm (F1) | 12 ppm (F2), 165 ppm (F1) |
| Acquisition Time | 3-4 s | 1-2 s | 0.2-0.3 s | 0.1-0.2 s |
| Relaxation Delay | 2 s | 2-5 s | 1.5-2 s | 1.5-2 s |
| Number of Scans | 16 | 1024 | 8 | 16 |
III. Data Interpretation
-
¹H NMR: Expect to see distinct signals for the protons on the imidazole and pyrazine rings, as well as the aliphatic protons of the tetrahydro portion. The chemical shifts will be influenced by the nitrogen atoms and the aromaticity of the imidazole ring.
-
¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule. The chemical shifts will differentiate between aromatic and aliphatic carbons.
-
COSY (Correlation Spectroscopy): This experiment will reveal proton-proton coupling networks, helping to assign protons on adjacent carbons, particularly within the tetrahydro-pyrazine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing definitive assignments for each C-H bond.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for its high sensitivity and ability to provide structural information through fragmentation analysis.
I. Sample Preparation Protocol
-
Stock Solution: Prepare a 1 mg/mL stock solution of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine in a suitable solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates before injection.[7]
II. LC-MS/MS Protocol
Caption: A representative LC-MS/MS workflow for the analysis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine.
III. Expected Data and Interpretation
-
Molecular Ion: In positive ion mode ESI, expect to observe the protonated molecule [M+H]⁺ at an m/z corresponding to the molecular weight of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (C₆H₉N₃) plus a proton (124.0869 m/z).[8]
-
Fragmentation Pattern: Tandem MS (MS/MS) of the [M+H]⁺ ion will produce characteristic fragment ions resulting from the cleavage of the tetrahydro-pyrazine ring and the imidazole ring. This fragmentation pattern serves as a fingerprint for structural confirmation.
High-Performance Liquid Chromatography (HPLC)
HPLC is an essential technique for determining the purity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine and for quantifying any impurities. A reversed-phase HPLC method is generally suitable for this polar compound.
I. HPLC Method Development Protocol
-
Column Selection: Start with a C18 stationary phase, which is a versatile choice for a wide range of polarities. A column with dimensions of 4.6 x 150 mm and a particle size of 3.5 or 5 µm is a good starting point.[9]
-
Mobile Phase Selection:
-
Initial Gradient:
-
Start with a scouting gradient to determine the approximate elution conditions. A linear gradient from 5% to 95% organic phase over 10-15 minutes is a common starting point.[11]
-
Monitor the chromatogram to see where the main peak elutes and if any impurities are present.
-
-
Method Optimization:
-
Adjust the gradient slope and duration to achieve optimal resolution between the main peak and any impurities.
-
If necessary, an isocratic method can be developed for routine purity analysis once the optimal mobile phase composition is determined.[9]
-
-
Detector Wavelength: Determine the UV absorbance maximum (λmax) of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine using a UV-Vis spectrophotometer or a diode array detector. Set the HPLC detector to this wavelength for maximum sensitivity.[9]
II. Representative HPLC Protocol
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B for 1 min, 5-95% B in 10 min, hold at 95% B for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detector | UV at λmax |
Single Crystal X-ray Diffraction
For an unambiguous determination of the three-dimensional molecular structure, single crystal X-ray diffraction is the gold standard.[12] This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.
I. Crystal Growth Protocol
Growing high-quality single crystals is often the most challenging step. The following are common techniques:
-
Slow Evaporation:
-
Dissolve the purified 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine in a suitable solvent in which it is moderately soluble.[13][14]
-
Good solvent choices to screen include ethanol, isopropanol, ethyl acetate, or a mixture of solvents like dichloromethane/hexane.
-
Filter the solution into a clean vial, cover it loosely (e.g., with parafilm containing a few pinholes), and allow the solvent to evaporate slowly in a vibration-free environment.[13]
-
-
Vapor Diffusion:
-
Dissolve the compound in a good solvent and place it in a small, open vial.
-
Place this vial inside a larger, sealed container that contains a poor solvent (an "anti-solvent") in which the compound is insoluble.
-
The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystal growth.
-
-
Slow Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Slowly cool the solution to room temperature or below. The gradual decrease in solubility can lead to the formation of single crystals.
-
II. Data Collection and Structure Refinement Protocol
-
Crystal Mounting: Carefully select a well-formed single crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.[12]
-
Data Collection:
-
Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).[15]
-
Collect a series of diffraction images as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell parameters and space group.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Build and refine the atomic model against the experimental data until the calculated and observed diffraction patterns show a good agreement.
-
Conclusion
The analytical methods and protocols detailed in this guide provide a robust framework for the comprehensive characterization of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine. By employing a combination of NMR spectroscopy, mass spectrometry, HPLC, and single crystal X-ray diffraction, researchers can confidently determine the identity, purity, and three-dimensional structure of this important heterocyclic compound. Adherence to these protocols will ensure the generation of high-quality, reliable data, which is critical for advancing research and development in the pharmaceutical and chemical sciences.
References
- 1. Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]
- 3. researchgate.net [researchgate.net]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 7. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 8. 5,6,7,8-Tetrahydroimidazo(1,2-a)pyrazine | C6H9N3 | CID 13247046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 10. quora.com [quora.com]
- 11. pharmtech.com [pharmtech.com]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. How To [chem.rochester.edu]
- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 15. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: High-Resolution ¹H and ¹³C NMR Spectroscopic Analysis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine
Introduction: The Structural Significance of the Tetrahydroimidazo[1,2-a]pyrazine Core
The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif integral to numerous compounds of significant pharmacological interest. Its rigid, bicyclic structure serves as a versatile framework in the design of therapeutic agents, including those with applications in oncology and neurodegenerative disease research. The precise characterization of this core structure is paramount for ensuring the identity, purity, and conformational integrity of novel drug candidates. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the unambiguous structural elucidation of such molecules in solution.
This comprehensive guide provides a detailed exploration of the ¹H and ¹³C NMR spectroscopy of the parent compound, 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine. It is designed to serve as a practical resource for researchers, scientists, and drug development professionals, offering not only detailed spectral analysis but also robust, field-proven protocols for data acquisition and processing. The causality behind experimental choices and the principles of spectral interpretation are emphasized to empower users to confidently apply these methodologies to their own derivatives of this important heterocyclic system.
Principles of NMR-Based Structural Elucidation for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine
The structural assignment of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine via NMR spectroscopy is based on the analysis of chemical shifts, signal multiplicities (spin-spin coupling), and integration in ¹H NMR, and the distinct chemical shifts of each carbon atom in ¹³C NMR. The molecule's structure, presented below, dictates the expected spectral features.
The imidazole ring contains two olefinic protons (H-2 and H-3), while the saturated pyrazine ring possesses three methylene groups (at C-5, C-6, and C-8) and a single methine proton (H-7) is not present as the nitrogen at position 7 is secondary amine. A more accurate representation would show a secondary amine proton (NH) at position 7. The molecule has a total of 9 protons. The saturated portion of the molecule introduces conformational considerations that can influence chemical shifts and coupling constants.
¹H NMR Spectral Analysis: A Detailed Interpretation
The proton NMR spectrum of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is characterized by distinct regions corresponding to the aromatic protons of the imidazole ring and the aliphatic protons of the tetrahydropyrazine ring. The following is a detailed analysis based on established principles of NMR spectroscopy and data from related heterocyclic systems.
Predicted ¹H NMR Spectral Data
The table below provides a comprehensive assignment of the predicted ¹H NMR spectrum of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine. These predictions are based on an analysis of a predicted spectrum and correlations with structurally similar compounds.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2, H-3 | ~6.8 - 7.5 | d, d | ~1.5 - 2.5 | 1H, 1H |
| H-5 | ~4.0 - 4.2 | t | ~5.0 - 6.0 | 2H |
| H-6 | ~3.2 - 3.4 | t | ~5.0 - 6.0 | 2H |
| H-8 | ~3.9 - 4.1 | s | - | 2H |
| NH-7 | ~2.5 - 4.0 | br s | - | 1H |
Causality of Chemical Shift and Multiplicity:
-
Imidazole Protons (H-2, H-3): These protons are in an electron-rich aromatic system and are expected to resonate in the aromatic region, typically between 6.8 and 7.5 ppm. They will appear as doublets due to coupling to each other.
-
Methylene Protons (H-5, H-6, H-8): These protons are in a saturated, aliphatic environment.
-
H-5: These protons are adjacent to a nitrogen atom and are expected to be deshielded, appearing as a triplet due to coupling with the H-6 protons.
-
H-6: These protons are also adjacent to a nitrogen atom and will appear as a triplet due to coupling with the H-5 protons.
-
H-8: These protons are adjacent to a bridgehead nitrogen and are also deshielded. They are expected to appear as a singlet as there are no adjacent protons to couple with.
-
-
Amine Proton (NH-7): The proton on the secondary amine will likely appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential chemical exchange. Its chemical shift can be variable and is dependent on solvent and concentration.
¹³C NMR Spectral Analysis: A Predictive Approach
In the absence of direct experimental data, the ¹³C NMR spectrum of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine can be reliably predicted by considering the characteristic chemical shifts of imidazole and tetrahydropyrazine moieties.
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~115 - 125 |
| C-3 | ~110 - 120 |
| C-5 | ~45 - 55 |
| C-6 | ~40 - 50 |
| C-8 | ~40 - 50 |
| C-8a | ~130 - 140 |
Justification of Predicted Chemical Shifts:
-
Imidazole Carbons (C-2, C-3, C-8a):
-
C-2 and C-3: These carbons are part of the electron-rich imidazole ring and are expected to resonate in the aromatic region, typically between 110 and 125 ppm.
-
C-8a: This is the bridgehead carbon and is part of the aromatic imidazole ring, thus it is expected to have a chemical shift in the downfield region, around 130-140 ppm.
-
-
Tetrahydropyrazine Carbons (C-5, C-6, C-8): These saturated carbons will appear in the aliphatic region of the spectrum. Their proximity to nitrogen atoms will cause a downfield shift compared to simple alkanes, with expected chemical shifts in the range of 40-55 ppm.
Experimental Protocols: A Guide to High-Quality Data Acquisition
The acquisition of high-resolution NMR spectra is critically dependent on meticulous sample preparation and the appropriate selection of experimental parameters. The following protocols are designed to yield high-quality ¹H and ¹³C NMR data for 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine and its derivatives.
I. Sample Preparation
-
Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are often suitable choices for this class of compounds. For compounds with limited solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.
-
Concentration:
-
¹H NMR: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
¹³C NMR: A higher concentration of 20-50 mg in 0.6-0.7 mL of solvent is recommended due to the lower natural abundance of the ¹³C isotope.
-
-
Dissolution and Transfer: Dissolve the sample completely in the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication may be used to aid dissolution. Using a Pasteur pipette with a cotton plug, filter the solution into a clean, high-quality 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) is the standard internal reference (0.00 ppm for both ¹H and ¹³C NMR). Most deuterated solvents are available with TMS already added.
II. NMR Data Acquisition
The following parameters are provided as a starting point for a 400 MHz NMR spectrometer and should be optimized as needed.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay ensures complete relaxation of all protons, leading to accurate integration.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment with NOE (e.g., zgpg30).
-
Spectral Width: 200-240 ppm, centered around 100-120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans are typically required to achieve an adequate signal-to-noise ratio.
III. Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3-0.5 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the pure absorption mode. Apply an automatic baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm. If TMS is not present, the residual solvent peak can be used as a secondary reference.
-
Integration (¹H NMR): Integrate the signals in the ¹H spectrum to determine the relative number of protons corresponding to each resonance.
Visualization of the NMR Analysis Workflow
The following diagram illustrates the logical workflow for the NMR spectroscopic analysis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine.
Caption: A logical workflow for the NMR analysis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine.
Trustworthiness and Self-Validation
The protocols and interpretations presented in this guide are designed to be self-validating. By following the detailed experimental procedures, researchers can obtain high-quality, reproducible NMR data. The predicted spectral data, when compared with the experimentally obtained spectra, should show strong correlation in terms of chemical shifts, multiplicities, and integration. Any significant deviations may indicate the presence of impurities, a different chemical structure, or the influence of environmental factors such as solvent effects or temperature. Cross-validation with other analytical techniques, such as mass spectrometry and infrared spectroscopy, is always recommended to confirm the identity and purity of the compound.
Developing cell-based assays for imidazo[1,2-a]pyrazine biological activity
Topic: Developing Cell-Based Assays for Imidazo[1,2-a]pyrazine Biological Activity
For: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Therapeutic Potential of the Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine ring system is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery.[1] This structural motif is a cornerstone in a diverse array of molecules exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4] Notably, derivatives have been identified as potent inhibitors of key cellular targets such as protein kinases (e.g., PI3K, EphB4, Aurora kinase) and phosphodiesterases (PDEs).[2][3][5][6][7][8]
The journey from a novel synthesized compound to a viable drug candidate is arduous and requires a deep understanding of its biological effects. While biochemical assays provide valuable information on direct target engagement, they often lack the physiological context of a living system. Cell-based assays bridge this critical gap, offering insights into a compound's activity within a complex cellular environment, accounting for factors like membrane permeability, metabolic stability, and off-target effects.[9][10][11]
This guide provides a structured, multi-tiered approach to characterizing the biological activity of novel imidazo[1,2-a]pyrazine derivatives. We will proceed from foundational cytotoxicity profiling to advanced, mechanism-of-action studies, equipping researchers with the rationale and detailed protocols needed to generate robust and meaningful data.
Tier 1: Foundational Analysis - Cytotoxicity and Antiproliferative Effects
Scientific Rationale: Before investigating specific mechanisms, it is imperative to determine the concentration range at which a compound affects cell viability and proliferation. This foundational data is crucial for two reasons: 1) It identifies potential anticancer or cytotoxic activity, and 2) It establishes a non-toxic concentration window for subsequent mechanistic assays, ensuring that observed effects are not simply artifacts of cell death. The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability.[12] Metabolically active cells utilize mitochondrial reductase enzymes to convert the yellow tetrazolium salt (MTT) into a purple formazan product, the quantity of which is directly proportional to the number of viable cells.[13][14]
Workflow for Foundational Cytotoxicity Screening
Caption: Workflow for assessing cell viability using the MTT assay.
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from established methodologies.[13][14][15]
Materials:
-
Imidazo[1,2-a]pyrazine compounds dissolved in DMSO (sterile-filtered).
-
Cell line of interest (e.g., A549, HCT-116, MCF-7 for cancer studies).[16][17]
-
Complete cell culture medium.
-
96-well flat-bottom tissue culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization solution: DMSO or 10% SDS in 0.01 M HCl.[15]
-
Multichannel pipette and microplate reader.
Procedure:
-
Cell Seeding: Trypsinize and count cells. Dilute the cell suspension to the desired concentration (e.g., 1 x 10^5 cells/mL) and seed 100 µL into each well of a 96-well plate (10,000 cells/well). Incubate overnight at 37°C with 5% CO2.
-
Compound Preparation & Treatment:
-
Prepare a 2X working stock of your compounds by serially diluting them in complete culture medium. For example, to achieve a final concentration range of 0.1 to 100 µM, your 2X stock should range from 0.2 to 200 µM.
-
Include a "vehicle control" (medium with the same percentage of DMSO as the highest compound concentration) and a "no-cell" blank (medium only).
-
Carefully remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C with 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[13]
-
Formazan Formation: Incubate for 4 hours at 37°C. During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[12] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[13]
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Data Presentation: Example IC50 Determination
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| TB-25 | HCT-116 | 48 | 0.023[16] |
| Doxorubicin (Control) | HCT-116 | 48 | 0.150 |
| Compound 12b | MCF-7 | 48 | 11[3] |
| Compound 12b | A375 | 48 | 11[3][17] |
Tier 2: Elucidating Mechanism of Action (MOA)
Once the cytotoxic profile is established, the next step is to investigate how the compounds exert their effects. Based on extensive literature, imidazo[1,2-a]pyrazines frequently target signaling pathways regulated by kinases and phosphodiesterases.[2][3][5]
A. Kinase Inhibition Pathway Analysis
Scientific Rationale: Protein kinases are critical regulators of cell signaling and are frequent targets in cancer therapy.[9][18] Many imidazo[1,2-a]pyrazine derivatives have been specifically designed as kinase inhibitors.[3][19] A cell-based kinase assay can confirm whether a compound inhibits a specific kinase within its native cellular environment, which is a more reliable and relevant measure of its potential as a drug.[9] A common method is to measure the phosphorylation level of a kinase's direct downstream substrate. A reduction in phosphorylation upon compound treatment indicates kinase inhibition.[18][20]
Signaling Pathway: Generic Kinase Inhibition
Caption: Inhibition of a kinase cascade by an imidazo[1,2-a]pyrazine.
Protocol 2: Cell-Based Kinase Substrate Phosphorylation Assay (ELISA-based)
Materials:
-
Cell line expressing the target kinase and substrate.
-
Imidazo[1,2-a]pyrazine compound and known inhibitor (positive control).
-
Growth factor or stimulus to activate the pathway (if necessary).
-
Cell lysis buffer with protease and phosphatase inhibitors.
-
ELISA plate pre-coated with a capture antibody for the total substrate protein.
-
Detection antibody specific to the phosphorylated form of the substrate (e.g., conjugated to HRP).
-
TMB substrate and Stop Solution.
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
Procedure:
-
Cell Culture and Treatment: Seed cells in a 96-well plate and allow them to adhere. Starve cells (if required to reduce basal signaling) and then pre-treat with various concentrations of the imidazo[1,2-a]pyrazine compound for 1-2 hours.
-
Pathway Stimulation: Add the appropriate growth factor or stimulus to activate the kinase of interest for a short period (e.g., 15-30 minutes). Include an unstimulated control.
-
Cell Lysis: Aspirate the medium and add 100 µL of ice-cold lysis buffer to each well. Incubate on ice for 20 minutes with gentle shaking.
-
ELISA Protocol:
-
Add 50-100 µL of cell lysate to each well of the pre-coated ELISA plate. Incubate for 2 hours at room temperature.
-
Wash the wells 3 times with Wash Buffer.
-
Add the phospho-specific detection antibody. Incubate for 1-2 hours.
-
Wash the wells 3 times.
-
Add TMB substrate and incubate in the dark until color develops (15-30 minutes).
-
Add Stop Solution and immediately read the absorbance at 450 nm.
-
-
Data Analysis: Normalize the phospho-substrate signal to the total protein amount (which can be determined from a parallel ELISA using a total substrate antibody). Plot the normalized signal against compound concentration to determine the IC50 for kinase inhibition in the cell.
B. GPCR/Phosphodiesterase (PDE) Pathway Modulation
Scientific Rationale: Several imidazo[1,2-a]pyrazine derivatives act as PDE inhibitors.[5][6] PDEs are enzymes that degrade cyclic AMP (cAMP), a critical second messenger in many G-protein coupled receptor (GPCR) signaling pathways. Inhibiting PDEs leads to an accumulation of intracellular cAMP. This change can be effectively monitored using a luciferase reporter gene assay.[21][22] In this system, a cAMP Response Element (CRE) is placed upstream of a luciferase gene.[23] When cAMP levels rise, it activates Protein Kinase A (PKA), which in turn phosphorylates the transcription factor CREB. Phosphorylated CREB binds to the CRE promoter, driving the expression of luciferase, which produces a quantifiable light signal.[21][24]
Signaling Pathway: PDE Inhibition and CRE-Luciferase Reporter
Caption: PDE inhibition increases cAMP, leading to CRE-luciferase expression.
Protocol 3: CRE-Luciferase Reporter Assay for PDE Inhibition
Materials:
-
HEK293 cells (or other suitable host cell line).
-
CRE-Luciferase reporter plasmid (e.g., pGL4.29[luc2P/CRE/Hygro]).
-
Transfection reagent.
-
Imidazo[1,2-a]pyrazine compounds.
-
Forskolin (an adenylyl cyclase activator, used as a positive control).
-
Luciferase assay reagent (e.g., ONE-Glo™ or Dual-Glo®).[23]
-
White, opaque 96-well assay plates.
-
Luminometer.
Procedure:
-
Transfection: Seed HEK293 cells into a 96-well plate. The next day, transfect the cells with the CRE-Luciferase reporter plasmid according to the transfection reagent manufacturer's protocol.
-
Self-Validation: It is best practice to co-transfect with a constitutively expressed reporter (e.g., Renilla luciferase) to normalize for transfection efficiency and cell number.[21]
-
-
Incubation: Allow 24 hours for plasmid expression.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the imidazo[1,2-a]pyrazine compounds. Include a vehicle control and a positive control (e.g., 10 µM Forskolin).
-
Induction: Incubate for 4-6 hours to allow for transcription and translation of the luciferase enzyme.[25]
-
Lysis and Luminescence Reading:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well (this reagent typically combines cell lysis and substrate).
-
Incubate for 10 minutes at room temperature to ensure complete lysis.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
If using a dual-reporter system, normalize the Firefly luciferase signal to the Renilla luciferase signal.
-
Calculate the "Fold Induction" relative to the vehicle control: Fold Induction = Luminescence_Treated / Luminescence_VehicleControl
-
Plot Fold Induction against compound concentration to determine the EC50 (the concentration that produces 50% of the maximal response).
-
Tier 3: High-Throughput Screening (HTS) of Compound Libraries
Scientific Rationale: The assays described above can be adapted for high-throughput screening (HTS) to rapidly evaluate large libraries of imidazo[1,2-a]pyrazine derivatives.[26][27] HTS leverages automation, robotics, and miniaturized assay formats (384- or 1536-well plates) to test thousands of compounds efficiently, accelerating the identification of "hit" compounds for further development.[26][28][29] The goal of HTS is not to fully characterize, but to identify promising lead compounds from a large collection.[26]
Workflow for a Typical HTS Campaign
Caption: A generalized workflow for high-throughput screening (HTS).
Key HTS Adaptations:
-
Miniaturization: Assays are scaled down to 384- or 1536-well formats to conserve reagents and compounds.
-
Automation: Liquid handling robots are used for plating cells, adding compounds, and adding assay reagents to increase throughput and reproducibility.
-
Single-Point Screening: In the primary screen, all compounds from the library are typically tested at a single concentration (e.g., 10 µM).
-
Hit Selection: "Hits" are identified as compounds that produce a signal above a certain statistical threshold (e.g., greater than three standard deviations from the mean of the control wells).
-
Follow-up: Hits from the primary screen are then subjected to the full dose-response protocols (like Protocols 1-3) to confirm their activity and determine their potency (IC50/EC50).
Conclusion
The imidazo[1,2-a]pyrazine scaffold represents a rich source of potential therapeutic agents. A systematic and logical application of cell-based assays is fundamental to unlocking this potential. By beginning with broad cytotoxicity profiling, progressing to targeted, mechanism-of-action studies, and leveraging high-throughput screening for library interrogation, researchers can efficiently identify and validate promising lead compounds. This multi-tiered approach ensures that experimental choices are driven by data, providing a solid foundation for advancing novel imidazo[1,2-a]pyrazine derivatives through the drug discovery pipeline.
References
- 1. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. tsijournals.com [tsijournals.com]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New imidazo(1,2-a)pyrazine derivatives with bronchodilatory and cyclic nucleotide phosphodiesterase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN102791713A - Imidazo [1,2-A] pyrazine derivatives and their use for the prevention or treatment of neurological, psychiatric and metabolic disorders and diseases - Google Patents [patents.google.com]
- 8. Discovery of imidazo[1,5-a]pyrido[3,2-e]pyrazines as a new class of phosphodiesterase 10A inhibitiors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 10. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 19. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. reactionbiology.com [reactionbiology.com]
- 21. Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 25. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.jp]
- 26. bmglabtech.com [bmglabtech.com]
- 27. bioivt.com [bioivt.com]
- 28. High throughput screening (HTS). Biological screening. [chemdiv.com]
- 29. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Proper Handling and Storage of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine HCl
Abstract
This document provides a comprehensive guide for the proper handling, storage, and quality control of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine hydrochloride. As a crucial building block in medicinal chemistry and drug discovery, the integrity and purity of this reagent are paramount for generating reproducible and reliable experimental data.[1] This guide outlines the chemical nature of the compound, details the causal factors behind its potential degradation, and provides actionable, step-by-step protocols for researchers, scientists, and drug development professionals to maintain its stability and efficacy.
Compound Profile and Physicochemical Properties
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound.[1] Its derivatives are of significant interest in pharmacology due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] The hydrochloride (HCl) salt form is common for such amine-containing structures, enhancing solubility and stability. However, this salt form also introduces specific handling requirements.
Table 1: Physicochemical Properties of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine HCl
| Property | Value | Source |
| Chemical Formula | C₆H₁₀ClN₃ | [5] |
| Molecular Weight | 159.62 g/mol | [5] |
| CAS Number | 91476-80-1 (for HCl salt) | [5] |
| Appearance | Typically a solid (e.g., powder, crystalline) | General Knowledge |
| pKa | (Not readily available) Expected to be basic due to amine nitrogens. | Inferred |
| Solubility | Soluble in polar solvents like water, methanol, DMSO. | General Chemical Principles |
Core Principles for Stability: Understanding the "Why"
The stability of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine HCl is primarily influenced by its chemical structure. Adherence to proper protocols is not merely procedural; it is a necessary measure to counteract inherent chemical liabilities.
-
Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic , meaning it readily absorbs moisture from the atmosphere.[6] This is the most critical factor to control. Water absorption can lead to:
-
Inaccurate Weighing: Absorbed water adds mass, leading to lower-than-intended concentrations in prepared solutions.
-
Hydrolysis: The presence of water can potentially facilitate the hydrolysis of the imidazo[1,2-a]pyrazine ring system over long periods or under harsh conditions.
-
Physical Changes: The powder may clump, cake, or deliquesce (dissolve in the absorbed water), making handling difficult.[6][7]
-
-
Sensitivity to Oxidation: The pyrazine ring and the tetrahydro- portion of the molecule contain nitrogen and C-H bonds that can be susceptible to oxidation from atmospheric oxygen, especially when catalyzed by light or trace metal impurities. This can lead to the formation of colored impurities and a decrease in purity.
-
Thermal Stability: While many small molecules are stable at room temperature for short periods, long-term storage at elevated temperatures can accelerate degradation pathways. For imidazopyrazine derivatives, thermal stress could potentially lead to decomposition.[2]
-
Photostability: Compounds with aromatic or heteroaromatic ring systems can be sensitive to UV and visible light. Energy absorption can promote oxidative degradation or other unwanted photoreactions.
Detailed Protocols for Handling and Storage
To ensure the long-term integrity of the compound, the following step-by-step protocols are recommended.
Protocol 3.1: Receipt and Initial Inspection
-
Verify Integrity: Upon receipt, inspect the container seal for any breaches. Ensure the cap is tightly secured.
-
Log Information: Record the date of receipt, batch number, and initial appearance of the compound in a laboratory notebook.
-
Equilibration: Before opening for the first time, allow the container to equilibrate to ambient laboratory temperature for at least 30-60 minutes. This prevents condensation of atmospheric moisture onto the cold powder.
Protocol 3.2: Long-Term Storage Conditions
The primary goal is to create a cold, dry, dark, and inert environment.
Table 2: Recommended Long-Term Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | -20°C | Slows kinetic degradation processes. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to atmospheric oxygen and moisture. |
| Moisture Control | Desiccator | Provides a dry environment to counteract hygroscopicity.[6] |
| Light | Amber Vial / Dark | Prevents light-induced degradation. |
| Container | Tightly Sealed Vial | Prevents ingress of air and moisture.[6] |
Workflow for Long-Term Storage Preparation:
-
If the compound did not arrive under an inert atmosphere, it is best practice to create one.
-
Place the manufacturer's vial inside a larger, sealable container (e.g., a glass desiccator or a sealable bag).
-
Add a desiccant (e.g., silica gel packets) to the secondary container.
-
If possible, purge the secondary container with a gentle stream of argon or nitrogen before sealing.
-
Place the entire assembly in a -20°C freezer.
Protocol 3.3: Weighing and Aliquoting (Daily Handling)
This protocol minimizes exposure of the bulk material to the laboratory environment.
-
Prepare Workspace: Ensure the weighing area is clean and dry. Have all necessary tools (spatulas, weigh paper, vials) ready.
-
Temperature Equilibration: Remove the storage container from the freezer and allow the entire sealed container to warm to room temperature. This is a critical step. Opening a cold vial will cause immediate condensation.
-
Minimize Exposure Time: Once equilibrated, open the container in an environment with low humidity if possible (e.g., near a stream of dry nitrogen or in a glove box).[8]
-
Rapid Weighing: Quickly weigh the desired amount of powder using a clean, dry spatula. Do not use the same spatula for different reagents.
-
Reseal Promptly: Immediately and tightly reseal the primary vial. If you purged the container for long-term storage, re-purge with inert gas before sealing.
-
Return to Storage: Return the bulk compound to its proper storage conditions (-20°C in a desiccator) without delay.
Protocol 3.4: Stock Solution Preparation and Storage
-
Solvent Selection: Use high-purity, anhydrous solvents (e.g., DMSO, DMF, anhydrous ethanol) for preparing stock solutions. If using aqueous buffers, prepare them fresh using high-purity water.
-
Dissolution: Add the weighed compound to the appropriate vial. Add the solvent via pipette and mix thoroughly by vortexing or sonication until fully dissolved.
-
Solution Storage:
-
Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Use vials with tight-fitting caps (e.g., PTFE-lined screw caps).
-
Store at -20°C or -80°C for maximum stability.
-
Protect solutions from light by using amber vials or wrapping clear vials in aluminum foil.
-
Quality Control and Verification
Regularly verifying the integrity of the compound is a cornerstone of trustworthy research.[9]
Table 3: Quality Control (QC) Methods
| Method | Purpose | Protocol Summary |
| Visual Inspection | Initial Check | Note any change in color (e.g., yellowing) or physical state (clumping, melting) from the initial observation. |
| Solubility Test | Gross Degradation Check | A previously soluble compound that now shows poor solubility or particulates may have degraded or absorbed significant water. |
| Thin-Layer Chromatography (TLC) | Purity Check | Spot a fresh solution against an older one. The appearance of new spots or significant streaking indicates impurity formation. |
| HPLC-MS | Quantitative Purity | Provides accurate purity assessment and can identify potential degradation products by mass.[10][11] |
| ¹H-NMR | Identity Confirmation | Confirms the chemical structure is intact. Comparison of spectra over time can reveal degradation.[9] |
Visual Workflows and Diagrams
To aid in protocol adherence, the following diagrams illustrate key decision-making and handling processes.
References
- 1. 5,6,7,8-TETRAHYDROIMIDAZO[1,2-A]PYRAZINE | 91476-80-1 [chemicalbook.com]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. researchgate.net [researchgate.net]
- 5. CAS 91476-80-1 | this compound - Synblock [synblock.com]
- 6. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 7. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hepatochem.com [hepatochem.com]
- 9. emolecules.com [emolecules.com]
- 10. Small Molecules Analysis & QC [sigmaaldrich.com]
- 11. Quality control of small molecules - Kymos [kymos.com]
Application Note & Protocol: Preparation of Stock Solutions of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine hydrochloride
Introduction: The Importance of Precise Stock Solution Preparation
This guide provides a detailed protocol for the preparation of stock solutions of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine hydrochloride. It is designed for researchers, scientists, and drug development professionals, offering a framework that emphasizes safety, accuracy, and the rationale behind each step.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its correct handling and use.
| Property | Value | Source |
| Chemical Formula | C₆H₁₀ClN₃ | [2] |
| Molecular Weight | 159.62 g/mol | [2] |
| CAS Number | 91476-80-1 | [2] |
| Appearance | Solid (form may vary) | |
| Storage | Store in a dry, sealed place. | [2] |
Safety and Handling: A Self-Validating System of Precaution
This compound and its analogs are classified as hazardous substances.[3][4] Adherence to strict safety protocols is not merely procedural but a self-validating system to protect the researcher and ensure the integrity of the experiment.
Hazard Identification:
-
Acute Toxicity (Oral): May be harmful or toxic if swallowed.[3][4]
-
Respiratory Irritation: May cause respiratory irritation.[3][4]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.
-
Body Protection: A laboratory coat is required.
-
Respiratory Protection: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust particles.
Protocol for Stock Solution Preparation
This protocol provides a step-by-step methodology for preparing a stock solution of this compound. Due to the limited availability of public solubility data for this specific compound, an initial solubility test is incorporated into the workflow.
Part 1: Solvent Selection and Solubility Determination
The choice of solvent is critical and is dictated by the experimental requirements and the compound's solubility. For many heterocyclic compounds, Dimethyl Sulfoxide (DMSO) or ethanol are common choices.
Recommended Solvents for Initial Testing:
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Deionized Water (H₂O)
Experimental Workflow for Solubility Testing:
Caption: Workflow for determining the solubility of this compound.
Part 2: Step-by-Step Preparation of a 10 mM Stock Solution in DMSO
This example protocol details the preparation of a 10 mM stock solution. The principles can be adapted for other concentrations and solvents based on the results of your solubility testing.
Materials:
-
This compound (MW: 159.62 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Appropriate volumetric flasks and pipettes
-
Vortex mixer
-
Amber glass vials for storage
Calculations:
To prepare a 10 mM stock solution, the required mass of the compound is calculated as follows:
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
Mass (mg) = 0.010 mol/L x 0.001 L x 159.62 g/mol x 1000 mg/g = 1.5962 mg
Protocol:
-
Preparation: Ensure your workspace is clean and you are wearing the appropriate PPE.
-
Weighing: Accurately weigh out approximately 1.60 mg of this compound and record the exact mass.
-
Dissolution: Transfer the weighed compound to a suitable vial. Add the calculated volume of DMSO to achieve a final concentration of 10 mM. For example, if you weighed exactly 1.5962 mg, you would add 1.0 mL of DMSO.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath may be necessary to aid dissolution, but be cautious of potential degradation.
-
Storage: Store the stock solution in a tightly sealed amber vial at -20°C or -80°C to protect it from light and moisture. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Quality Control and Validation
The validation of a stock solution's concentration and purity is a cornerstone of trustworthy research.
Recommended QC Measures:
-
Visual Inspection: The solution should be clear and free of particulates.
-
UV-Vis Spectroscopy: If the compound has a known extinction coefficient, spectrophotometry can be used to confirm the concentration.
-
LC-MS or HPLC: These techniques can be used to confirm the identity and purity of the compound in solution.
Workflow for Stock Solution Quality Control:
Caption: A self-validating workflow for the quality control of stock solutions.
Conclusion
The meticulous preparation of stock solutions is a fundamental, yet often overlooked, aspect of experimental science. By following this detailed guide, researchers can ensure the accuracy, reproducibility, and integrity of their studies involving this compound. The principles of safety, accurate calculation, and empirical validation outlined herein provide a robust framework for handling this and other valuable research compounds.
References
Application Notes and Protocols: Imidazo[1,2-a]pyrazine Derivatives as AMPA Receptor Negative Allosteric Modulators
Introduction: Targeting Synaptic Excitation with Precision
The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key ionotropic glutamate receptor, is fundamental to fast excitatory synaptic transmission throughout the central nervous system (CNS).[1][2] Its role in synaptic plasticity makes it a critical player in learning and memory. However, dysregulation of AMPA receptor (AMPAR) activity is implicated in a host of neurological and psychiatric disorders, including epilepsy, chronic pain, and neurodegenerative diseases, where excessive glutamatergic signaling leads to excitotoxicity and neuronal damage.[2][3][4][5]
Negative allosteric modulators (NAMs) of AMPARs present a promising therapeutic strategy. Unlike competitive antagonists that block the glutamate binding site, NAMs bind to a distinct allosteric site, offering a more nuanced and potentially safer modulation of receptor function.[2][5] This application note focuses on a specific class of such modulators: imidazo[1,2-a]pyrazine derivatives . These compounds have emerged as potent and selective NAMs, particularly for AMPARs associated with the transmembrane AMPAR regulatory protein (TARP) γ-8, which is highly expressed in the hippocampus, a brain region critical in seizure generation.[1][6]
This guide provides a comprehensive overview of the mechanism of action of imidazo[1,2-a]pyrazine derivatives and detailed protocols for their in vitro and in vivo characterization. It is intended for researchers, scientists, and drug development professionals seeking to explore this promising class of compounds for therapeutic intervention in CNS disorders.
Mechanism of Action: Allosteric Inhibition of AMPA Receptors
Imidazo[1,2-a]pyrazine derivatives function as non-competitive antagonists of AMPA receptors.[5] They do not compete with glutamate for its binding site. Instead, they bind to an allosteric site on the receptor complex, which can include the transmembrane domain and associated auxiliary subunits like TARPs.[1][2] This binding event induces a conformational change in the receptor that prevents the ion channel from opening, even when glutamate is bound.[2] This leads to a decrease in the influx of cations (Na+ and Ca2+) into the postsynaptic neuron, thereby dampening excitatory neurotransmission.
The selectivity of certain imidazo[1,2-a]pyrazine derivatives for AMPARs associated with specific TARP auxiliary subunits, such as γ-8, offers an exciting avenue for targeted therapy with potentially fewer side effects.[1][6]
Part 1: In Vitro Characterization of Imidazo[1,2-a]pyrazine Derivatives
The initial characterization of novel imidazo[1,2-a]pyrazine derivatives involves a series of in vitro assays to determine their potency, selectivity, and mechanism of action at the cellular level.
High-Throughput Screening (HTS) using Calcium Flux Assays
A primary method for identifying and characterizing AMPAR modulators in a high-throughput format is the calcium flux assay. This assay leverages cell lines engineered to express specific AMPAR subunits and, critically, auxiliary proteins like TARPs.[1][7][8] The influx of calcium through activated AMPARs is measured using a calcium-sensitive fluorescent dye.
Principle: HEK-293 cells are co-transfected with the desired AMPAR subunit (e.g., GluA1) and a specific TARP (e.g., γ-8).[1] The cells are loaded with a calcium indicator dye. Upon stimulation with glutamate, calcium flows into the cells through the activated AMPARs, leading to an increase in fluorescence. A NAM will inhibit this glutamate-induced calcium influx in a dose-dependent manner.
Experimental Workflow:
Caption: High-throughput screening workflow for identifying AMPAR NAMs.
Detailed Protocol: Calcium Flux Assay
-
Cell Culture and Plating:
-
Maintain HEK-293 cells stably expressing the human GluA1-TARP γ-8 fusion protein in appropriate growth medium.
-
Seed cells into 384-well black-walled, clear-bottom assay plates and culture overnight.
-
-
Compound Preparation:
-
Prepare serial dilutions of the imidazo[1,2-a]pyrazine derivatives in an appropriate buffer (e.g., HBSS with 20 mM HEPES).
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-8 AM).[7]
-
Remove the cell culture medium and add the dye loading buffer to each well.
-
Incubate the plate at 37°C for 1 hour.
-
-
Assay:
-
Using a fluorescent imaging plate reader (FLIPR) or similar instrument, add the diluted compounds to the assay plate and pre-incubate for a defined period (e.g., 10-15 minutes).[7]
-
Add a pre-determined concentration of glutamate (typically the EC50 or EC80) to stimulate the AMPA receptors.
-
Measure the fluorescence intensity before and after the addition of glutamate.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the glutamate-induced calcium influx for each compound concentration.
-
Plot the percentage inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Compound | Target | IC50 (nM) | Selectivity (fold vs. TARP γ-2) |
| Imidazopyrazine 5 | AMPAR/TARP γ-8 | 50 | >200 |
| JNJ-61432059 | AMPAR/TARP γ-8 | <1 | >1000 |
| Table adapted from data presented in[1] |
Electrophysiology: Patch-Clamp Recordings
Patch-clamp electrophysiology provides a detailed characterization of the effects of imidazo[1,2-a]pyrazine derivatives on the biophysical properties of AMPA receptors.[9][10] This technique allows for the direct measurement of ion flow through the receptor channels in response to glutamate application.
Principle: A glass micropipette forms a high-resistance seal with the membrane of a cell expressing AMPA receptors. This allows for the control of the membrane potential and the recording of the picoampere-level currents flowing through the ion channels. The effects of the NAM on parameters such as current amplitude, desensitization, and deactivation can be precisely quantified.[9][11]
Experimental Workflow:
References
- 1. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric Competition and Inhibition in AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and structure-activity relationships of 4,10-dihydro-4-oxo-4H-imidazo[1,2-a]indeno[1,2-e]pyrazine derivatives: highly potent and selective AMPA receptor antagonists with in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AMPA Receptors as a Molecular Target in Epilepsy Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (PDF) Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. (2019) | Brad M. Savall | 20 Citations [scispace.com]
- 7. Screening for AMPA receptor auxiliary subunit specific modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Affecting AMPA Receptor Biophysical Gating Properties with Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Affecting AMPA Receptor Biophysical Gating Properties with Negative Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the reaction yield of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine synthesis
Welcome to the technical support center for the synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic scaffold. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your reaction yields.
Troubleshooting Guide: Addressing Low Reaction Yields
Low yield is the most frequently reported issue in multi-step organic synthesis. The synthesis of the tetrahydroimidazo[1,2-a]pyrazine core, whether through catalytic hydrogenation or cyclocondensation strategies, has several critical points that can significantly impact the outcome. This section addresses specific experimental observations and provides actionable solutions.
Question 1: My catalytic hydrogenation of imidazo[1,2-a]pyrazine to the tetrahydro-derivative is stalling, resulting in low conversion. What are the likely causes and how can I fix it?
This is a common bottleneck when reducing the aromatic imidazo[1,2-a]pyrazine core. The pyrazine ring is electron-deficient, which can make it susceptible to over-reduction or side reactions, while the imidazole ring can coordinate with and poison the catalyst.
Primary Causes & Solutions:
-
Catalyst Deactivation/Poisoning: The nitrogen atoms in the heterocyclic system can strongly adsorb to the catalyst surface, blocking active sites. Impurities in the substrate or solvent (e.g., sulfur compounds) can also poison the catalyst.
-
Solution: Use a high-quality catalyst from a reputable supplier. Platinum(IV) oxide (PtO₂, Adams' catalyst) is often effective for this transformation.[1] Ensure the substrate is highly pure. If poisoning is suspected, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome the issue, though this is not ideal for process efficiency.
-
-
Insufficient Hydrogen Pressure: The aromatic system requires sufficient hydrogen pressure for efficient reduction. Atmospheric pressure may be inadequate for achieving full conversion in a reasonable timeframe.
-
Sub-optimal Solvent Choice: The solvent must fully dissolve the starting material while not interfering with the catalyst.
Proposed Experimental Protocol for Optimization:
-
Setup: To a solution of imidazo[1,2-a]pyrazine (1.0 eq) in anhydrous methanol (or 2-methoxyethanol), add Platinum(IV) oxide (5-10 mol%).
-
Reaction: Transfer the mixture to an autoclave. Purge the system with nitrogen gas, then with hydrogen gas. Pressurize the vessel to 4 bar with hydrogen.
-
Monitoring: Stir the reaction vigorously at room temperature overnight. Monitor the reaction progress by taking aliquots (carefully depressurizing first) and analyzing via TLC or LC-MS.
-
Work-up: Upon completion, carefully vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of Celite® or diatomaceous earth to remove the catalyst.[1]
-
Isolation: Concentrate the filtrate under reduced pressure. Co-evaporate with toluene to remove residual solvent before purification.[1]
Question 2: I am attempting a cyclocondensation reaction between a 2-aminopyrazine derivative and an α-haloketone, but my TLC plate shows multiple products and a low yield of the desired imidazo[1,2-a]pyrazine intermediate. How can I improve the selectivity?
The reaction between a 2-aminopyrazine and an α-haloketone is a classic approach, but it can be plagued by side reactions if not properly controlled.[4][5] The initial step is an Sₙ2 reaction, followed by intramolecular cyclization and dehydration.
Primary Causes & Solutions:
-
Competing N-Alkylation: 2-Aminopyrazine has two nucleophilic nitrogen atoms (the endocyclic pyrazine nitrogen and the exocyclic amino nitrogen). While the amino group is generally more nucleophilic, reaction at the ring nitrogen can occur, leading to undesired isomers.
-
Self-condensation of the α-haloketone: In the presence of a base, α-haloketones can undergo self-condensation or other side reactions.
-
Solution: Add the α-haloketone slowly to the mixture of the 2-aminopyrazine and the base. This maintains a low concentration of the ketone, minimizing self-reaction.
-
-
Solvent Effects: The choice of solvent significantly impacts the reaction rate and selectivity.
-
Solution: A polar aprotic solvent like N,N-dimethylformamide (DMF) is highly effective as it solvates the cation of the base, making the carbonate anion a more effective proton scavenger without interfering with the nucleophilic amine.[3]
-
Troubleshooting Workflow Diagram:
Caption: A decision tree for troubleshooting low yield in cyclocondensation reactions.
Question 3: My final product is difficult to purify by column chromatography, and I'm losing a significant amount of material during this step. What purification strategy do you recommend?
The basic nitrogen atoms in the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core can cause the compound to streak on silica gel, leading to poor separation and low recovery.
Optimized Purification Protocol:
-
Column Deactivation: The acidity of standard silica gel is often the culprit. Pre-treating the silica can dramatically improve results.
-
Method: Prepare a slurry of silica gel in your starting eluent (e.g., 95:5 dichloromethane:methanol). Add triethylamine (~1% v/v) to the slurry and stir for 15 minutes before packing the column. This neutralizes the acidic sites.
-
Alternative: Using a basic eluent system is highly effective. A common and successful system is a gradient of methanol in dichloromethane with a constant small percentage of 7N ammonia in methanol.[1]
-
-
Solvent System Selection:
-
Recommended System: Start with 95:5 Dichloromethane / (Methanol with 7N NH₃) and gradually increase the polarity.[1] This system maintains a basic environment, ensuring the product remains in its neutral, less polar form, leading to sharper bands and better separation.
-
-
Post-Column Work-up:
-
After combining the pure fractions, concentrate them under reduced pressure. It is crucial to remove all traces of ammonia and solvent.
-
Technique: Add toluene to the residue and evaporate again (co-evaporation). Repeat this process 2-3 times to ensure the final product is a dry, solvent-free solid or oil.[1]
-
Quantitative Data Summary: Recommended Purification Parameters
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for flash chromatography. |
| Mobile Phase | Dichloromethane / Methanol / 7N NH₃ in MeOH | Basic modifier prevents peak tailing of the amine product.[1] |
| Gradient | Start at 98:2 DCM:MeOH (+NH₃), increase to 90:10 | Allows for separation of non-polar impurities first. |
| Additive | ~0.5-1% of 7N NH₃ in the methanol portion | Neutralizes acidic silica and ensures product is deprotonated. |
Frequently Asked Questions (FAQs)
Q1: Can microwave irradiation be used to improve the synthesis of the imidazo[1,2-a]pyrazine core?
Yes, microwave-assisted synthesis is an excellent strategy for accelerating the cyclocondensation step. It can dramatically reduce reaction times from hours to minutes and often leads to higher yields with cleaner reaction profiles.[4] The rapid, uniform heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating. A catalyst-free reaction in a green solvent mixture like H₂O-IPA under microwave irradiation has been reported to give excellent yields.[4]
Q2: I've seen iodine-catalyzed, one-pot, three-component reactions reported. Are these a viable alternative for improving yield?
Absolutely. One-pot, multi-component reactions (MCRs) are a powerful tool for improving overall efficiency and yield by reducing the number of intermediate purification steps. An iodine-catalyzed reaction involving a 2-aminopyrazine, an aldehyde, and an isocyanide can produce substituted imidazo[1,2-a]pyrazines in excellent yields.[6][7][8]
-
Mechanism Insight: Iodine acts as a mild Lewis acid to activate the in situ formed imine for nucleophilic attack by the isocyanide, facilitating the subsequent [4+1] cycloaddition.[7]
-
Key Advantage: This method often proceeds at room temperature in ethanol, making it a green and cost-effective option.[7] The yields can be significantly higher than traditional multi-step methods.
Reaction Mechanism Overview:
Caption: Simplified mechanism for the iodine-catalyzed three-component synthesis.
Q3: What is the most critical factor for ensuring reproducibility between batches?
Beyond the optimization of reaction parameters, the most critical factor for reproducibility is the quality and handling of starting materials .
-
2-Aminopyrazine Derivatives: Ensure they are pure and dry. Impurities can interfere with the reaction.
-
α-Haloketones: These can be unstable. It's best to use them fresh or stored under an inert atmosphere in the cold.
-
Solvents: For most steps, especially those involving sensitive reagents or catalysts, using anhydrous solvents is paramount. Water can hydrolyze intermediates or deactivate catalysts.[3]
-
Inert Atmosphere: When using sensitive reagents or organometallic catalysts, maintaining an inert atmosphere (Nitrogen or Argon) is essential to prevent degradation and side reactions.[3]
By rigorously controlling the quality of your inputs, you eliminate a major source of variability, allowing the optimized reaction conditions to perform consistently.
References
- 1. 5,6,7,8-TETRAHYDROIMIDAZO[1,2-A]PYRAZINE | 91476-80-1 [chemicalbook.com]
- 2. CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazol[4,3-a] pyrazine hydrochloride - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. researchgate.net [researchgate.net]
- 7. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine Hydrochloride
Welcome to the Technical Support Center for the purification of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this important heterocyclic compound. As a Senior Application Scientist, I will provide not just protocols, but also the underlying scientific principles and practical insights to help you achieve the highest purity for your compound.
Introduction: The Importance of Purity
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine is a key building block in the synthesis of various pharmacologically active molecules.[1][2] Its purity is paramount as even minor impurities can significantly impact the outcome of subsequent reactions, biological assays, and ultimately, the safety and efficacy of a potential drug candidate. This guide will focus on the common purification techniques for its hydrochloride salt, a form often preferred for its improved stability and handling properties.
Understanding the Molecule: A Chemist's Perspective
Before diving into purification, it's crucial to understand the chemical nature of this compound. It is a basic, nitrogen-containing heterocycle, and as a hydrochloride salt, it is an ionic compound. This dual nature—a basic organic core and an ionic salt form—governs its solubility and behavior during purification.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section is structured in a question-and-answer format to directly address common challenges encountered during the purification of this compound.
Part 1: Recrystallization of the Hydrochloride Salt
Recrystallization is a powerful technique for purifying solid compounds. It relies on the difference in solubility of the target compound and its impurities in a given solvent at different temperatures.
Q1: My initial attempt at recrystallizing this compound resulted in a low yield. What are the likely causes and how can I improve it?
A1: Low yield is a common issue in recrystallization and can stem from several factors. A systematic approach is key to identifying the root cause.
-
Excess Solvent: Using too much solvent is the most frequent reason for poor recovery. The goal is to create a saturated solution at the solvent's boiling point.
-
Solution: If you suspect you've added too much solvent, you can carefully evaporate some of it to reach the saturation point.
-
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.
-
Solution: Conduct small-scale solvent screening with various polar protic and aprotic solvents. For amine hydrochlorides, alcohols (like ethanol or isopropanol) or mixtures containing them are often a good starting point. A patent for a similar compound, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride, describes a final washing/precipitation step with a cold ethanol/MTBE mixture to obtain high purity crystals.[4] This suggests that a mixed solvent system could be effective.
-
-
Premature Crystallization: If the compound crystallizes too quickly, impurities can get trapped within the crystal lattice.
-
Solution: Ensure the filtration of the hot solution is done quickly and with pre-heated glassware to prevent the compound from crashing out.
-
-
Incomplete Crystallization: Cooling the solution too rapidly or not allowing enough time for crystallization can leave a significant amount of product in the mother liquor.
-
Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add a small amount of the crude hydrochloride salt. Add a few drops of a test solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/ethyl acetate) and heat to boiling. If the solid dissolves, cool the solution to see if crystals form.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture to a gentle boil with stirring. Add the solvent portion-wise until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to an hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor. A mixture of cold ethanol and MTBE can be an effective wash.[4]
-
Drying: Dry the crystals under vacuum to a constant weight.
Troubleshooting Recrystallization
| Problem | Possible Cause | Solution |
| Oiling Out | The compound's melting point is lower than the solvent's boiling point, or there are significant impurities. | Re-heat the solution and add more solvent. Allow for slower cooling. Consider a different solvent system. |
| No Crystals Form | The solution is not saturated, or crystallization is slow to initiate. | Evaporate some solvent. Scratch the inside of the flask with a glass rod. Add a seed crystal. |
| Colored Crystals | Colored impurities are co-crystallizing. | Add a small amount of activated charcoal to the hot solution before filtration. |
Q2: I'm struggling to find a single solvent that works well for recrystallization. What should I do?
A2: A mixed solvent system is an excellent alternative when a single solvent is not ideal. This typically involves a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble.
Procedure for Mixed Solvent Recrystallization:
-
Dissolve the crude product in a minimal amount of the "good" solvent at its boiling point.
-
While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (the saturation point).
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly, as described in the single-solvent protocol.
Part 2: Column Chromatography of the Free Base
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. For basic compounds like 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine, special considerations are needed to avoid issues with the acidic nature of standard silica gel.
Q3: I tried to purify the free base of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine on a silica gel column, but I got significant tailing and poor recovery. Why is this happening and how can I fix it?
A3: The issue you're encountering is a classic problem when purifying basic compounds on silica gel. The acidic silanol groups (Si-OH) on the surface of the silica strongly interact with the basic nitrogen atoms of your compound, leading to irreversible adsorption, tailing of peaks, and low recovery.
Here are the recommended solutions:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to "deactivate" the acidic sites on the silica.
-
Ammonia: A common and effective approach is to use a solvent system containing a small percentage of ammonia, often as a 7N solution in methanol. A published procedure for the purification of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine uses a mobile phase of dichloromethane with 5% of a 7N ammonia solution in methanol.[1]
-
Triethylamine (TEA): Adding 0.1-1% triethylamine to your eluent can also effectively block the acidic sites on the silica.
-
-
Alternative Stationary Phases:
-
Amine-functionalized Silica: These columns have an amine-coated stationary phase that is more suitable for the purification of basic compounds.
-
Alumina (basic or neutral): Alumina is a good alternative to silica for purifying basic compounds.
-
Experimental Protocol: Column Chromatography of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine (Free Base)
-
Preparation of the Free Base: Before chromatography, ensure your compound is in its free base form. If you are starting with the hydrochloride salt, you will need to neutralize it with a base (e.g., saturated sodium bicarbonate solution) and extract the free base into an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Slurry Packing the Column: Prepare a slurry of silica gel in your starting eluent (e.g., dichloromethane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Loading the Sample: Dissolve your crude free base in a minimal amount of the mobile phase. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with your chosen mobile phase (e.g., 95:5 dichloromethane / 7N ammonia in methanol).[1] You can run the column isocratically or with a gradient of increasing polarity.
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate solvent system. | Optimize the eluent system using TLC. Try a different solvent combination or a gradient elution. |
| Compound Stuck on Column | Strong interaction with silica. | Ensure the compound is in its free base form. Use a basic modifier in the eluent or switch to an alternative stationary phase. |
| Cracked Column Bed | Improper packing or solvent change. | Ensure the column is packed uniformly. When running a gradient, ensure the solvents are miscible and change the composition gradually. |
Visualization of Purification Workflow
Caption: General purification workflow for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine HCl.
Part 3: Acid-Base Extraction
Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties. It is particularly useful for separating amines from neutral or acidic impurities.
Q4: My synthesis produced a mixture of the desired free base and some neutral byproducts. How can I use acid-base extraction to purify my compound?
A4: Acid-base extraction is an ideal method for this scenario. By treating the organic solution of your mixture with an aqueous acid, you can protonate the basic 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine, making it soluble in the aqueous layer as its hydrochloride salt. The neutral impurities will remain in the organic layer.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent like dichloromethane or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1M HCl).
-
Separation: Stopper the funnel and shake vigorously, venting frequently to release any pressure. Allow the layers to separate.
-
Collection: Drain the lower aqueous layer (containing your protonated amine) into a clean flask.
-
Back-extraction (optional): To remove any trapped neutral impurities, add fresh organic solvent to the aqueous layer, shake, and separate. Discard the organic layer.
-
Neutralization: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) with stirring until the solution is basic (check with pH paper).
-
Isolation of Free Base: The free base will precipitate out if it is a solid, or it can be extracted back into an organic solvent.
-
Drying and Concentration: Dry the organic layer containing the free base over an anhydrous salt, filter, and concentrate to obtain the purified free base.
-
Salt Formation: To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., ethanol or diethyl ether) and add a solution of HCl in the same or another miscible solvent. The hydrochloride salt will precipitate and can be collected by filtration.
Troubleshooting Acid-Base Extraction
| Problem | Possible Cause | Solution |
| Emulsion Formation | Vigorous shaking, especially with chlorinated solvents. | Allow the mixture to stand. Add a small amount of brine (saturated NaCl solution). Filter the mixture through a pad of Celite. |
| Poor Separation of Layers | Densities of the aqueous and organic layers are too similar. | Add a solvent of a different density to the organic layer. Add brine to the aqueous layer to increase its density. |
| Low Recovery | Incomplete extraction or neutralization. | Perform multiple extractions with the aqueous acid. Ensure complete neutralization by checking the pH. |
Visualization of Troubleshooting Logic
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. 5,6,7,8-TETRAHYDROIMIDAZO[1,2-A]PYRAZINE | 91476-80-1 [chemicalbook.com]
- 2. Tetrahydroimidazo[1,2-a]pyrazine Derivatives: Synthesis and Evaluation as Gαq -Protein Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazol[4,3-a] pyrazine hydrochloride - Google Patents [patents.google.com]
Identifying common side reactions in imidazo[1,2-a]pyrazine synthesis
Welcome to the technical support guide for the synthesis of imidazo[1,2-a]pyrazines. This document is designed for researchers, scientists, and professionals in drug development who are utilizing this important heterocyclic scaffold. As specialists in synthetic organic chemistry, we understand the nuances and challenges that can arise during these preparations. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.
Introduction to Imidazo[1,2-a]pyrazine Synthesis
The most prevalent and robust method for constructing the imidazo[1,2-a]pyrazine core is the Tschitschibabin (or Chichibabin) reaction, which involves the condensation of a 2-aminopyrazine with an α-halocarbonyl compound. The general mechanism proceeds via an initial SN2 reaction where the endocyclic nitrogen (N1) of the 2-aminopyrazine attacks the α-carbon of the carbonyl compound, displacing the halide. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic bicyclic system.[1]
While seemingly straightforward, this reaction is susceptible to several side reactions and can be influenced significantly by subtle changes in starting material electronics, solvent, base, and temperature. This guide will address the most common challenges encountered in the laboratory.
Caption: General workflow for imidazo[1,2-a]pyrazine synthesis.
Frequently Asked Questions & Troubleshooting Guide
Issue 1: Formation of Multiple Products & Regioisomerism
Question: My reaction with an unsymmetrical α-bromoketone (e.g., 2-bromobutan-3-one) yields two distinct product spots on TLC that I suspect are regioisomers. How can I control the selectivity?
Answer: This is a classic and frequently encountered problem. The formation of regioisomers stems from the initial nucleophilic attack of the 2-aminopyrazine on the α-haloketone. 2-Aminopyrazine possesses two nucleophilic endocyclic nitrogen atoms (N1 and N4). While the N1 nitrogen is generally more nucleophilic and leads to the desired imidazo[1,2-a]pyrazine, competitive alkylation at N4 can occur, leading to the formation of an undesired isomer after cyclization.[1]
Causality and Mechanistic Insight:
The regioselectivity is a kinetic competition between the two ring nitrogens. The inherent nucleophilicity is the primary determinant. Spitzer et al. demonstrated that for unsubstituted 2-aminopyrazine, the endocyclic nitrogen not adjacent to the amino group (N1) is the most nucleophilic site.[1] However, the electronic nature of substituents on the pyrazine ring can alter this preference.
-
Electron-donating groups (EDGs) on the pyrazine ring can increase the electron density at both N1 and N4, potentially reducing selectivity.
-
Electron-withdrawing groups (EWGs) , such as a chlorine atom at the 3-position (adjacent to the amino group), can significantly enhance the nucleophilicity of N1 relative to N4. This deactivates the adjacent nitrogen (N4) through an inductive effect, thereby directing the alkylation to the N1 position and favoring the formation of the desired linear imidazo[1,2-a]pyrazine scaffold.[1]
References
Optimization of reaction conditions for synthesizing tetrahydroimidazo[1,2-a]pyrazine derivatives
Welcome to the technical support center for the synthesis of tetrahydroimidazo[1,2-a]pyrazine derivatives. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you optimize your reaction conditions and overcome common experimental hurdles. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.
Introduction to the Synthesis
The tetrahydroimidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. Its synthesis can be approached through several key strategies, most notably via multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction, or through sequential cyclization strategies such as the Pictet-Spengler reaction. Each method, while powerful, comes with its own set of challenges. This guide will walk you through troubleshooting these complexities to achieve optimal results.
A generalized workflow for the synthesis, particularly highlighting the GBB reaction, is outlined below. This reaction involves the condensation of an aminopyrazine, an aldehyde, and an isocyanide, often facilitated by a Lewis or Brønsted acid catalyst.
Caption: General workflow for the synthesis of tetrahydroimidazo[1,2-a]pyrazine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to tetrahydroimidazo[1,2-a]pyrazine derivatives?
There are several effective methods. The most common include:
-
Groebke-Blackburn-Bienaymé (GBB) Reaction: A one-pot, three-component reaction involving an aminopyrazine, an aldehyde, and an isocyanide. This is highly efficient for creating molecular diversity.[1][2][3]
-
Sequential N-alkylation and Cyclization: This involves the initial reaction of an aminopyrazine with a suitable bifunctional electrophile, followed by an intramolecular cyclization.
-
Pictet-Spengler Reaction: A modification of this classic reaction can be used to construct the imidazopyrazine ring system, offering good stereochemical control.[4]
Q2: How do I choose the right starting materials for my desired derivative?
The choice of starting materials directly dictates the substitution pattern on the final molecule:
-
The aminopyrazine derivative will form the pyrazine ring of the final product.
-
The aldehyde will determine the substituent at the C5 position of the tetrahydroimidazo[1,2-a]pyrazine core.
-
The isocyanide will provide the substituent on the exocyclic amino group at the C3 position.
The purity of your starting materials is critical. Impurities in the aldehyde or solvent can interfere with the reaction, leading to low yields or side products.
Q3: What is the role of the catalyst in the Groebke-Blackburn-Bienaymé reaction?
In the GBB reaction, a catalyst is often essential for achieving good yields. Both Lewis acids (e.g., BF₃·OEt₂, Sc(OTf)₃) and Brønsted acids (e.g., TFA, p-TsOH) can be used.[1] The catalyst's primary role is to activate the aldehyde towards nucleophilic attack by the aminopyrazine, facilitating the formation of the key iminium ion intermediate.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or No Product Yield
This is one of the most common issues. A systematic approach to troubleshooting is essential.
Caption: Decision tree for troubleshooting low reaction yields.
Possible Causes & Solutions:
-
Cause: Poor quality of starting materials.
-
Solution: Ensure the purity of the aldehyde, aminopyrazine, and isocyanide. Aldehydes are prone to oxidation to carboxylic acids, which can inhibit the reaction. Use freshly distilled or purified aldehydes. The purity of isocyanides is also crucial, as they can have a strong and unpleasant odor, and impurities can affect reactivity.
-
-
Cause: Inappropriate solvent or presence of water.
-
Solution: Most multicomponent reactions for synthesizing nitrogen-containing heterocycles are sensitive to the solvent.[5] While some reactions can be performed in protic solvents like ethanol, aprotic solvents such as acetonitrile, THF, or dichloromethane often give better results.[6] Ensure the use of anhydrous solvents, as water can hydrolyze the intermediate iminium ion, halting the reaction.[7]
-
-
Cause: Suboptimal catalyst type or concentration.
-
Solution: The choice of acid catalyst can significantly impact the yield.[7] For the GBB reaction, Lewis acids like BF₃·OEt₂ or Sc(OTf)₃ are often effective.[1] If using a Brønsted acid, p-toluenesulfonic acid (p-TsOH) is a common choice.[6] Perform small-scale experiments to screen different catalysts and optimize the catalyst loading (typically 10-20 mol%).
-
-
Cause: Incorrect reaction temperature.
-
Solution: Temperature plays a critical role. Some reactions proceed well at room temperature, while others require heating to overcome activation barriers. Conversely, excessive heat can lead to decomposition of starting materials or products. Monitor the reaction by TLC or LC-MS to determine the optimal temperature. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[2][5]
-
Problem 2: Formation of Multiple Products or Side Reactions
Possible Causes & Solutions:
-
Cause: Competing side reactions.
-
Solution: In multicomponent reactions, various side reactions can occur. For instance, the aldehyde can undergo self-condensation, or the isocyanide can polymerize under acidic conditions. To minimize these, try adding the isocyanide slowly to the reaction mixture containing the other components and the catalyst. This keeps the instantaneous concentration of the isocyanide low.
-
-
Cause: Isomer formation.
-
Solution: Depending on the substitution pattern of the aminopyrazine, regioisomers can sometimes form. Careful analysis of the product mixture by NMR (e.g., NOESY experiments) and comparison with literature data is essential for structural elucidation. Optimizing the catalyst and solvent system may favor the formation of one isomer over the other.
-
Problem 3: Difficult Purification of the Final Product
Possible Causes & Solutions:
-
Cause: Co-elution of the product with starting materials or byproducts.
-
Solution: The basic nitrogen atoms in the tetrahydroimidazo[1,2-a]pyrazine core can cause streaking on silica gel chromatography. To mitigate this, consider adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent. Alternatively, reverse-phase chromatography can be an effective purification method for these polar compounds.
-
-
Cause: Product is a thick oil or difficult to crystallize.
-
Solution: If the product is a free base and oily, converting it to a salt (e.g., hydrochloride or sulfate) can often induce crystallization, which greatly simplifies purification.[1] This can be achieved by treating a solution of the purified product in a suitable solvent (like diethyl ether or ethyl acetate) with a solution of HCl in the same solvent or with sulfuric acid.
-
Experimental Protocols
General Procedure for the Groebke-Blackburn-Bienaymé Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aminopyrazine (1.0 mmol), the aldehyde (1.0 mmol), and the anhydrous solvent (5-10 mL, e.g., acetonitrile).
-
Catalyst Addition: Add the Lewis or Brønsted acid catalyst (e.g., Sc(OTf)₃, 0.1 mmol, 10 mol%).
-
Isocyanide Addition: Stir the mixture at room temperature for 10-15 minutes. Then, add the isocyanide (1.0 mmol) dropwise over 5 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may require heating (e.g., to 60-80 °C) for several hours to go to completion.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired tetrahydroimidazo[1,2-a]pyrazine derivative.
Optimization of Reaction Conditions: A Tabulated Summary
The following table provides a starting point for optimizing your reaction conditions, based on common findings in the literature for related multicomponent reactions.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome/Comment |
| Catalyst | Sc(OTf)₃ (10 mol%) | BF₃·OEt₂ (20 mol%) | p-TsOH (15 mol%) | Lewis acids are often more effective. Optimize loading.[1] |
| Solvent | Acetonitrile | Dichloromethane | Ethanol | Aprotic solvents generally give higher yields.[6] |
| Temperature | Room Temp. | 60 °C | 80 °C (Reflux) | Dependent on substrate reactivity. Monitor for decomposition at higher temps. |
| Concentration | 0.1 M | 0.5 M | 1.0 M | Higher concentrations can sometimes accelerate the reaction but may also promote side reactions. |
References
- 1. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 2. Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Groebke–Blackburn–Bienaymé multicomponent reaction: emerging chemistry for drug discovery | Semantic Scholar [semanticscholar.org]
- 4. A facile and efficient method for the synthesis of crystalline tetrahydro-β-carbolines via the Pictet-Spengler reaction in water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates [beilstein-journals.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Addressing stability issues of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine hydrochloride in solution
Welcome to the technical support center for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on addressing the stability challenges of this compound in solution. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your data.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the handling and stability of this compound.
Q1: What is the recommended solvent for preparing stock solutions of this compound?
For initial stock solutions, we recommend using anhydrous dimethyl sulfoxide (DMSO) or ethanol. The solid hydrochloride salt is generally soluble in these organic solvents. For aqueous buffers, it is advisable to first prepare a concentrated stock in DMSO or ethanol and then dilute it into the aqueous medium to the final desired concentration. This minimizes the compound's exposure to potentially harsh aqueous conditions.
Q2: How should I store the solid compound and its solutions?
The solid this compound should be stored in a tightly sealed container in a dry, refrigerated environment.[1] For solutions, particularly those in aqueous buffers, it is crucial to store them at -20°C or -80°C for long-term storage. For short-term storage (a few days), refrigeration at 2-8°C may be adequate, but stability should be verified. Aliquoting stock solutions is highly recommended to avoid repeated freeze-thaw cycles.
Q3: Is this compound sensitive to pH?
Yes, compounds with an imidazole ring system can be susceptible to pH-dependent degradation, particularly hydrolysis under basic conditions.[2][3] The saturated pyrazine ring also contains basic nitrogen atoms, making the molecule's overall stability pH-sensitive. It is advisable to prepare aqueous solutions in a buffer with a slightly acidic to neutral pH (pH 6-7.4) and to use them as quickly as possible. Avoid highly acidic or alkaline conditions unless experimentally required, and be aware that such conditions can promote degradation.
Q4: Is the compound light-sensitive?
Yes, there is a potential for photodecomposition. Similar heterocyclic structures, such as the imidazole moiety in daclatasvir, have shown sensitivity to photodegradation when exposed to high-intensity or UV light.[2] Therefore, it is a best practice to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil.
Q5: What are the likely degradation pathways for this compound in solution?
Based on the structure, the most probable degradation pathways are:
-
Oxidation: The nitrogen atoms in the heterocyclic rings, particularly the imidazole moiety, can be susceptible to oxidation.[2][4]
-
Hydrolysis: The imidazole ring may undergo hydrolysis, potentially leading to ring-opening, especially under non-neutral pH conditions.[3]
II. Troubleshooting Guide: Addressing Unexpected Experimental Results
This section addresses specific problems you might encounter during your experiments, providing potential causes and solutions.
Problem: I am observing unexpected peaks in my HPLC analysis of a freshly prepared solution.
-
Potential Cause 1: Solvent Impurities or Reactivity. The solvent used for dissolution may contain reactive impurities. For instance, aged DMSO can contain acidic impurities, and some grades of ethanol may contain water or other reactants.
-
Solution: Always use high-purity, anhydrous solvents for preparing stock solutions. If using DMSO, it is best to use freshly opened bottles or ampules.
-
Potential Cause 2: Rapid On-Bench Degradation. The compound may be degrading rapidly upon dissolution due to exposure to light, atmospheric oxygen, or ambient temperature.
-
Solution: Prepare solutions immediately before use. Protect them from light and keep them on ice. Consider purging the solvent with an inert gas like argon or nitrogen before adding the compound to minimize oxidative degradation.
Problem: The biological activity of my compound diminishes in cell culture media over the course of an experiment.
-
Potential Cause: Instability in Aqueous Media. Cell culture media are complex aqueous solutions, typically at a pH of ~7.4 and incubated at 37°C. These conditions can accelerate the hydrolysis or oxidation of the compound.
-
Solution:
-
Time-Course Stability Study: Perform a preliminary experiment to assess the compound's stability in your specific cell culture medium over the time course of your experiment. Analyze samples by HPLC or LC-MS at different time points (e.g., 0, 2, 4, 8, 24 hours) to quantify the remaining parent compound.
-
Dosing Regimen: If significant degradation is observed, consider a repeated dosing schedule to maintain the desired concentration of the active compound in the media.
-
Protective Agents: In some cases, the addition of antioxidants to the media (if compatible with the experimental system) may help mitigate oxidative degradation.
-
III. Technical Protocols
This section provides detailed, step-by-step methodologies for critical procedures to ensure the stability and integrity of your compound.
Protocol 1: Recommended Procedure for Preparation and Handling of Solutions
-
Weighing: Allow the solid this compound to equilibrate to room temperature in a desiccator before opening the container to prevent condensation of moisture.
-
Initial Dissolution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO or 200-proof ethanol.
-
Sonication (if necessary): If the compound is slow to dissolve, brief sonication in a water bath at room temperature may be used. Avoid excessive heating.
-
Dilution: For aqueous experiments, perform serial dilutions of the organic stock solution into your final aqueous buffer. Ensure rapid mixing. The final concentration of the organic solvent should be kept low (typically <0.5%) and be consistent across all experimental conditions, including vehicle controls.
-
Storage:
-
Store organic stock solutions in small aliquots at -80°C in amber, tightly sealed vials.
-
Aqueous solutions should be prepared fresh for each experiment. Avoid storing aqueous solutions for extended periods.
-
-
Handling: Always keep solutions on ice and protected from light during experimental setup.
Protocol 2: Framework for a Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.[5][6][7]
-
Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the solid compound at 105°C for 24 hours, then dissolve for analysis. Also, incubate a solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound to direct sunlight or a photostability chamber for 24 hours. A control sample should be wrapped in foil and kept under the same conditions.
-
-
Sample Analysis: After the stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis by a stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control. The goal is to achieve 5-20% degradation of the parent compound. The conditions may need to be adjusted (time, temperature, reagent concentration) to achieve this target.
Protocol 3: Development of a Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing an HPLC method capable of separating the parent compound from its degradation products.
-
Instrumentation: HPLC with a Photodiode Array (PDA) detector. The PDA is crucial for assessing peak purity.[8]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size) is a good starting point.[9]
-
Mobile Phase:
-
A: 0.1% Formic acid or 10 mM Ammonium acetate in water.
-
B: Acetonitrile or Methanol.
-
-
Gradient Elution:
-
Start with a shallow gradient (e.g., 5-95% B over 20 minutes) to resolve all potential degradation products.
-
The gradient can be optimized for speed once the retention times of all peaks are known.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of the parent compound and also collect full spectra with the PDA to identify suitable wavelengths for any degradation products.
-
Method Validation: Once developed, the method should be validated according to ICH guidelines, including specificity (using samples from the forced degradation study), linearity, accuracy, and precision.
IV. Data Summary and Visualization
Table 1: Summary of Stability Factors and Mitigation Strategies
| Stability Factor | Potential for Degradation | Recommended Mitigation Strategies |
| pH | High (especially in basic media) | Use buffers in the pH 6-7.4 range. Avoid prolonged exposure to highly acidic or basic conditions. |
| Oxidation | High | Prepare solutions fresh. Consider purging solvents with inert gas. Store under an inert atmosphere. |
| Light | Moderate to High | Protect solutions from light using amber vials or foil. |
| Temperature | Moderate | Store solutions frozen (-20°C or -80°C) or refrigerated (2-8°C) for short periods. Avoid excessive heat. |
| Freeze-Thaw Cycles | Moderate | Aliquot stock solutions to minimize the number of freeze-thaw cycles. |
Diagrams
Caption: Workflow for a forced degradation study.
Caption: Decision tree for troubleshooting stability issues.
V. References
-
Fisher Scientific. (2024, April 1). Safety Data Sheet: 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine hydrochloride. Retrieved from --INVALID-LINK--
-
ResearchGate. Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2025, July 24). 5,6,7,8-TETRAHYDROIMIDAZO[1,2-A]PYRAZINE | 91476-80-1. Retrieved from --INVALID-LINK--
-
Synblock. CAS 91476-80-1 | this compound. Retrieved from --INVALID-LINK--
-
PubChem. 5,6,7,8-Tetrahydroimidazo(1,2-a)pyrazine. Retrieved from --INVALID-LINK--
-
PubMed. (2020). Tetrahydroimidazo[1,2-a]pyrazine Derivatives: Synthesis and Evaluation as Gα q -Protein Ligands. Retrieved from --INVALID-LINK--
-
PubMed. (2007). Degradation of Nitrogen-Heterocyclic Compounds by Anodic Oxidation and electro-Fenton Methods. Retrieved from --INVALID-LINK--
-
RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from --INVALID-LINK--
-
PubMed. (2006). Microbial degradation of sulfur, nitrogen and oxygen heterocycles. Retrieved from --INVALID-LINK--
-
R Discovery. Forced Degradation Studies Research Articles. Retrieved from --INVALID-LINK--
-
Hypha Discovery Blogs. Metabolism of five membered nitrogen containing heterocycles. Retrieved from --INVALID-LINK--
-
Omics Online. (2014). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from --INVALID-LINK--
-
PubMed. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Retrieved from --INVALID-LINK--
-
MDPI. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Retrieved from --INVALID-LINK--
-
BJSTR. (2022). Forced Degradation – A Review. Retrieved from --INVALID-LINK--
-
PubMed. (2011). Hydrolysis of imidazole-2-ylidenes. Retrieved from --INVALID-LINK--
-
Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from --INVALID-LINK--
-
Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Retrieved from --INVALID-LINK--
-
NIH. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Retrieved from --INVALID-LINK--
-
ResearchGate. (2015). Thermal decomposition of triazolo- and tetrazoloterazines. Retrieved from --INVALID-LINK--
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrolysis of imidazole-2-ylidenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. biomedres.us [biomedres.us]
- 7. ajrconline.org [ajrconline.org]
- 8. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Poor Solubility of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine Compounds
Prepared by: Senior Application Scientist, Advanced Drug Discovery Support
Welcome to the technical support center for the 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine series. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with derivatives of this scaffold. While the core 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine structure is relatively hydrophilic, substitutions made during lead optimization to enhance potency often increase lipophilicity, leading to poor aqueous solubility—a critical hurdle in drug discovery.[1]
This document provides a series of troubleshooting guides in a question-and-answer format. Our approach is grounded in a systematic, mechanism-based workflow, starting with the simplest and most common laboratory techniques and progressing to more advanced formulation strategies.
Frequently Asked Questions & Troubleshooting Guides
Q1: My compound has completely crashed out in my aqueous assay buffer. What is the most common reason for this and what should be my first step?
A1: The most likely reason is unfavorable pH. Your first and most critical step should be to assess and adjust the pH of your solvent system.
Causality & Expertise: The 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine scaffold contains multiple basic nitrogen atoms.[2][3] In neutral or basic aqueous solutions, these nitrogen atoms are largely un-ionized (uncharged). This non-polar state, especially when combined with hydrophobic substitutions on the ring system, leads to very low aqueous solubility. By lowering the pH, you protonate these basic nitrogens, forming a cationic salt in situ. This charged species is significantly more polar and, therefore, more soluble in water.[4][5][6][7] The solubility of compounds with basic anions generally increases as the pH of the solution is decreased.[5]
Troubleshooting Protocol 1: pH-Dependent Solubility Assessment
-
Prepare a Concentrated Stock Solution: Dissolve your compound in a minimal amount of a water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO). A typical starting concentration is 10-50 mM. Ensure the compound is fully dissolved in this organic stock.
-
Select Acidic Buffers: Prepare a series of biocompatible aqueous buffers with decreasing pH values (e.g., pH 6.0, pH 5.0, pH 4.0). Common choices include citrate or acetate buffers.
-
Serial Dilution and Observation: Add a small aliquot of your DMSO stock to each buffer to achieve your desired final concentration. Vortex briefly and visually inspect for precipitation immediately and after a set incubation period (e.g., 30 minutes).
-
Identify the "Solubility pH": Determine the pH at which your compound remains in solution at the target concentration. This pH should be used for all subsequent aqueous-based experiments for this compound. Remember that many biological assays have a specific pH requirement, so a balance must be struck.
Caption: Initial troubleshooting workflow for pH adjustment.
Q2: I've lowered the pH, which helped, but I still see precipitation at higher concentrations or when I have to work closer to a neutral pH. What is the next logical step?
A2: The next step is to employ co-solvents to increase the solubilizing power of your aqueous system.
Causality & Expertise: Poorly soluble drugs often require a solvent system that is less polar than water. Co-solvents are water-miscible organic solvents that, when mixed with water, reduce the overall polarity and dielectric constant of the solvent system.[8][] This change disrupts the highly ordered hydrogen-bonding network of water, making it more energetically favorable for the solvent to accommodate hydrophobic drug molecules.[8][10][11] Common, biocompatible co-solvents include polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol.
Troubleshooting Protocol 2: Co-Solvent Screening
-
Objective: To determine the most effective co-solvent and its minimum required concentration to maintain your compound's solubility.
-
Prepare Co-Solvent Blends: Create a matrix of aqueous buffer solutions (at the best pH determined in the previous step) containing varying percentages of different co-solvents. For example:
-
Buffer + 5%, 10%, 20% PEG 400
-
Buffer + 5%, 10%, 20% Propylene Glycol
-
Buffer + 2%, 5%, 10% Ethanol (Note: Ethanol can be more disruptive to biological systems at lower concentrations).
-
-
Test Solubility: Add your concentrated DMSO stock to each co-solvent blend to achieve the target final concentration.
-
Analyze and Select: Observe for precipitation. The optimal system is the one that uses the lowest concentration of a co-solvent to keep the compound dissolved, as high concentrations of organic solvents can interfere with biological assays.
Data Presentation: Example Co-Solvent Screen for Compound "THIP-Analog-X"
| Solvent System (in pH 5.5 Acetate Buffer) | Target Concentration (50 µM) | Observation |
| 0% Co-solvent (Buffer only) | 50 µM | Immediate Precipitation |
| 5% Propylene Glycol | 50 µM | Hazy, some precipitation after 10 min |
| 10% Propylene Glycol | 50 µM | Clear Solution |
| 5% PEG 400 | 50 µM | Clear Solution |
| 10% PEG 400 | 50 µM | Clear Solution |
| 2% Ethanol | 50 µM | Heavy Precipitation |
| 5% Ethanol | 50 µM | Hazy, some precipitation after 10 min |
Q3: My compound is a key lead candidate, and I need a more permanent and scalable solution for formulation development. What is the industry-standard approach?
A3: For lead candidates, you should investigate formal salt formation.
Causality & Expertise: While adjusting buffer pH is an excellent laboratory-scale technique, it is not a robust strategy for developing a drug product. Creating a stable, crystalline salt of your active pharmaceutical ingredient (API) is a well-established method to improve not only solubility but also dissolution rate, stability, and manufacturability.[12][13][14] This approach is only applicable to ionizable APIs, which includes the basic 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine core.[12][13] The process involves reacting the basic API with an acidic counter-ion to form a new molecular entity with superior physicochemical properties. Approximately 50% of all small-molecule drugs on the market are administered as salts.[13]
Workflow Protocol 3: Salt Screening and Selection
-
pKa Determination: Experimentally determine the pKa of your compound's basic centers. This is crucial for selecting appropriate counter-ions. A salt screen is generally advised if the pKa is ≥ 5.0.[13]
-
Counter-Ion Selection: Choose a diverse set of pharmaceutically acceptable acidic counter-ions. Common choices include:
-
Inorganic: Hydrochloride (HCl), Sulfate, Phosphate
-
Organic: Mesylate, Tosylate, Tartrate, Citrate, Maleate
-
-
Screening Process: Conduct small-scale crystallization experiments reacting your freebase compound with each selected counter-ion in various solvent systems.
-
Solid-State Characterization: Analyze the resulting solids using techniques like X-Ray Powder Diffraction (XRPD) to confirm the formation of new crystalline forms.
-
Property Evaluation: The most promising salt forms should be evaluated for key properties:
-
Kinetic and Thermodynamic Solubility: How much dissolves and how fast?
-
Hygroscopicity: Does it absorb water from the air?
-
Physical and Chemical Stability: Does it remain in the same crystalline form over time?
-
Processability: Does it have good flow and handling properties?[12]
-
Caption: Decision workflow for API salt formation.
Q4: My compound is non-ionizable, or the previous methods did not provide sufficient solubility for my needs. What are some advanced formulation strategies I can explore?
A4: For particularly challenging compounds, advanced formulation technologies such as amorphous solid dispersions or complexation may be necessary.
Causality & Expertise: These techniques are typically employed during later-stage development but are important to be aware of. They fundamentally alter the physical state of the drug to enhance solubility.
-
Amorphous Solid Dispersions (ASDs): Crystalline materials have a low-energy, highly ordered state that requires significant energy to break apart for dissolution. In an ASD, the drug is molecularly dispersed within a polymer matrix (like HPMC or PVP) in a high-energy, amorphous (non-crystalline) state.[15][16][17] This lack of crystal lattice energy results in a much higher apparent solubility and faster dissolution.[8] Polymeric excipients can stabilize this amorphous state and maintain supersaturation in aqueous media.[16]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[18] They can encapsulate poorly soluble drug molecules within this "pocket," forming an inclusion complex.[15] This complex effectively shields the hydrophobic drug from the water, and the hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble.[18]
-
Particle Size Reduction (Nanosuspensions): For compounds whose dissolution is rate-limited, reducing the particle size down to the nanometer range dramatically increases the surface-area-to-volume ratio.[15][18] According to the Noyes-Whitney equation, this increased surface area leads to a much faster rate of dissolution.[8] This is often achieved through high-pressure homogenization or media milling.[15][19]
These advanced methods require specialized formulation expertise and equipment but represent powerful tools for overcoming the most persistent solubility challenges.
References
- 1. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 26.3 Heterocyclic Nitrogen Compounds – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 4. fiveable.me [fiveable.me]
- 5. Khan Academy [khanacademy.org]
- 6. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 7. The Effect of pH on Solubility - Chemistry Steps [general.chemistrysteps.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. Co-solvent: Significance and symbolism [wisdomlib.org]
- 12. pharmasalmanac.com [pharmasalmanac.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. WHITEPAPER - Improving API Solubility by Salt & Cocrystal Formation - Drug Development and Delivery [drug-dev.com]
- 15. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 17. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 18. agnopharma.com [agnopharma.com]
- 19. ijpbr.in [ijpbr.in]
Challenges in the scale-up production of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine hydrochloride
Welcome to the technical support center for the scale-up production of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the transition from laboratory-scale synthesis to larger-scale manufacturing. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide in-depth, actionable insights into specific issues you may face.
Section 1: Synthesis and Reaction Optimization
This section addresses common hurdles in the chemical synthesis and optimization of the free base, 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine, before its conversion to the hydrochloride salt.
FAQ 1: We are observing low yields during the catalytic hydrogenation of the imidazo[1,2-a]pyrazine precursor. What are the likely causes and how can we improve the conversion?
Answer:
Low yields in the catalytic hydrogenation step are a frequent challenge during scale-up. Several factors, often exacerbated by changes in scale, can contribute to this issue.
Potential Causes & Troubleshooting Strategies:
-
Catalyst Activity and Loading:
-
Insight: The catalyst (e.g., Platinum (IV) oxide or Palladium on carbon) is the heart of this transformation.[1][2] At larger scales, inefficient mixing can lead to localized "hot spots" or areas where the catalyst is not effectively dispersed, reducing its overall activity.
-
Recommendation:
-
Agitation Study: Ensure your reactor's agitation is sufficient to maintain a uniform catalyst slurry. For larger vessels, consider the impeller design and agitation speed to avoid catalyst settling.
-
Catalyst Loading: While a direct percentage scale-up of the catalyst might seem logical, it's often not optimal. Perform a catalyst loading study at a small scale (e-g., 1-5g) to determine the most efficient catalyst-to-substrate ratio. Sometimes, a slightly higher catalyst load is necessary on a larger scale to compensate for mass transfer limitations.
-
Catalyst Quality: Always use a fresh, high-quality catalyst from a reputable supplier. Catalyst deactivation can occur due to impurities in the starting material or solvent.
-
-
-
Hydrogen Pressure and Delivery:
-
Insight: The reaction is dependent on the efficient transfer of hydrogen gas to the catalyst surface. At a larger scale, ensuring adequate hydrogen availability throughout the reaction mixture can be challenging.
-
Recommendation:
-
Headspace Purging: Before introducing hydrogen, ensure the reactor headspace is thoroughly purged with an inert gas like nitrogen to remove any oxygen, which can deactivate the catalyst.
-
Pressure Optimization: While a pressure of 4 bar is reported for this reaction, it's worth investigating if a slightly higher pressure improves the reaction rate and completion on your specific equipment.[1]
-
Sparging vs. Headspace Pressure: For larger reactors, consider subsurface hydrogen sparging to improve gas-liquid mass transfer, rather than relying solely on headspace pressure.
-
-
-
Reaction Monitoring:
-
Insight: Incomplete reactions are a common source of low yields.[3] What appears complete on a small scale might stall on a larger one due to the aforementioned issues.
-
Recommendation: Implement in-process controls (IPCs) such as HPLC or UPLC to monitor the disappearance of the starting material. This will give you a true picture of reaction completion and prevent premature work-up.
-
Experimental Protocol: Optimizing Catalytic Hydrogenation
-
Reactor Setup: To a suitably sized pressure reactor, add the imidazo[1,2-a]pyrazine starting material and the chosen solvent (e.g., 2-methoxyethanol or ethanol).[1][4]
-
Catalyst Addition: Under a nitrogen atmosphere, carefully add the hydrogenation catalyst (e.g., 10% Pd/C or Platinum (IV) oxide).
-
Inerting: Seal the reactor and purge the headspace with nitrogen gas three times to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 4 bar) and begin agitation.[1]
-
Monitoring: At regular intervals (e.g., every 2 hours), carefully take a sample for HPLC analysis to monitor the consumption of the starting material.
-
Work-up: Once the reaction is deemed complete by IPC, depressurize the reactor and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine.
Diagram: Troubleshooting Low Hydrogenation Yield
Caption: Decision tree for troubleshooting low hydrogenation yields.
Section 2: Salt Formation and Purification
The formation of the hydrochloride salt is a critical step that significantly impacts the final product's purity, stability, and handling properties.
FAQ 2: During the hydrochloride salt formation, we are getting an oily product that is difficult to handle and purify. How can we induce crystallization and obtain a solid material?
Answer:
The formation of an oil or "gummy" solid during salt formation is a classic crystallization problem, often encountered during scale-up. The goal is to control the precipitation process to favor the formation of a well-defined crystalline solid.
Potential Causes & Troubleshooting Strategies:
-
Solvent System:
-
Insight: The choice of solvent is paramount for successful crystallization. The ideal solvent system should be one in which the free base is soluble, but the hydrochloride salt has limited solubility.
-
Recommendation:
-
Solvent Screening: Conduct a small-scale solvent screen. A common and effective approach is to dissolve the free base in a solvent like isopropanol (IPA), ethanol, or ethyl acetate, and then add a solution of HCl in the same or a miscible solvent.[5]
-
Anti-Solvent Addition: If the salt is too soluble in the reaction solvent, an "anti-solvent" can be added to induce precipitation. The anti-solvent should be miscible with the primary solvent but should be a poor solvent for the salt. Common examples include methyl tert-butyl ether (MTBE) or heptane. The addition should be slow and with good agitation to avoid shocking the system and causing it to "oil out."
-
-
-
Temperature Control:
-
Insight: Crystallization is a thermodynamically controlled process. Temperature plays a crucial role in controlling the rate of nucleation and crystal growth.
-
Recommendation:
-
Cooling Profile: Instead of rapid cooling, implement a controlled cooling profile. A slow, linear cooling rate often promotes the growth of larger, more easily filterable crystals.
-
Temperature of HCl Addition: Consider adding the HCl solution at a slightly elevated temperature where the salt has some solubility, and then slowly cool the mixture to initiate crystallization.
-
-
-
Seeding:
-
Insight: Seeding is a powerful technique to control crystallization and ensure the desired polymorphic form is obtained.[6]
-
Recommendation: If you have a small amount of crystalline this compound, use it to seed the batch. The seed crystals provide a template for crystal growth, bypassing the often-problematic primary nucleation phase.
-
Experimental Protocol: Crystalline Hydrochloride Salt Formation
-
Dissolution: Dissolve the crude 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine free base in a suitable solvent (e.g., isopropanol).
-
Filtration: Filter the solution to remove any particulate matter.
-
HCl Addition: While stirring, slowly add a solution of hydrogen chloride in a suitable solvent (e.g., HCl in isopropanol) to the free base solution. Monitor the pH to ensure the desired stoichiometry is reached.
-
Crystallization:
-
Option A (Direct Crystallization): If the salt precipitates directly, stir the slurry at room temperature for a period to allow for crystal growth, then slowly cool to a lower temperature (e.g., 0-5 °C) to maximize yield.
-
Option B (Anti-Solvent): If the solution remains clear, slowly add an anti-solvent (e.g., MTBE) until turbidity is observed. Stir for a period to allow for crystal growth, then continue the addition of the anti-solvent. Cool the slurry to maximize yield.
-
-
Isolation: Isolate the solid product by filtration.
-
Washing: Wash the filter cake with a cold solvent or a mixture of the crystallization solvent and anti-solvent to remove impurities.
-
Drying: Dry the product under vacuum at a suitable temperature to a constant weight.
Section 3: Product Quality and Stability
Ensuring the final product meets the required quality specifications is critical for its intended application, especially in drug development.
FAQ 3: Our final product, this compound, is highly hygroscopic, leading to handling and stability issues. What can be done to mitigate this?
Answer:
Hygroscopicity, the tendency of a substance to absorb moisture from the air, is a common issue with hydrochloride salts of nitrogen-containing heterocycles.[7][8][9] This can affect the material's physical properties, stability, and accurate weighing.
Potential Causes & Mitigation Strategies:
-
Amorphous Content:
-
Insight: Amorphous (non-crystalline) material has a higher surface area and energy compared to its crystalline counterpart, making it more prone to water absorption.
-
Recommendation:
-
Optimize Crystallization: The crystallization conditions discussed in FAQ 2 are crucial. A well-controlled crystallization process that promotes the formation of a highly crystalline solid will reduce hygroscopicity.
-
Slurry Aging: After crystallization, holding the product as a slurry in the mother liquor for a period (slurry aging) can sometimes promote the conversion of any amorphous material to the crystalline form.
-
-
-
Polymorphism:
-
Insight: The compound may exist in different crystalline forms, known as polymorphs, each with distinct physical properties, including hygroscopicity.[10][11][12] It's possible that your current process is producing a more hygroscopic polymorph.
-
Recommendation:
-
Polymorph Screen: A systematic polymorph screen is highly recommended. This involves crystallizing the material from a wide range of solvents and conditions to identify different crystalline forms.
-
Characterization: Each form should be characterized by techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to determine its crystalline structure and hygroscopicity profile.[13] The goal is to identify and consistently produce the most stable, non-hygroscopic form.[6][13]
-
-
-
Residual Solvents:
-
Insight: The presence of residual solvents can impact the physical properties of the final product.[14][15] Certain solvents, particularly those that are hygroscopic themselves, can exacerbate the product's tendency to absorb water.
-
Recommendation:
-
Drying Study: Ensure the product is thoroughly dried. A vacuum oven with a controlled temperature is typically used. The drying process should be validated by Loss on Drying (LOD) or by Gas Chromatography (GC) to quantify residual solvent levels.[16][17]
-
Solvent Choice: During the final crystallization and washing steps, use solvents with a low affinity for water.
-
-
Data Summary: Key Analytical Techniques for Quality Control
| Parameter | Analytical Technique | Purpose |
| Purity & Impurity Profile | High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC) | To quantify the main component and identify and quantify any process-related impurities or degradation products. |
| Identity | Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS) | To confirm the chemical structure of the compound. |
| Crystalline Form | X-Ray Powder Diffraction (XRPD) | To identify the polymorphic form of the solid material.[13] |
| Thermal Properties | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) | To determine the melting point, decomposition temperature, and presence of solvates. |
| Residual Solvents | Gas Chromatography - Headspace (GC-HS) | To quantify the amount of residual solvents from the manufacturing process.[16][17] |
| Water Content | Karl Fischer Titration | To accurately measure the water content of the final product. |
Diagram: Workflow for Addressing Hygroscopicity
Caption: A systematic workflow for mitigating hygroscopicity issues.
References
- 1. 5,6,7,8-TETRAHYDROIMIDAZO[1,2-A]PYRAZINE | 91476-80-1 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazol[4,3-a] pyrazine hydrochloride - Google Patents [patents.google.com]
- 6. One moment, please... [cmbe.engr.uga.edu]
- 7. Isoquinoline - Wikipedia [en.wikipedia.org]
- 8. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective | MDPI [mdpi.com]
- 9. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. curiaglobal.com [curiaglobal.com]
- 12. crimsonpublishers.com [crimsonpublishers.com]
- 13. Polymorphism – All About Drugs [allfordrugs.com]
- 14. veeprho.com [veeprho.com]
- 15. researchgate.net [researchgate.net]
- 16. pathogenia.com [pathogenia.com]
- 17. agilent.com [agilent.com]
Methods for avoiding impurities during 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine synthesis
Welcome to the technical support center for the synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic scaffold. Here, we provide in-depth troubleshooting advice and detailed protocols to help you minimize impurities and maximize your yield and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, presented in a question-and-answer format.
Question 1: My reaction is sluggish or incomplete, and I'm observing significant amounts of starting material in my crude product. What are the likely causes and how can I improve the conversion?
Answer:
Incomplete conversion is a frequent issue that can often be traced back to a few key factors. Let's break down the probable causes and their solutions depending on your synthetic route.
-
For Catalytic Hydrogenation of Imidazo[1,2-a]pyrazine:
-
Catalyst Inactivity: The platinum (IV) oxide or palladium on carbon catalyst may be old, of poor quality, or poisoned.[1] Ensure you are using a fresh, high-quality catalyst from a reputable supplier. If you suspect catalyst poisoning, pre-treating your starting material to remove any potential inhibitors (like sulfur-containing compounds) can be beneficial.
-
Insufficient Hydrogen Pressure: The reaction requires a sufficient partial pressure of hydrogen to proceed efficiently.[2] Ensure your reaction vessel is properly sealed and that the hydrogen pressure is maintained at the recommended level throughout the reaction.
-
Inadequate Mixing: In a heterogeneous catalysis, efficient mixing is crucial for the reactants to come into contact with the catalyst surface. Ensure your stirring or shaking is vigorous enough to keep the catalyst suspended.
-
-
For Multi-step Syntheses Involving Cyclization:
-
Suboptimal Reaction Temperature: Cyclization reactions are often sensitive to temperature.[3] If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, if the temperature is too high, you may see an increase in side products. It is advisable to perform small-scale experiments to determine the optimal temperature for your specific substrate.
-
Purity of Reagents and Solvents: Impurities in your starting materials or solvents can interfere with the reaction. Always use reagents of appropriate purity and ensure your solvents are dry, especially for moisture-sensitive steps.
-
Question 2: I'm observing multiple spots on my TLC plate that are not my starting material or desired product. What are these impurities, and how can I prevent their formation?
Answer:
The formation of multiple by-products is a common challenge in heterocyclic synthesis. The identity of these impurities will depend on your synthetic route. Here are some of the most common culprits and strategies to mitigate their formation:
-
Partially Hydrogenated Intermediates (in Catalytic Hydrogenation):
-
Cause: Incomplete reduction of the pyrazine ring can lead to the formation of dihydro- or other partially saturated imidazo[1,2-a]pyrazine intermediates. This can happen if the reaction time is too short, the hydrogen pressure is too low, or the catalyst is not active enough.
-
Prevention: Increase the reaction time, ensure adequate hydrogen pressure, and use a fresh, active catalyst. Monitoring the reaction by TLC or LC-MS can help you determine the optimal reaction time to achieve full conversion to the desired tetrahydro product.
-
-
Side-Products from Cyclization Reactions:
-
Cause: In syntheses that involve a cyclization step, such as a Pictet-Spengler type reaction, alternative cyclization pathways or incomplete reactions can lead to a variety of side-products.[4][5][6] For example, if the cyclization is not fully completed, you may observe the open-chain precursor as an impurity.
-
Prevention: Carefully control the reaction conditions, particularly the temperature and the choice of acid catalyst. Optimizing the stoichiometry of your reactants can also favor the desired reaction pathway.
-
-
N-Nitroso Impurities:
-
Cause: If there are any sources of nitrosating agents (e.g., from the use of nitric acid or nitrites in previous steps or as impurities in reagents), they can react with the secondary amine in the pyrazine ring to form N-nitroso derivatives.[7]
-
Prevention: Ensure all glassware is scrupulously clean and that all reagents are free from nitrosating agents. If necessary, you can add a scavenger, such as sulfamic acid, to the reaction mixture to remove any trace amounts of nitrosating agents.
-
Below is a diagram illustrating a common synthetic pathway and potential points of impurity formation.
Caption: Synthetic pathway with potential impurity formation.
Frequently Asked Questions (FAQs)
Q1: What is the best method to monitor the progress of my reaction?
A1: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of your reaction.[8] A suitable mobile phase for 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine and its precursors is a mixture of dichloromethane and methanol, often with a small amount of ammonia to prevent streaking of the basic amine product. Spots can be visualized under UV light (254 nm) or by staining with iodine or potassium permanganate.[9]
Q2: My final product is an oil, but I was expecting a solid. What should I do?
A2: 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine can exist as a solid or an oil, depending on its purity. If you have an oil, it may contain residual solvent or other impurities. Try co-evaporating your product with a solvent like toluene under reduced pressure to remove any remaining volatile impurities.[2] If it remains an oil, further purification by column chromatography may be necessary.
Q3: How can I remove trace metal residues from my product after catalytic hydrogenation?
A3: After filtering off the catalyst, trace amounts of the metal may remain in your product. To remove these, you can pass your product solution through a short plug of celite or silica gel. Alternatively, treatment with a metal scavenger resin can be effective.
Purification Protocols
Here are detailed protocols for common purification techniques for 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine.
Protocol 1: Acid-Base Extraction
This technique is excellent for separating your basic product from neutral or acidic impurities.[4]
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with a 1M aqueous solution of hydrochloric acid. The basic 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine will be protonated and move into the aqueous layer.
-
Separation: Separate the two layers. The organic layer contains neutral impurities, which can be discarded.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as a saturated aqueous solution of sodium bicarbonate or 1M sodium hydroxide, until the solution is basic (pH > 9).
-
Re-extraction: Extract the now deprotonated, water-insoluble product back into an organic solvent (e.g., dichloromethane).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Column Chromatography
Column chromatography is a highly effective method for purifying 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine.[2]
| Parameter | Recommendation |
| Stationary Phase | Silica gel (60-120 or 230-400 mesh) |
| Mobile Phase | A gradient of dichloromethane and methanol. A common starting point is 95:5 (v/v) dichloromethane:methanol. Adding a small amount of triethylamine or ammonia (e.g., 0.5-1%) to the mobile phase can improve the peak shape and reduce tailing. |
| Elution | Start with a lower polarity mobile phase and gradually increase the polarity by increasing the percentage of methanol. |
| Monitoring | Collect fractions and analyze them by TLC to identify those containing the pure product. |
Protocol 3: Recrystallization
If your purified product is a solid, recrystallization can be an excellent final purification step.
-
Solvent Selection: Choose a solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallizing amines include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.
-
Dissolution: Dissolve your product in the minimum amount of hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Below is a workflow diagram for impurity troubleshooting and removal.
Caption: Workflow for impurity troubleshooting and removal.
References
- 1. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5,6,7,8-TETRAHYDROIMIDAZO[1,2-A]PYRAZINE | 91476-80-1 [chemicalbook.com]
- 3. 5,6,7,8-Tetrahydroimidazo(1,2-a)pyrazine | C6H9N3 | CID 13247046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of tetrahydrofuro[3,2- c]pyridines via Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. veeprho.com [veeprho.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Catalyst selection and optimization for tetrahydroimidazo[1,2-a]pyrazine hydrogenation
Technical Support Center: Hydrogenation of Tetrahydroimidazo[1,2-a]pyrazines
Welcome to the technical support center for the catalytic hydrogenation of the tetrahydroimidazo[1,2-a]pyrazine scaffold. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of reducing the pyrazine ring within this privileged heterocyclic system. The successful and selective hydrogenation of this moiety is critical in drug discovery for modulating physicochemical properties and accessing novel chemical space.
This document provides direct answers to common challenges, explains the rationale behind experimental choices, and offers robust protocols to streamline your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalyst classes for hydrogenating the imidazo[1,2-a]pyrazine core, and how do I choose between them?
A1: The choice between heterogeneous and homogeneous catalysts is a primary decision point driven by your specific objectives, such as desired selectivity, scalability, and the need for stereocontrol.
-
Heterogeneous Catalysts: These are solid-phase catalysts where the reaction occurs at the surface. They are the workhorses for many hydrogenation reactions due to their ease of handling, simple removal from the reaction mixture (filtration), and potential for recycling.[1] However, they may exhibit lower selectivity and activity compared to their homogeneous counterparts.[1]
-
Homogeneous Catalysts: These catalysts are soluble in the reaction medium, leading to high activity and selectivity under milder conditions.[2] They are particularly crucial for asymmetric hydrogenation, where a chiral ligand is used to induce enantioselectivity, a common requirement in pharmaceutical development.[3][4] The main drawback is the often-difficult separation of the catalyst from the product.
Initial Recommendation: For initial screening and achiral hydrogenations, begin with a panel of heterogeneous catalysts. If high selectivity or stereocontrol is required, transitioning to a homogeneous system is the logical next step.
Q2: I am starting a new project. What is a good initial panel of heterogeneous catalysts to screen?
A2: A well-chosen screening panel can quickly identify a lead catalyst. We recommend starting with noble metal catalysts known for their activity in N-heterocycle reduction.[5]
Table 1: Recommended Heterogeneous Catalyst Screening Panel
| Catalyst | Support | Typical Loading (w/w) | Key Characteristics & Considerations |
| Palladium (Pd) | Carbon (C) | 5-10% | General Purpose: Often provides good activity and chemoselectivity. It is a cost-effective first choice for many reductions.[6] |
| Platinum (Pt) | Carbon (C) | 5-10% | High Activity: Generally more active than Pd/C, useful for more stubborn substrates but may lead to over-reduction. |
| Rhodium (Rh) | Carbon (C) or Alumina (Al₂O₃) | 5% | Aromatic Ring Reduction: Particularly effective for reducing aromatic rings. Can be prone to poisoning by the N-heterocycle substrate.[7] |
| Ruthenium (Ru) | Carbon (C) or Alumina (Al₂O₃) | 5% | High Pressure/Temp: Often requires more forcing conditions but can be effective when other catalysts fail.[2] |
| Raney® Nickel (Ra-Ni) | N/A (Sponge) | 10-50% | Cost-Effective: A cheaper, non-noble metal option. It is pyrophoric and must be handled with care under an inert atmosphere.[6] |
Q3: How does my choice of solvent impact the hydrogenation reaction?
A3: Solvent selection is critical and influences substrate solubility, catalyst activity, and even the reaction mechanism.[6][8]
-
Protic Solvents (Methanol, Ethanol): These are the most common and often the best choice.[6] They are excellent at dissolving many organic molecules and can participate in the catalytic cycle, potentially increasing reaction rates. Methanol is a frequent starting point.[9][10]
-
Aprotic Solvents (THF, Ethyl Acetate, Dioxane): These are used when the substrate has poor solubility in alcohols or when protic solvents interfere with the reaction.[6]
-
Acidic Additives (e.g., Acetic Acid): Small amounts of acid can sometimes accelerate the hydrogenation of N-heterocycles by protonating the nitrogen, making the ring more susceptible to reduction. However, this must be tested empirically as it can also lead to catalyst poisoning or degradation of acid-sensitive substrates.
Recommendation: Start with methanol or ethanol. If solubility is an issue, or if results are poor, screen aprotic solvents like THF or ethyl acetate.
Troubleshooting Guide
Q4: My reaction shows low or no conversion of the starting material. What should I investigate?
A4: This is the most common issue in catalytic hydrogenation. A systematic approach is the best way to diagnose the root cause.[11] The following flowchart outlines a logical troubleshooting sequence.
Caption: Troubleshooting workflow for low conversion.
Detailed Explanation:
-
Catalyst Integrity: The catalyst is the most frequent culprit.
-
Poisoning: N-heterocyclic substrates can themselves act as catalyst poisons, especially with metals like Rhodium.[6][7] Trace impurities from prior steps (e.g., sulfur compounds) are potent poisons for noble metal catalysts. Ensure all reagents and solvents are high purity and glassware is scrupulously clean.[6]
-
Deactivation: Catalysts, especially pyrophoric ones like Raney Nickel, can deactivate upon exposure to air.[6] Always handle catalysts under an inert atmosphere. If in doubt, use a fresh bottle.
-
-
Reaction Conditions: The physical setup is crucial for heterogeneous catalysis.
-
Hydrogen Pressure: A hydrogen balloon is often sufficient, but for resistant substrates, higher pressures using a Parr apparatus may be necessary.[6] Ensure the system is properly sealed.
-
Agitation: Inefficient stirring starves the catalyst of hydrogen and substrate. The mixture should be a well-mixed slurry.[6]
-
Temperature: While many hydrogenations run at room temperature, gentle heating can overcome activation barriers. However, excessive heat can promote side reactions or catalyst deactivation.[6]
-
-
Reagents & Solvents:
Q5: My reaction is working, but I am seeing byproducts from over-reduction or other side reactions. How can I improve selectivity?
A5: Achieving selectivity is a matter of fine-tuning the catalyst and conditions to favor the desired transformation.
-
Switch to a Milder Catalyst: If you are using a highly active catalyst like Pt/C and observing over-reduction (e.g., reduction of other functional groups), switch to a more chemoselective catalyst like Pd/C.
-
Lower Temperature and Pressure: Reduce the energy input. Running the reaction at room temperature and with a hydrogen balloon (1 atm) instead of high pressure can significantly enhance selectivity.
-
Reduce Catalyst Loading: Using a lower amount of catalyst can sometimes temper the reaction rate and prevent further reduction of the desired product.
-
Monitor the Reaction Closely: Use TLC, LC-MS, or GC-MS to track the reaction's progress. Stop the reaction as soon as the starting material is consumed to prevent the formation of over-reduced byproducts.
Q6: Can I reuse my heterogeneous catalyst? It seems to lose activity after the first run.
A6: While catalyst reuse is a key advantage of heterogeneous systems, a drop in activity is a common problem.[7][12]
-
Cause of Deactivation: The catalyst's active sites can be blocked by the product, byproducts, or trace impurities. The physical structure of the catalyst support (e.g., carbon) can also degrade.
-
Regeneration/Washing: Sometimes, washing the filtered catalyst with a solvent that dissolves the product well (followed by a volatile solvent like methanol or ether) and drying it carefully under vacuum can restore some activity.
-
Acidic Treatment: For some catalysts like Rh/γ-Al₂O₃, a dilute acid wash has been investigated, but this can also lead to unpredictable changes in activity and is not universally recommended.[7]
-
Practical Approach: For small-scale lab synthesis, the cost and effort of regeneration often outweigh the benefits. If deactivation is observed, using a fresh batch of catalyst for each subsequent run is the most reliable way to ensure reproducibility.[6]
Experimental Protocols
Protocol 1: General Procedure for Heterogeneous Catalyst Screening
This protocol outlines a standard procedure for screening different catalysts for the hydrogenation of a substituted imidazo[1,2-a]pyrazine derivative.
Objective: To identify the most effective catalyst and solvent for the desired hydrogenation.
Materials:
-
Substituted imidazo[1,2-a]pyrazine (1.0 eq)
-
Catalyst Panel (see Table 1): Pd/C, Pt/C, Rh/C (5-10% w/w loading)
-
Solvent Panel: Anhydrous Methanol, Ethanol, THF
-
Hydrogen source (balloon or high-pressure vessel)
-
Round-bottom flask, magnetic stir bar, rubber septum
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the imidazo[1,2-a]pyrazine substrate (e.g., 100 mg, 1.0 eq).
-
Solvent Addition: Add the chosen anhydrous solvent (e.g., 5 mL of methanol) to completely dissolve the substrate.
-
Inerting: Seal the flask with a septum and purge the system with an inert gas (N₂ or Ar) for 5-10 minutes to remove all oxygen. A common method is to use a needle connected to the inert gas line and another needle as an outlet.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add the hydrogenation catalyst (e.g., 10 mg of 10% Pd/C, which is 10% w/w). Safety Note: Some catalysts are pyrophoric and should be handled with extreme care.
-
Hydrogenation: Evacuate the inert gas by briefly applying vacuum, then introduce hydrogen gas. For screening, a hydrogen-filled balloon attached via a needle is sufficient and safe.[6]
-
Reaction: Stir the reaction mixture vigorously at room temperature. Efficient mixing is critical.[6]
-
Monitoring: Monitor the reaction progress periodically (e.g., every 1-2 hours) by taking a small aliquot, filtering it through a small plug of celite or a syringe filter to remove the catalyst, and analyzing by TLC or LC-MS.
-
Workup: Once the reaction is complete, carefully purge the flask with inert gas again to remove excess hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with a small amount of the reaction solvent.
-
Analysis: Concentrate the filtrate under reduced pressure and analyze the crude product by ¹H NMR and MS to determine conversion and identify major products. Compare the results across the different catalysts and solvents to select the optimal conditions.
Caption: Experimental workflow for catalyst screening.
References
- 1. Synergy between homogeneous and heterogeneous catalysis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Homogeneous and heterogeneous catalytic reduction of amides and related compounds using molecular hydrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric catalytic hydrogenation. Design of new Ru catalysts and chiral ligands: from laboratory to industrial applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines via asymmetric multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
Overcoming challenges in the synthesis of substituted imidazo[1,2-a]pyrazines
Welcome to the technical support center for the synthesis of substituted imidazo[1,2-a]pyrazines. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of constructing this valuable heterocyclic scaffold. Imidazo[1,2-a]pyrazines are privileged structures in drug discovery, appearing in molecules with a wide array of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2][3] However, their synthesis is not without challenges.
This document moves beyond simple protocols to provide in-depth, field-proven insights into overcoming common hurdles. We will explore the causality behind experimental choices, ensuring that every recommendation is grounded in solid chemical principles.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to common initial queries.
Q1: What are the primary synthetic strategies for accessing the imidazo[1,2-a]pyrazine core?
There are two dominant strategies. The most traditional is the cyclocondensation of a 2-aminopyrazine with an α-halocarbonyl compound.[3][4][5] A more modern and highly versatile approach is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction, which combines a 2-aminopyrazine, an aldehyde, and an isocyanide in a single step.[6][7][8]
Q2: My cyclocondensation reaction is showing low conversion. What are the first things to check?
First, assess the reactivity of your starting materials. Electron-withdrawing groups on the 2-aminopyrazine can decrease its nucleophilicity. Second, ensure your α-halocarbonyl is sufficiently reactive (α-bromo ketones are generally more reactive than α-chloro ketones). Finally, consider reaction conditions; many of these reactions benefit from heating or microwave irradiation to overcome activation barriers.[4]
Q3: I'm performing a GBB reaction and getting a low yield. What is the most common cause?
The GBB reaction is often sensitive to water. The initial formation of the imine intermediate from the aldehyde and aminopyrazine releases water, which can hydrolyze reactants or intermediates. The use of a dehydrating agent, such as trimethyl orthoformate, or a Lewis acid catalyst (e.g., Sc(OTf)₃, BF₃·MeCN) that can tolerate trace amounts of water is crucial for driving the reaction to completion.[7][8]
Q4: Why am I getting an inseparable mixture of regioisomers when trying to brominate the core scaffold?
Direct electrophilic substitution (like bromination) on an unsubstituted imidazo[1,2-a]pyrazine core can be unselective, often yielding mixtures of 3-bromo, 5-bromo, and di-brominated products.[3][9] The electronic nature of the bicyclic system does not always provide strong regiochemical control. It is often more effective to build the desired substitution pattern from functionalized starting materials (e.g., using a pre-brominated 2-aminopyrazine).
Q5: My final product is a sticky gum that is difficult to purify by column chromatography. What can I do?
This is a common issue.[10][11] If the product is basic, consider converting it to a salt (e.g., hydrochloride or sulfate) to induce crystallization. This was used effectively for scalable industrial purification.[7] Alternatively, if the product is thermally stable, short-path distillation or Kugelrohr distillation under high vacuum may be an option for non-polar compounds.
Part 2: In-Depth Troubleshooting Guides
This section addresses complex problems with detailed explanations and actionable solutions.
Guide 1: Low or No Product Yield
Low yields are the most frequent complaint in heterocyclic synthesis. The key is to identify the bottleneck, whether it's poor reactivity, catalyst issues, or suboptimal conditions.
Caption: Troubleshooting flowchart for low yield issues.
-
Poor Reactivity of Starting Materials:
-
The "Why": The core reaction relies on the nucleophilicity of the 2-aminopyrazine nitrogen attacking an electrophilic carbon. Electron-withdrawing groups (e.g., -NO₂, -CN) on the pyrazine ring reduce this nucleophilicity, slowing the reaction. Conversely, electron-poor aldehydes in the GBB reaction are more electrophilic and often give higher yields.[7]
-
The Fix: For sluggish cyclocondensations, switch from α-chloro to α-bromo or even α-iodo ketones to improve the leaving group ability. For GBB reactions with electron-rich aldehydes, a stronger Lewis acid catalyst may be required to sufficiently activate the carbonyl group.
-
-
Suboptimal Reaction Conditions:
-
The "Why": Many traditional methods report long reaction times and high temperatures, which can lead to decomposition.[4] Modern approaches have shown significant improvements with optimized conditions.
-
The Fix: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[4] For solvent selection, while DMF is common, alcohols like methanol or ethanol, or even greener solvents like water-isopropanol mixtures, have proven highly effective and can simplify workup.[4][9]
-
-
Catalyst Choice and Performance:
-
The "Why": The right catalyst accelerates the rate-limiting step. In the GBB reaction, the catalyst activates the imine for nucleophilic attack by the isocyanide.[12] In other syntheses, a catalyst might facilitate the initial condensation or the final cyclization.
-
The Fix: A range of catalysts have been successfully employed. Molecular iodine has emerged as a cheap, efficient, and environmentally benign catalyst for some variations.[1][12] For the GBB reaction, Sc(OTf)₃ is a classic choice, but BF₃·etherate/acetonitrile complexes are excellent for industrial scale-up.[7][8] If a reaction is failing, screening a small panel of catalysts is a logical step.
-
| Method | Key Reactants | Catalyst (Typical) | Solvent | Temp. (°C) | Key Challenges |
| Classical Cyclocondensation | 2-Aminopyrazine, α-Haloketone | None, NaHCO₃, or K₂CO₃ | Methanol, DMF | 25 - 100 | Long reaction times, potential side products[4][9] |
| Microwave-Assisted | 2-Aminopyrazine, α-Haloketone | Catalyst-free | H₂O/IPA | 100 - 140 | Requires microwave reactor, pressure buildup |
| GBB Multicomponent | 2-Aminopyrazine, Aldehyde, Isocyanide | Sc(OTf)₃, HClO₄, BF₃·MeCN | Methanol, Acetonitrile | 25 - 60 | Sensitive to water, isocyanide odor[7][8] |
| Iodine-Catalyzed MCR | 2-Aminopyrazine, Aldehyde, Isocyanide | I₂ (5-20 mol%) | Ethanol, Acetonitrile | 25 (RT) | Substrate scope limitations[1][12] |
Guide 2: Regioselectivity and Side Reactions
Achieving the correct substitution pattern is critical for biological activity. Unwanted isomers and side products complicate purification and reduce the yield of the desired compound.
-
Challenge: Poor Regioselectivity in Electrophilic Aromatic Substitution (EAS)
-
The "Why": As noted, the imidazo[1,2-a]pyrazine scaffold lacks a strongly directing position for EAS, leading to mixtures. Attempts to functionalize the unsubstituted core often result in poor yields and inseparable regioisomers.[9]
-
The Fix: The "Build, Don't Decorate" Principle. The most robust strategy is to use pre-functionalized starting materials. To install a group at the 8-position, for example, begin with a 2-amino-3-chloropyrazine. The chloro group serves as a handle for subsequent nucleophilic substitution or cross-coupling reactions after the imidazo[1,2-a]pyrazine core is formed.[9][13]
-
-
Challenge: Telesubstitution Side Reactions
-
The "Why": This is a fascinating but problematic rearrangement. In systems like 3,5-dibromoimidazo[1,2-a]pyrazine, a nucleophile can attack the C8 position, facilitated by the electron-withdrawing nitrogen at position 7, leading to the expulsion of the bromide at C5.[3][14] This results in an 8-substituted-5-bromo product instead of the expected 5-substituted-3-bromo product.
-
The Fix: Be aware of this possibility when working with 5-halo-substituted systems. If telesubstitution is observed, altering the nucleophile or solvent may change the reaction pathway. Alternatively, a different synthetic route that avoids a 5-halo intermediate may be necessary.
-
-
Challenge: Self-Condensation of Carbonyl Starting Materials
-
The "Why": Under certain conditions (especially with base catalysis), α-haloketones or other carbonyl compounds can self-condense, leading to complex side products and consuming the starting material.
-
The Fix: This is often addressed by controlling the order of addition. Adding the α-haloketone slowly to a heated solution of the 2-aminopyrazine can keep the concentration of the ketone low, favoring the desired bimolecular reaction over self-condensation.
-
Part 3: Core Synthetic Protocols
These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood.
Protocol 1: Classical Cyclocondensation using an α-Bromoketone
This procedure is adapted from general methods for the synthesis of 2-substituted imidazo[1,2-a]pyrazines.[4][9]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminopyrazine (1.0 eq) and sodium bicarbonate (1.5 eq).
-
Solvent: Add anhydrous ethanol or methanol to create a stirrable suspension (approx. 0.2 M concentration of the aminopyrazine).
-
Reagent Addition: Add the desired α-bromoketone (1.1 eq) to the mixture at room temperature.
-
Reaction: Heat the mixture to reflux (typically 70-80 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LCMS until the starting aminopyrazine is consumed (typically 3-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the solid with a small amount of the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by crystallization.
Protocol 2: Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction
This protocol is based on optimized and scalable procedures for synthesizing 3-aminoimidazo[1,2-a]pyrazines.[7][8]
-
Setup: To a dry, nitrogen-flushed round-bottom flask, add 2-aminopyrazine (1.0 eq), the desired aldehyde (1.05 eq), and the catalyst, scandium(III) triflate (Sc(OTf)₃, 10 mol%).
-
Solvent: Add anhydrous methanol (to approx. 0.3 M).
-
Reaction - Step 1 (Imine Formation): Stir the mixture at room temperature for 30-60 minutes.
-
Reagent Addition: Add the isocyanide (1.1 eq) to the reaction mixture via syringe. Caution: Isocyanides are volatile and have a strong, unpleasant odor. Handle with extreme care in a fume hood.
-
Reaction - Step 2 (Cyclization): Stir the reaction at 50-60 °C.
-
Monitoring: Monitor the reaction by TLC or LCMS until completion (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature and concentrate under reduced pressure.
-
Isolation: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product is then purified by silica gel column chromatography.
Caption: Simplified mechanism of the GBB reaction.
References
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 8. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. storage.googleapis.com [storage.googleapis.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Resolving common issues in the characterization of imidazo[1,2-a]pyrazine derivatives
Welcome to the technical support center for the characterization of imidazo[1,2-a]pyrazine derivatives. This versatile scaffold is a cornerstone in medicinal chemistry and drug development, but its unique properties can present challenges during synthesis and analysis.[1][2] This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate common issues and ensure the integrity of your results.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when working with imidazo[1,2-a]pyrazine derivatives.
Q1: My ¹H NMR spectrum shows broader peaks than expected for my imidazo[1,2-a]pyrazine derivative. What could be the cause?
A1: Broadening of NMR signals can arise from several factors. One common reason is the presence of rotameric conformations, where slow rotation around a single bond on a substituent leads to distinct, slowly exchanging molecular shapes that are observable on the NMR timescale.[3][4] This is particularly prevalent with bulky substituents. Additionally, protonation or deuteration at the nitrogen atoms (N-1 or N-7) can occur, and the rate of this exchange can influence peak shape.[5] It is also worth considering potential aggregation of the compound at higher concentrations, which can lead to broader signals.
Q2: I'm having difficulty achieving baseline separation of my imidazo[1,2-a]pyrazine product from a closely related impurity using reverse-phase HPLC. What adjustments can I make?
A2: Co-elution is a frequent challenge. To improve separation, consider the following:
-
Modify the Mobile Phase: A slight adjustment of the mobile phase pH can significantly alter the retention times of ionizable compounds.[6] For imidazo[1,2-a]pyrazines, which are basic, operating at a pH well below the pKa will ensure they are protonated and may improve peak shape and resolution.[7] Experiment with small changes in the organic modifier (e.g., acetonitrile or methanol) percentage.
-
Adjust the Temperature: Increasing the column temperature can sometimes improve peak shape and resolution by reducing mobile phase viscosity and increasing mass transfer rates.[8]
-
Change the Stationary Phase: If mobile phase optimization is insufficient, switching to a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) may provide the necessary selectivity.
Q3: My ESI-MS spectrum shows an unexpected M+2 peak. What does this indicate?
A3: An M+2 peak is often indicative of the presence of a halogen, specifically bromine or chlorine. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in roughly a 1:1 ratio, leading to a prominent M+2 peak of nearly equal intensity to the molecular ion peak. Chlorine has isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, resulting in an M+2 peak that is about one-third the intensity of the M+ peak. If your synthesis involves bromination or chlorination steps, this is a likely explanation.[9]
II. Troubleshooting Guides
This section provides in-depth troubleshooting for more complex issues organized by analytical technique.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue 1: Ambiguous Proton and Carbon Assignments in NMR Spectra
Causality: The fused bicyclic structure of the imidazo[1,2-a]pyrazine core can lead to complex splitting patterns and overlapping signals, making definitive assignments challenging.[5] The electronic environment of each position is influenced by substituents on the ring, further complicating the spectra.[2]
Troubleshooting Protocol:
-
Perform 2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system. This is invaluable for tracing out the connectivity of protons on the pyrazine and imidazole rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for assigning quaternary carbons and piecing together the overall structure.
-
-
Utilize Reference Spectra and Databases: Compare your experimental data with published NMR data for similar imidazo[1,2-a]pyrazine structures.[10][11] Chemical shift values can be highly informative for identifying the core scaffold and the influence of various substituents.
-
Computational Chemistry: Density Functional Theory (DFT) calculations can predict NMR chemical shifts (using the GIAO method) with reasonable accuracy and can help to corroborate experimental assignments, especially in cases of ambiguous regio- or stereochemistry.[3]
Workflow for NMR Signal Assignment:
Caption: Workflow for unambiguous NMR signal assignment.
B. Mass Spectrometry (MS)
Issue 2: Unpredictable Fragmentation Patterns in ESI-MS/MS
Causality: The stability of the fused imidazo[1,2-a]pyrazine ring system can lead to complex fragmentation pathways that are not always intuitive. The fragmentation is highly dependent on the nature and position of substituents. For instance, a common fragmentation pathway for related structures like 3-phenoxy imidazo[1,2-a]pyridines involves the homolytic cleavage of the C-O bond.[12]
Troubleshooting Protocol:
-
High-Resolution Mass Spectrometry (HRMS): Always obtain HRMS data to confirm the elemental composition of your parent ion and key fragment ions.[2][11] This is critical for distinguishing between isobaric species.
-
Systematic MS/MS Analysis:
-
Vary the collision energy (CE) or collision-induced dissociation (CID) energy. A stepwise increase in energy can reveal the sequence of fragmentation events, from the loss of labile groups to the cleavage of the core structure.
-
If available, utilize other fragmentation techniques like Higher-energy C-trap Dissociation (HCD) to obtain complementary fragmentation information.
-
-
Isotopic Labeling: If a particular fragmentation pathway is unclear, synthesizing an isotopically labeled (e.g., with ¹³C or ¹⁵N) analog can definitively prove the origin of specific fragment ions.
Common Fragmentation Pathways:
| Precursor Ion Feature | Common Fragmentation Pathway | Resulting Fragment |
| Substituted Phenyl at C2 | Loss of the substituent on the phenyl ring | [M - Substituent]+ |
| Alkoxy group at C8 | Loss of the alkyl group as a radical | [M - Alkyl•]+ |
| Ester group | Neutral loss of CO₂ or the corresponding alcohol | [M - CO₂]+ or [M - ROH]+ |
| N-oxide | Loss of an oxygen atom | [M - O]+ |
C. High-Performance Liquid Chromatography (HPLC)
Issue 3: Peak Tailing and Poor Peak Shape
Causality: Peak tailing in reverse-phase HPLC is often caused by secondary interactions between the basic nitrogen atoms in the imidazo[1,2-a]pyrazine ring and acidic silanol groups on the silica-based stationary phase.[7] This is particularly problematic at neutral pH where a portion of the silanol groups are ionized.
Troubleshooting Protocol:
-
Mobile Phase pH Adjustment:
-
Acidic pH: Lower the mobile phase pH to 2.5-3.5 using an additive like formic acid or trifluoroacetic acid (TFA). At this pH, the silanol groups are protonated and less likely to interact with the protonated basic analyte.[7]
-
Buffer: Ensure adequate buffering capacity (10-25 mM is often sufficient) to maintain a consistent pH and stable retention times.[7][13]
-
-
Use a High-Purity, End-Capped Column: Modern HPLC columns manufactured with high-purity silica and aggressive end-capping procedures have a much lower concentration of active silanol groups, significantly reducing peak tailing for basic compounds.
-
Reduce Sample Overload: Injecting too much sample can lead to peak fronting or tailing.[8] Dilute your sample and re-inject to see if the peak shape improves.
Decision Tree for HPLC Peak Shape Troubleshooting:
Caption: Troubleshooting decision tree for HPLC peak tailing.
III. Synthesis and Purification Challenges
Issue 4: Difficulty in Purifying Reaction Mixtures
Causality: The synthesis of imidazo[1,2-a]pyrazine derivatives often involves multi-component reactions or steps that can generate a variety of side products with similar polarities to the desired compound, making purification by standard column chromatography challenging.[14][15]
Troubleshooting Protocol:
-
Optimize Reaction Conditions: Before resorting to complex purification, re-optimize the reaction to minimize side product formation. This could involve changing the solvent, temperature, catalyst, or reaction time.[14]
-
Alternative Purification Techniques:
-
Crystallization: If the product is a solid, crystallization is an excellent method for achieving high purity. Screen various solvents and solvent mixtures to find suitable conditions.
-
Preparative HPLC: For challenging separations, preparative HPLC offers much higher resolving power than standard flash chromatography.
-
Acid-Base Extraction: The basic nature of the imidazo[1,2-a]pyrazine core can be exploited. An acid wash can extract the product into the aqueous phase, leaving non-basic impurities behind. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
-
References
- 1. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. tsijournals.com [tsijournals.com]
- 3. Investigation of rotameric conformations of substituted imidazo-[1,2- a]pyrazine: experimental and theoretical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. hplc.eu [hplc.eu]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. researchgate.net [researchgate.net]
- 10. IMidazo[1,2-a]pyrazine-3-carboxylic acid(1265896-03-4) 1H NMR spectrum [chemicalbook.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A comparative analysis of synthesis routes for tetrahydroimidazo[1,2-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
The tetrahydroimidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its rigid, bicyclic structure serves as a versatile template for the development of novel therapeutic agents. This guide provides a comparative analysis of two prominent synthetic routes to this important core, offering insights into their underlying mechanisms, practical execution, and strategic advantages to aid researchers in selecting the optimal path for their specific applications.
Introduction: The Significance of the Tetrahydroimidazo[1,2-a]pyrazine Core
The unique three-dimensional architecture of the tetrahydroimidazo[1,2-a]pyrazine ring system allows for the precise spatial orientation of substituents, making it an attractive scaffold for targeting a variety of biological macromolecules. Derivatives of this core have demonstrated a broad spectrum of pharmacological activities, underscoring the importance of efficient and versatile synthetic methodologies for the construction and derivatization of this valuable heterocyclic system.
Route 1: Multi-Step Synthesis via Lactam Formation and Reduction
A robust and frequently employed strategy for the synthesis of substituted tetrahydroimidazo[1,2-a]pyrazines involves a multi-step sequence culminating in the reduction of a key lactam intermediate. This approach offers a high degree of control over the substitution pattern and stereochemistry of the final product.
Mechanistic Insights
The synthesis commences with the construction of a 2,4-disubstituted imidazole core. This is often achieved through a Davidson-type heterocondensation or a similar multicomponent reaction. The subsequent steps involve N-alkylation with an appropriate haloester, followed by intramolecular amidation to form the bicyclic lactam. The crucial final step is the reduction of the amide carbonyl to a methylene group, yielding the desired saturated pyrazine ring. Borane reagents, such as borane-tetrahydrofuran complex (BH3·THF), are commonly used for this transformation. The mechanism of borane reduction of lactams involves the coordination of the Lewis acidic boron to the carbonyl oxygen, activating it towards hydride delivery. This is followed by the cleavage of the C-O bond, driven by the high affinity of boron for oxygen.
Experimental Protocol: Synthesis of a Substituted Tetrahydroimidazo[1,2-a]pyrazine (Adapted from Schmid et al., 2020)[1][2]
Step A: Imidazole Formation (Davidson-type Heterocondensation) An N-protected amino acid is reacted with a 2-bromoacetophenone derivative in the presence of a base (e.g., K2CO3) in a solvent like DMF at room temperature. The resulting α-acyloxy ketone is then treated with ammonium acetate in refluxing toluene to afford the 2,4-disubstituted imidazole.
Step B: N-Alkylation and Lactamization The imidazole from Step A is alkylated with ethyl bromoacetate in the presence of a base like cesium carbonate in DMF. The resulting ester undergoes intramolecular cyclization upon deprotection of the amino group and subsequent heating to form the bicyclic lactam.
Step C: Lactam Reduction The lactam is dissolved in anhydrous THF and treated with a solution of borane-tetrahydrofuran complex (BH3·THF) at elevated temperatures (e.g., 90 °C). The reaction is then quenched, and the product is purified to yield the final 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivative. Yields for this final reduction step are typically in the range of 53–93%.
Visualization of Route 1
Caption: Multi-step synthesis via lactam formation and reduction.
Route 2: Direct Catalytic Hydrogenation of Imidazo[1,2-a]pyrazine
A more direct and atom-economical approach to the tetrahydroimidazo[1,2-a]pyrazine core is the catalytic hydrogenation of the corresponding aromatic precursor, imidazo[1,2-a]pyrazine. This method is conceptually simpler but requires careful control of reaction conditions to achieve selective reduction of the pyrazine ring without affecting the imidazole moiety.
Mechanistic Insights
Catalytic hydrogenation involves the addition of hydrogen across the double bonds of the pyrazine ring in the presence of a metal catalyst. Platinum(IV) oxide (PtO2), also known as Adams' catalyst, is a common choice for this transformation. The reaction proceeds on the surface of the catalyst, where molecular hydrogen is adsorbed and activated. The aromatic substrate then coordinates to the catalyst surface, facilitating the stepwise transfer of hydrogen atoms to the pyrazine ring, leading to its saturation. The choice of catalyst, solvent, temperature, and hydrogen pressure are critical parameters that influence the rate and selectivity of the reaction.
Experimental Protocol: Catalytic Hydrogenation of Imidazo[1,2-a]pyrazine
Procedure: Imidazo[1,2-a]pyrazine is dissolved in a suitable solvent, such as 2-methoxyethanol.[1] Platinum(IV) oxide is added as the catalyst, and the mixture is subjected to a hydrogen atmosphere (e.g., 4 bar) in an autoclave at room temperature.[1] The reaction is stirred until the uptake of hydrogen ceases. Upon completion, the catalyst is removed by filtration, and the solvent is evaporated. The crude product is then purified, typically by column chromatography, to afford 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine in good yield (e.g., 76%).[1]
Visualization of Route 2
References
A Comparative Guide to the Biological Activity of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine and Its Analogs
The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core is a compelling bicyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure serves as a versatile template for the development of potent and selective modulators of various biological targets. This guide provides an in-depth comparison of the biological activities of this core structure and its key analogs, supported by experimental data and detailed methodologies. We will explore how subtle and substantial modifications to this privileged scaffold can pivot its therapeutic application from G-protein modulation to ion channel inhibition and beyond.
The Core Scaffold: Synthesis and Significance
The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine nucleus is a foundational building block for a range of pharmacologically active compounds.[1] Its synthesis is typically achieved through multi-step reactions, often involving the cyclization of a substituted pyrazine with an appropriate reagent. The general synthetic accessibility allows for systematic structural modifications, which is crucial for establishing robust Structure-Activity Relationships (SAR).
A representative synthetic workflow often begins with the construction of the imidazo[1,2-a]pyrazine ring system, followed by reduction of the pyrazine ring to yield the tetrahydro- core. Subsequent functionalization allows for the introduction of diverse side chains and moieties.
References
A Comparative Guide to the Structure-Activity Relationship (SAR) of Imidazo[1,2-a]pyrazine Derivatives
The imidazo[1,2-a]pyrazine core is a nitrogen-bridged heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry. Its structural rigidity, synthetic tractability, and ability to form key interactions with various biological targets have established it as a versatile framework in drug discovery.[1][2] Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and phosphodiesterase inhibitory effects.[2][3]
This guide provides a comparative analysis of structure-activity relationship (SAR) studies for imidazo[1,2-a]pyrazine derivatives across several key therapeutic targets. By dissecting the causal relationships between specific structural modifications and resulting biological activity, we aim to provide researchers, scientists, and drug development professionals with actionable insights for designing next-generation therapeutic agents.
The Imidazo[1,2-a]pyrazine Core: A Blueprint for Versatility
The fundamental structure of the imidazo[1,2-a]pyrazine scaffold offers multiple positions for substitution, allowing for fine-tuning of its physicochemical and pharmacological properties. The key positions for modification—C2, C3, C6, and C8—serve as primary vectors for optimizing potency, selectivity, and pharmacokinetic profiles.
Caption: Core structure of imidazo[1,2-a]pyrazine with key positions for chemical modification.
Comparative SAR Analysis Across Major Therapeutic Targets
The true utility of a scaffold is demonstrated by its adaptability. Below, we compare the SAR of imidazo[1,2-a]pyrazine derivatives against distinct biological targets, highlighting how different substitution patterns unlock specific therapeutic activities.
Anticancer Activity: A Multi-Pronged Attack
Imidazo[1,2-a]pyrazines have been extensively explored as anticancer agents, primarily through the inhibition of critical cell cycle and signaling pathway components like kinases and tubulin.[4][5]
Kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of cancer. The imidazo[1,2-a]pyrazine scaffold has proven to be an excellent template for designing potent and selective kinase inhibitors.
-
Aurora Kinases: These serine/threonine kinases are crucial for mitotic progression. SAR studies reveal that a large substituent at the C3 position and an amine linkage at the C8 position are critical for potent Aurora A/B inhibition.[6][7] For instance, the introduction of acetic acid amides onto a pyrazole moiety attached at C3 was explored to improve the off-target kinase profile.[7] Optimization of the solvent-accessible C8 position led to significant improvements in oral bioavailability.[8] The co-crystal structure of an imidazo[1,2-a]pyrazine derivative with Aurora-A confirmed that the core makes key hydrogen bond interactions with the hinge region residue Ala213.[9][10]
-
Cyclin-Dependent Kinase 9 (CDK9): As a key transcriptional regulator, CDK9 is a high-value oncology target. For this target, a pyridin-4-yl group at the C2 position was found to be highly favorable.[11] The most potent derivative in one study, compound 3c , featured a pyridin-4-yl at C2 and a benzyl group at C3, achieving an IC₅₀ of 0.16 µM against CDK9.[11] This highlights the synergistic effect of substitutions at C2 and C3 for achieving high potency.
-
Phosphoinositide 3-Kinase Alpha (PI3Kα): This kinase is a central node in the PI3K/AKT/mTOR signaling pathway. 3D-QSAR and docking analyses of imidazo[1,2-a]pyrazine inhibitors have shown that the scaffold fits into the ATP-binding pocket, with specific substitutions enabling interactions with key residues.[12]
Table 1: Comparison of Imidazo[1,2-a]pyrazine Kinase Inhibitors
| Compound ID | C2-Substituent | C3-Substituent | Target Kinase | Activity (IC₅₀) | Reference |
| 3c | Pyridin-4-yl | Benzyl | CDK9 | 0.16 µM | [11] |
| 10i | (Not specified) | (Not specified) | Aurora Kinase | (Potent) | [6] |
| 25 | (Not specified) | (Not specified) | Aurora Kinase | (Active in vivo) | [8] |
| 7 | (Complex) | (Complex) | ENPP1 | 5.70 nM | [13] |
The mitotic spindle, composed of microtubules, is a validated target for anticancer drugs. Imidazo[1,2-a]pyrazine derivatives have been designed as potent tubulin polymerization inhibitors that bind to the colchicine site.
A key SAR insight from these studies is the importance of a trimethoxyphenyl group, a classic feature of colchicine site inhibitors, attached to the scaffold. In one series, compound TB-25 emerged as an exceptionally potent agent, inhibiting tubulin polymerization and displaying an IC₅₀ of just 23 nM against the HCT-116 cancer cell line.[14][15] This compound's design successfully fused the imidazo[1,2-a]pyrazine core with structural motifs known to favor colchicine site binding, demonstrating a powerful strategy for scaffold optimization. Mechanism studies confirmed that these compounds induce G2/M phase cell cycle arrest and apoptosis.[15]
Antiviral Activity: Halting Viral Replication
The development of novel antivirals is a global health priority. The imidazo[1,2-a]pyrazine scaffold has yielded compounds with activity against multiple viruses, including influenza and coronaviruses.
-
Influenza Virus: A phenotypic screening identified a series of imidazo[1,2-a]pyrazine derivatives with potent, broad-spectrum anti-influenza activity.[16][17] The lead compound, A4 , was found to act by inhibiting the viral nucleoprotein (NP).[16][18] Mechanistic studies revealed that A4 induces the clustering of NP and prevents its crucial translocation into the nucleus, thereby halting viral replication.[18][19] This discovery opened a new avenue for anti-influenza drugs with a novel mechanism of action.
-
Human Coronavirus (HCoV-229E): In a study evaluating derivatives for CDK9 inhibition, compounds were also tested for antiviral activity. The derivative 3b , with a pyridin-4-yl at C2 and a cyclohexyl group at C3, showed the most potent activity against HCoV-229E (IC₅₀ of 56.96 µM).[11] This finding is particularly interesting as it differs from the optimal substitution for CDK9 inhibition (benzyl at C3), indicating that the SAR is highly target-dependent.
Table 2: Comparison of Imidazo[1,2-a]pyrazine Antiviral Derivatives
| Compound ID | C2-Substituent | C3-Substituent | Viral Target | Activity (IC₅₀) | Reference |
| A4 | (Complex) | (Complex) | Influenza A (NP) | (Potent) | [16][17] |
| 3b | Pyridin-4-yl | Cyclohexyl | Human Coronavirus 229E | 56.96 µM | [11] |
Phosphodiesterase (PDE) Inhibition: Modulating Second Messengers
PDEs are enzymes that regulate intracellular levels of cyclic nucleotides (cAMP and cGMP). Inhibitors of these enzymes have therapeutic applications in respiratory and neurological disorders.[20][21]
SAR studies on imidazo[1,2-a]pyrazines as bronchodilators found that all tested compounds were more potent than theophylline.[20] A key structural determinant for selectivity was the substituent at the C2 position: derivatives with a cyano group at C2 were potent inhibitors of the PDE III isoenzyme, while most derivatives showed moderate potency against PDE IV.[20] This demonstrates how a small, specific functional group can dramatically influence isoenzyme selectivity.
Experimental Workflows and Protocols
To translate SAR insights into practice, robust and reproducible experimental protocols are essential. The causality behind experimental choices lies in creating a self-validating system, where results from initial high-throughput screens are confirmed and elaborated upon in more complex, biologically relevant assays.
Caption: A generalized workflow for the screening and validation of imidazo[1,2-a]pyrazine derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a typical luminescence-based assay to measure the inhibition of a target kinase (e.g., Aurora A, CDK9). The principle is to quantify the amount of ATP remaining after the kinase reaction; lower ATP levels indicate higher kinase activity.
-
Reagent Preparation:
-
Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare serial dilutions of the test imidazo[1,2-a]pyrazine compounds in DMSO, then dilute further in kinase buffer.
-
Prepare a solution of the target kinase and its specific substrate peptide in kinase buffer.
-
Prepare an ATP solution in kinase buffer at a concentration near the K_m for the enzyme.
-
-
Kinase Reaction:
-
Add 5 µL of each compound dilution to the wells of a 384-well plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).
-
Add 10 µL of the kinase/substrate solution to each well.
-
Incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 10 µL of the ATP solution.
-
Incubate the plate for 60 minutes at room temperature, allowing the phosphorylation reaction to proceed.
-
-
Signal Detection:
-
Stop the reaction and detect the remaining ATP by adding 25 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®). This reagent contains luciferase and luciferin, which produce a luminescent signal proportional to the ATP concentration.
-
Incubate for 10 minutes in the dark to stabilize the signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
-
Protocol 2: MTT Assay for Cellular Cytotoxicity
This colorimetric assay measures the metabolic activity of cells and is widely used to assess the antiproliferative effects of potential anticancer compounds.[4]
-
Cell Seeding:
-
Culture cancer cells (e.g., MCF-7, HCT-116) to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the imidazo[1,2-a]pyrazine compounds in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle controls (DMSO).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting viability against compound concentration.
-
References
- 1. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. tsijournals.com [tsijournals.com]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR studies of imidazo-[1,2-a]-pyrazine Aurora kinase inhibitors with improved off-target kinase selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imidazo[1,2-a]pyrazine inhibitors of phosphoinositide 3-kinase alpha (PI3Kα): 3D-QSAR analysis utilizing the Hybrid Monte Carlo algorithm to refine receptor-ligand complexes for molecular alignment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Identification of the Imidazo[1,2- a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. New imidazo(1,2-a)pyrazine derivatives with bronchodilatory and cyclic nucleotide phosphodiesterase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. CN102791713A - Imidazo [1,2-A] pyrazine derivatives and their use for the prevention or treatment of neurological, psychiatric and metabolic disorders and diseases - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Validation of Bioassays for Measuring Tetrahydroimidazo[1,2-a]pyrazine Compound Activity
This guide provides a comprehensive comparison and validation framework for bioassays tailored to the characterization of tetrahydroimidazo[1,2-a]pyrazine compounds. As this chemical scaffold is prevalent in modulators of key signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) and phosphodiesterases (PDEs), the selection and rigorous validation of appropriate bioassays are paramount to the success of any drug discovery program.[1][2][3][4] This document moves beyond mere protocol recitation to explain the causal reasoning behind experimental design, ensuring that each assay functions as a self-validating system.
Chapter 1: The Foundation of Trustworthy Data: Core Principles of Bioassay Validation
Before delving into specific methodologies, it is crucial to establish the framework for what constitutes a reliable bioassay. The objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[5] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide robust guidelines that, while often aimed at later-stage development, offer foundational principles applicable from the earliest screening efforts.[6][7][8][9][10][11]
A validated assay is built on several key performance characteristics:
-
Specificity & Selectivity: The ability to unequivocally measure the analyte's activity in the presence of other components.[9][12] For a cell-based assay, this means ensuring the signal is from the intended target and not off-target effects or compound-induced artifacts like cytotoxicity.
-
Accuracy: The closeness of the measured value to the true value, often assessed using a reference standard.[12]
-
Precision: The degree of scatter between a series of measurements, expressed as repeatability (intra-assay) and intermediate precision (inter-assay).[9][12]
-
Linearity & Range: The ability to elicit results that are directly proportional to the concentration of the analyte within a given range.[6][12]
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters, indicating reliability for routine use.[12]
For high-throughput screening (HTS), the Z'-factor is a critical statistical parameter used to evaluate assay performance. A Z'-factor value between 0.5 and 1.0 is considered excellent and indicates a large separation between positive and negative controls, making the assay suitable for screening.[13][14]
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of pyridazinone derivatives bearing tetrahydroimidazo[1,2-a]pyrazine scaffold as potent inhibitors of transient receptor potential canonical 5 to ameliorate hypertension-induced renal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrahydroimidazo[1,2-a]pyrazine Derivatives: Synthesis and Evaluation as Gα -Protein Ligands. [immunosensation.de]
- 4. tsijournals.com [tsijournals.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 8. qbdgroup.com [qbdgroup.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Efficacy of Imidazo[1,2-a]pyrazine-Based Inhibitors
The imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of critical cellular signaling pathways. Its rigid, planar structure and synthetic tractability have allowed for the development of potent and selective agents against key players in oncology and immunology. This guide provides a comparative analysis of the efficacy of different classes of imidazo[1,2-a]pyrazine-based inhibitors, focusing on those targeting Aurora kinases, Phosphoinositide 3-kinases (PI3K), and the ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). We will delve into the experimental data that underpins their activity, provide detailed protocols for assessing their efficacy, and visualize the signaling pathways they modulate.
The Versatility of the Imidazo[1,2-a]pyrazine Core
The imidazo[1,2-a]pyrazine core is a bicyclic heteroaromatic system that serves as an excellent scaffold for kinase inhibitors. Its nitrogen atoms can act as hydrogen bond acceptors, while the ring system itself can engage in pi-stacking and other non-covalent interactions within the ATP-binding pocket of kinases. The substitutable positions on the ring system allow for fine-tuning of potency, selectivity, and pharmacokinetic properties. This has led to the development of distinct classes of inhibitors, each with a unique biological activity profile.
Comparative Efficacy of Imidazo[1,2-a]pyrazine-Based Inhibitors
In this guide, we will compare representative imidazo[1,2-a]pyrazine-based inhibitors targeting three distinct and critical cellular targets: Aurora kinases, PI3K, and ENPP1.
Aurora Kinase Inhibitors
Aurora kinases (A and B) are key regulators of mitosis, and their overexpression is common in many cancers, making them attractive therapeutic targets.[1] Several potent imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors have been developed.
A notable example is the compound SCH 1473759 (12k) , a potent, injectable inhibitor of both Aurora A and B kinases.[2] Optimization of an initial lead compound with modest cellular potency led to the discovery of SCH 1473759, which exhibits picomolar inhibitory activity against the target kinases and demonstrates efficacy in human tumor xenograft models.[2] Further structure-activity relationship (SAR) studies led to the identification of orally bioavailable analogs, such as compound 16 , which also showed excellent in vivo efficacy.[3]
| Inhibitor | Target | IC50 (nM) | Cellular Potency (phos-HH3 IC50, nM) | Reference |
| SCH 1473759 (12k) | Aurora A/B | Kd Aur A = 0.02 nM, Aur B = 0.03 nM | 25 | [2] |
| Compound 10i | Aurora A/B | Not specified, but identified as a lead compound | Not specified | [1][4] |
| Compound 16 | Aurora A/B | Not specified, but potent | Not specified | [3] |
Signaling Pathway: Aurora Kinase in Mitosis
Caption: Aurora kinase signaling pathway in mitosis and points of inhibition.
Phosphoinositide 3-Kinase (PI3K) Inhibitors
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers.[5] The imidazo[1,2-a]pyrazine scaffold has been successfully employed to develop potent and selective PI3K inhibitors.
One such example is the tricyclic imidazo[1,2-a]pyrazine derivative 8q , which was developed through a conformational restriction strategy of a lead compound.[6] This inhibitor demonstrates a favorable selectivity profile for PI3Kα/δ isoforms and exhibits promising in vivo pharmacokinetic properties.[6]
| Inhibitor | Target | IC50 (nM) | Reference |
| Compound 8q | PI3Kα/δ | PI3Kα: 140 nM, PI3Kδ: 2.8 nM | [6] |
| ETP-46321 | Pan-PI3K | Not specified, lead compound | [6] |
Signaling Pathway: PI3K/Akt/mTOR
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyrazine compounds.
ENPP1 Inhibitors
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key negative regulator of the cGAS-STING pathway, which is crucial for innate immunity and anti-tumor responses.[7] By hydrolyzing the STING agonist 2'3'-cGAMP, ENPP1 dampens the immune response.[7] Inhibiting ENPP1 can therefore enhance anti-tumor immunity.
A recent study identified imidazo[1,2-a]pyrazine derivative 7 as a highly potent and selective ENPP1 inhibitor.[7][8] This compound demonstrated significant inhibitory activity against ENPP1 with nanomolar potency and showed weak inhibition against related enzymes ENPP2 and ENPP3.[7][8] In vivo, compound 7 enhanced the antitumor efficacy of an anti-PD-1 antibody.[7]
| Inhibitor | Target | IC50 (nM) | Reference |
| Compound 7 | ENPP1 | 5.70 or 9.68 | [7][8] |
Signaling Pathway: cGAS-STING and ENPP1 Inhibition
References
- 1. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a highly potent orally bioavailable imidazo-[1, 2-a]pyrazine Aurora inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Generation of tricyclic imidazo[1,2-a]pyrazines as novel PI3K inhibitors by application of a conformational restriction strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Item - Discovery of Imidazo[1,2âa]pyrazine Derivatives as Potent ENPP1 Inhibitors - American Chemical Society - Figshare [acs.figshare.com]
A Comparative Guide to the In Vitro and In Vivo Activity and Toxicity of Tetrahydroimidazo[1,2-a]pyrazine Derivatives
This guide provides a comprehensive comparison of the in vitro and in vivo activity and toxicity of tetrahydroimidazo[1,2-a]pyrazine derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data supporting the therapeutic potential and safety profiles of this important class of heterocyclic compounds. We will explore the rationale behind experimental designs, present comparative data, and provide detailed protocols for key assays.
Introduction: The Tetrahydroimidazo[1,2-a]pyrazine Scaffold in Medicinal Chemistry
The imidazo[1,2-a]pyrazine core is a nitrogen-fused bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] Its derivatives have been investigated for a wide range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4][5] The partially saturated analog, the tetrahydroimidazo[1,2-a]pyrazine scaffold, offers a three-dimensional structure that can lead to improved pharmacological properties and novel biological activities. This guide will focus on a comparative analysis of both the aromatic and saturated derivatives, highlighting the transition from laboratory assays to preclinical models.
Comparative Analysis of In Vitro Activity
The initial assessment of any potential therapeutic agent begins with robust in vitro assays. These experiments are crucial for determining the mechanism of action, potency, and selectivity of a compound before advancing to more complex and costly in vivo studies.
Anticancer Activity
A significant area of investigation for imidazo[1,2-a]pyrazine derivatives is their potential as anticancer agents.[3] Various derivatives have been synthesized and evaluated against a panel of cancer cell lines.
One study detailed the synthesis of a series of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their subsequent evaluation for anticancer activity against laryngeal (Hep-2), hepatocellular (HepG2), breast (MCF-7), and skin (A375) cancer cell lines.[3][6] The results revealed that some compounds exhibited significant cytotoxic effects.[3][6] For instance, compound 12b from this series was identified as a promising lead with notable IC50 values across multiple cell lines.[6]
Another research effort focused on designing imidazo[1,2-a]pyrazine derivatives as tubulin polymerization inhibitors.[7] Compound TB-25 emerged as a highly potent agent, particularly against the HCT-116 colon cancer cell line, with an IC50 of 23 nM.[7] This highlights the potential for these derivatives to target the microtubule network, a clinically validated strategy in oncology.
Table 1: Comparative In Vitro Anticancer Activity of Selected Imidazo[1,2-a]pyrazine Derivatives
| Compound | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| 12b | Not specified | Hep-2 | 11 | [6] |
| HepG2 | 13 | [6] | ||
| MCF-7 | 11 | [6] | ||
| A375 | 11 | [6] | ||
| TB-25 | Tubulin Polymerization Inhibitor | HCT-116 | 0.023 | [7] |
| 15d | Not specified | A375P (Melanoma) | <0.06 | [8] |
| 17e | Not specified | A375P (Melanoma) | <0.06 | [8] |
| 18c | Not specified | A375P (Melanoma) | <0.06 | [8] |
Enzyme Inhibition
Beyond cancer, these derivatives have been explored as inhibitors of various enzymes. For example, a series of imidazo[1,2-a]pyrazine derivatives were identified as potent and selective inhibitors of ENPP1, an enzyme that negatively regulates the cGAS-STING pathway.[9] Compound 7 from this study demonstrated an IC50 value of 5.70 nM against ENPP1.[9] This is significant as ENPP1 inhibitors are being investigated as promising agents for cancer immunotherapy.[9]
In a different therapeutic area, new imidazo[1,2-a]pyridine derivatives were designed and evaluated as cyclooxygenase-2 (COX-2) inhibitors for their anti-inflammatory potential.[10] Several of these compounds showed significant and specific inhibitory effects on COX-2, with IC50 values as low as 0.05 µM.[10]
G-Protein Coupled Receptor (GPCR) Modulation
The tetrahydroimidazo[1,2-a]pyrazine scaffold has been utilized to develop modulators of G-protein signaling. Specifically, derivatives have been synthesized and evaluated as ligands for Gαq proteins.[11][12] These studies help to elucidate the structural requirements for biological activity, which include a redox-reactive thiol/disulfane substructure, a basic N-terminal amino group, a cyclohexylalanine moiety, and the bicyclic skeleton.[11][12]
Bridging the Gap: In Vivo Efficacy
While in vitro data provides a foundational understanding of a compound's activity, in vivo studies in animal models are essential to evaluate its therapeutic efficacy, pharmacokinetic properties, and overall safety in a living organism.
Antihypertensive and Nephroprotective Effects
A notable example of the successful translation from in vitro to in vivo is the discovery of pyridazinone derivatives bearing a tetrahydroimidazo[1,2-a]pyrazine scaffold as potent inhibitors of the transient receptor potential canonical 5 (TRPC5).[13] One such compound, compound 12 , was found to be a potent TRPC5 inhibitor in vitro.[13] Subsequent in vivo studies in a rat model of hypertension-induced renal injury demonstrated that oral administration of compound 12 (10 mg/kg, BID) effectively reduced mean blood pressure, inhibited proteinuria, and protected against podocyte damage.[13] This provides strong evidence for the therapeutic potential of this class of compounds in chronic kidney disease.[13]
Anticancer Efficacy in Murine Models
The potent in vitro anticancer activity of some imidazo[1,2-a]pyrazine derivatives has been validated in animal models. The ENPP1 inhibitor, compound 7 , which showed nanomolar potency in vitro, was further evaluated for its in vivo antitumor efficacy.[9] The study revealed that compound 7 not only possessed favorable pharmacokinetic properties but also enhanced the antitumor efficacy of an anti-PD-1 antibody in a murine model.[9] The combination therapy resulted in a tumor growth inhibition rate of 77.7% and improved survival.[9]
Understanding the Toxicity Profile
A critical aspect of drug development is the thorough evaluation of a compound's toxicity. This includes both in vitro cytotoxicity against normal cells and in vivo systemic toxicity.
In Vitro Cytotoxicity
For anticancer agents, selectivity is key. It is crucial that the compounds are more toxic to cancer cells than to normal, healthy cells. In the study of imidazo[1,2-a]pyrazine derivatives as anticancer agents, the cytotoxicity of the compounds was also assessed against the non-cancerous Vero cell line.[6] Compound 12b , while potent against cancer cells (IC50 ~11-13 µM), showed significantly lower toxicity towards Vero cells with an IC50 of 91 µM, indicating a degree of selectivity.[6]
However, some active compounds have also exhibited cellular toxicity that is independent of their primary mechanism of action. For instance, the Gαq protein inhibitor BIM-46187 was found to affect structural cytoskeletal dynamics in a Gαq/11-independent manner, contributing to its cellular toxicity.[11][12]
In Vivo Safety and Tolerability
The safety of pyrazine derivatives has been evaluated in various contexts. For instance, a panel of pyrazine derivatives, including saturated ones, was assessed for their safety when used as flavourings in animal feed.[14] Metabolic studies in rats showed that these compounds are efficiently metabolized and excreted.[14] While generally considered safe for this application, hazards for skin and eye contact, as well as respiratory irritation, were noted for many of the compounds.[14]
The parent 5,6,7,8-tetrahydroimidazo(1,2-a)pyrazine is classified with several hazard statements, including being harmful if swallowed or inhaled, and causing skin and eye irritation.[15] This underscores the importance of careful handling and thorough toxicological evaluation of any new derivative.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, this section provides an overview of the methodologies for key experiments.
In Vitro Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 hours).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vivo Antitumor Efficacy Study
This protocol outlines a general procedure for evaluating the antitumor activity of a compound in a xenograft mouse model.
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 HCT-116 cells) into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound (e.g., orally or intraperitoneally) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement and Body Weight Monitoring: Continue to measure tumor volume and monitor the body weight of the mice throughout the study as an indicator of toxicity.
-
Study Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) and compare the survival rates between the treatment and control groups.
Visualizing Pathways and Workflows
Signaling Pathway: Inhibition of the cGAS-STING Pathway by ENPP1
The following diagram illustrates the role of ENPP1 in hydrolyzing 2'3'-cGAMP, thereby negatively regulating the cGAS-STING pathway, and how ENPP1 inhibitors can block this process to enhance the immune response.
Caption: Inhibition of ENPP1 by imidazo[1,2-a]pyrazine derivatives enhances the cGAS-STING pathway.
Experimental Workflow: From In Vitro Screening to In Vivo Validation
This diagram outlines the logical progression of experiments in drug discovery for the tetrahydroimidazo[1,2-a]pyrazine derivatives.
Caption: A typical drug discovery workflow for tetrahydroimidazo[1,2-a]pyrazine derivatives.
Conclusion
Tetrahydroimidazo[1,2-a]pyrazine derivatives represent a versatile and promising scaffold in modern drug discovery. The comparative analysis of their in vitro and in vivo activities reveals their potential across multiple therapeutic areas, most notably in oncology and the treatment of chronic kidney disease. The successful translation of potent in vitro activity to significant in vivo efficacy, as demonstrated by select compounds, underscores the value of this chemical class. However, careful consideration of their toxicity profiles is paramount. Future research should focus on optimizing the therapeutic index of these derivatives by enhancing their selectivity and reducing off-target effects. The experimental protocols and workflows provided in this guide offer a framework for the continued investigation and development of novel therapeutics based on the tetrahydroimidazo[1,2-a]pyrazine core.
References
- 1. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. tsijournals.com [tsijournals.com]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tetrahydroimidazo[1,2-a]pyrazine Derivatives: Synthesis and Evaluation as Gαq -Protein Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of pyridazinone derivatives bearing tetrahydroimidazo[1,2-a]pyrazine scaffold as potent inhibitors of transient receptor potential canonical 5 to ameliorate hypertension-induced renal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 5,6,7,8-Tetrahydroimidazo(1,2-a)pyrazine | C6H9N3 | CID 13247046 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing Cross-Reactivity of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-Based Compounds
Introduction: The Selectivity Challenge in Modern Drug Discovery
The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, frequently forming the core of potent enzyme inhibitors, particularly targeting the vast family of protein kinases.[1][2][3][4] Kinases are crucial regulators of nearly all cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[5][6] Consequently, kinase inhibitors have become a cornerstone of modern therapeutics.[7][8]
However, the high degree of structural similarity among the ATP-binding sites of over 500 human kinases presents a formidable challenge: achieving inhibitor selectivity.[6][8][9] A lack of selectivity, or cross-reactivity, can lead to off-target effects, resulting in toxicity or unexpected pharmacological activities.[6][9][10] Conversely, in some cases, a well-characterized, multi-targeted profile—or polypharmacology—can be therapeutically advantageous.[10][11] Therefore, a rigorous and systematic assessment of a compound's cross-reactivity is not merely a regulatory requirement but a fundamental aspect of drug development, essential for building a comprehensive safety profile and understanding its full therapeutic potential.
This guide provides a strategic framework and detailed experimental protocols for assessing the cross-reactivity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-based compounds, designed for researchers, scientists, and drug development professionals.
Strategic Workflow for Cross-Reactivity Assessment
A robust cross-reactivity assessment is a tiered process, moving from broad, high-throughput screening to more complex, physiologically relevant assays. This funneling approach ensures that resources are used efficiently, generating decision-driving data at each stage.
Caption: Tiered workflow for assessing compound cross-reactivity.
Tier 1 & 2: In Vitro Profiling and Potency Determination
The foundational step in assessing cross-reactivity is to profile the compound against a large, representative panel of purified kinases. This provides a broad, unbiased view of the compound's kinome-wide interactions.
Rationale for Selection
-
Comprehensive View: Large panels, often covering over 400 kinases, are essential to uncover unexpected off-target activities that would be missed by focusing only on closely related kinases.[10][12][13][14]
-
Efficiency: Initial screening at a single, high concentration (e.g., 1 or 10 µM) is a cost-effective strategy to quickly identify potential off-targets for further investigation.[15]
-
Quantitative Comparison: Subsequent determination of the half-maximal inhibitory concentration (IC50) for the primary target and any significant off-targets allows for a quantitative measure of selectivity.[5]
Experimental Protocol: Large-Panel Kinase Profiling
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound (e.g., "THIP-X") in 100% DMSO.
-
Assay Plate Preparation: For single-dose screening, perform a serial dilution to achieve a final assay concentration of 1 µM. For IC50 determination, prepare a 10-point, 3-fold serial dilution series.
-
Kinase Reaction: The assay is typically performed in a multi-well plate format. Each well contains the specific kinase, a suitable substrate (peptide or protein), and ATP (often at its Km concentration to reflect intrinsic affinities).[10][11]
-
Initiation and Incubation: Add the test compound or vehicle control (DMSO) to the appropriate wells. Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. Commonly used detection methods include:
-
Radiometric Assays: Using [γ-³³P]-ATP, this is a gold-standard method that directly measures phosphate incorporation.[10][12]
-
Luminescence/Fluorescence-Based Assays: Technologies like ADP-Glo™ (Promega) or TR-FRET measure ATP consumption or product formation, offering high-throughput, non-radioactive alternatives.[5][7][14]
-
-
Data Analysis:
-
Single-Dose Screening: Calculate the percent inhibition relative to vehicle controls. A common threshold for a "hit" is >70% inhibition.[15]
-
IC50 Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: A Hypothetical Case Study for "THIP-X"
Imagine THIP-X was designed as a potent inhibitor of Aurora Kinase A (AURKA).
Table 1: Single-Point Kinase Screen of THIP-X (1 µM)
| Kinase Target | Family | % Inhibition | Hit? ( >70%) |
| AURKA | Aurora | 98% | Yes |
| AURKB | Aurora | 85% | Yes |
| PLK1 | PLK | 75% | Yes |
| VEGFR2 | RTK | 68% | No |
| ABL1 | ABL | 45% | No |
| SRC | SRC | 32% | No |
| CDK2 | CDK | 25% | No |
| ROCK1 | AGC | 15% | No |
Table 2: IC50 Determination for Identified Hits
| Kinase Target | IC50 (nM) | Selectivity Ratio (IC50 Off-Target / IC50 AURKA) |
| AURKA | 15 | - |
| AURKB | 150 | 10-fold |
| PLK1 | 450 | 30-fold |
-
Interpretation: The data reveals that THIP-X is a potent inhibitor of its intended target, AURKA. However, it also shows cross-reactivity with other kinases involved in cell cycle regulation, AURKB and PLK1, albeit with 10-fold and 30-fold lower potency, respectively. This information is critical for interpreting cellular phenotypes and predicting potential side effects.
Tier 3: Cellular Target Engagement
While in vitro assays are essential, they do not account for factors like cell permeability, target accessibility, or competition with high intracellular ATP concentrations.[11] Cellular target engagement assays are crucial to confirm that a compound binds to its intended (and unintended) targets in a more physiologically relevant environment.
Rationale for Selection
-
Confirms Target Binding in Cells: Directly measures the interaction between the compound and the protein target within intact cells or cell lysates.[16][17]
-
Physiological Relevance: Provides evidence that the compound can pass through the cell membrane and engage its target at concentrations achievable in a cellular context.
Key Methodology: Cellular Thermal Shift Assay (CETSA®)
CETSA is based on the principle that when a compound binds to a protein, it generally stabilizes the protein's structure, leading to an increase in its melting temperature.[16][18][19]
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line overexpressing AURKA) to ~80% confluency. Treat the cells with the test compound (THIP-X) at various concentrations or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).
-
Heating Step: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes), followed by rapid cooling.[18]
-
Cell Lysis and Separation: Lyse the cells (e.g., by freeze-thaw cycles). Separate the soluble protein fraction (containing stabilized, non-aggregated proteins) from the precipitated, denatured proteins via centrifugation.[19]
-
Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction using a protein detection method like Western Blot or Mass Spectrometry.[16][19]
-
Data Analysis: For each treatment condition, plot the amount of soluble protein against the temperature. The resulting "melting curve" will shift to the right (higher temperatures) for proteins that are stabilized by compound binding.
Data Presentation: Hypothetical CETSA Results for THIP-X
Table 3: CETSA Thermal Shift (ΔTm) for THIP-X in Cells
| Protein Target | ΔTm at 1 µM THIP-X (°C) | Interpretation |
| AURKA | +5.2°C | Strong cellular target engagement |
| AURKB | +2.1°C | Moderate cellular target engagement |
| PLK1 | +0.5°C | Weak or no significant engagement |
-
Interpretation: The CETSA results confirm that THIP-X strongly engages its primary target, AURKA, in a cellular context. It also engages AURKB, consistent with the in vitro data. However, the lack of a significant thermal shift for PLK1 suggests that despite its in vitro activity, THIP-X may not effectively bind to PLK1 in a live cell, perhaps due to poor accessibility or rapid efflux. This is a critical distinction that biochemical assays alone cannot provide.
Tier 4: Safety Pharmacology and In Vivo Assessment
The final stage of preclinical cross-reactivity assessment involves evaluating the compound's effects in whole organisms. This is guided by regulatory frameworks such as the ICH M3(R2) guidelines.[20][21][22]
Rationale for Selection
-
Integrated Biological System: In vivo studies assess the compound's effects in the context of a complete physiological system, including metabolism, distribution, and complex cellular interactions.
-
Regulatory Requirement: Nonclinical safety studies are mandatory for supporting human clinical trials and marketing authorization.[21][23][24]
-
Unpredictable Toxicities: Some off-target effects may only become apparent at the organismal level, affecting organ systems like the cardiovascular, respiratory, or central nervous systems.
Key Methodologies
-
Core Battery Safety Pharmacology: These studies investigate the effects of the compound on vital functions. As recommended by ICH guideline S7A, this typically includes:
-
Central Nervous System (CNS) Assessment: (e.g., Irwin test or functional observational battery in rodents).
-
Cardiovascular System Assessment: (e.g., telemetry in dogs or monkeys to measure blood pressure, heart rate, and ECG).
-
Respiratory System Assessment: (e.g., whole-body plethysmography in rodents).
-
-
General Toxicity Studies: Repeated-dose toxicity studies in two species (one rodent, one non-rodent) are conducted to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).
-
Interpretation: The results from these studies provide the ultimate assessment of the compound's safety profile. Any adverse findings must be carefully correlated with the in vitro and cellular cross-reactivity data. For instance, if THIP-X showed an unexpected cardiovascular effect, its moderate activity against VEGFR2 (even though it wasn't a "hit" in the initial screen) might be re-investigated as a potential cause.
Conclusion: An Integrated View of Selectivity
Assessing the cross-reactivity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-based compounds is a multi-faceted endeavor that requires a strategic, tiered approach. No single assay can provide a complete picture. By integrating data from broad in vitro panels, cellular target engagement assays, and in vivo safety studies, researchers can build a comprehensive selectivity profile. This profile is indispensable for making informed decisions, mitigating risks in clinical development, and ultimately, designing safer and more effective medicines.
References
- 1. 5,6,7,8-TETRAHYDROIMIDAZO[1,2-A]PYRAZINE | 91476-80-1 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Tetrahydroimidazo[1,2-a]pyrazine Derivatives: Synthesis and Evaluation as Gαq -Protein Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Strategy toward Kinase-Selective Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. reactionbiology.com [reactionbiology.com]
- 13. pharmaron.com [pharmaron.com]
- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 15. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CETSA [cetsa.org]
- 17. news-medical.net [news-medical.net]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. fda.gov [fda.gov]
- 21. fda.gov [fda.gov]
- 22. downloads.regulations.gov [downloads.regulations.gov]
- 23. FDA Releases Guideline Q&A on Nonclinical Safety Studies for Pharmaceuticals | RAPS [raps.org]
- 24. govinfo.gov [govinfo.gov]
A Comparative Benchmarking Guide to Gαq Protein Inhibitors: 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine Derivatives vs. Natural Product Macrocycles
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-based Gαq protein inhibitors against other established alternatives, primarily the natural products YM-254890 and FR900359. We will delve into the mechanistic underpinnings of Gαq signaling, explore the distinct characteristics of these inhibitor classes, and provide detailed, field-proven experimental protocols for a robust head-to-head comparison.
Introduction: The Therapeutic Potential of Gαq Inhibition
The Gαq/11 family of heterotrimeric G proteins are pivotal transducers of signals from a multitude of G protein-coupled receptors (GPCRs) to intracellular effector enzymes, most notably phospholipase Cβ (PLCβ).[1][2] This activation triggers the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently mobilizes intracellular calcium (Ca2+), a ubiquitous second messenger that governs a vast array of physiological processes, from neurotransmission to smooth muscle contraction.[3][4]
Given their central role in signal transduction, aberrant Gαq signaling is implicated in numerous pathologies, including uveal melanoma, asthma, and cardiovascular diseases.[5][6][7] This has rendered Gαq proteins attractive, albeit challenging, therapeutic targets. The development of direct Gαq inhibitors offers a promising strategy to modulate these disease states.[6][7]
This guide focuses on a comparative analysis of two major classes of Gαq inhibitors: the synthetic small molecules based on the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold and the well-established macrocyclic depsipeptides of natural origin.
The Inhibitors: A Head-to-Head Overview
The Small Molecule Contender: 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine Derivatives
Emerging from medicinal chemistry efforts, derivatives of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core, such as BIM-46187, represent a significant advancement in the quest for cell-permeable, small-molecule Gαq inhibitors.[8][9] These synthetic compounds offer potential advantages in terms of ease of synthesis and amenability to structural modification for optimizing pharmacokinetic and pharmacodynamic properties.[7][10] More recent developments have yielded potent imidazopiperazine derivatives like GQ127 and GQ262, which have demonstrated anti-tumor efficacy in preclinical models of uveal melanoma.[7][10][11]
Key Characteristics:
-
Synthetic Origin: Allows for iterative medicinal chemistry optimization.
-
Cell Permeability: Designed to cross cellular membranes and act on intracellular targets.[8]
-
Developing Structure-Activity Relationship (SAR): Ongoing research is clarifying the structural requirements for potent Gαq inhibition.[8][10]
The Gold Standards: YM-254890 and FR900359
The macrocyclic depsipeptides YM-254890 and FR900359, isolated from Chromobacterium sp. and Ardisia crenata, respectively, are potent and highly selective inhibitors of the Gαq/11/14 subfamily.[5][6][12][13][14][15][16] They have become indispensable pharmacological tools for dissecting Gαq-mediated signaling pathways both in vitro and in vivo.[13][15][17]
Mechanism of Action: Both YM-254890 and FR900359 act as guanine nucleotide dissociation inhibitors (GDIs).[15] They bind to a pocket on the Gαq subunit, stabilizing the GDP-bound, inactive state and preventing its exchange for GTP upon GPCR activation.[15][18][19][20] This effectively uncouples the G protein from its upstream receptor.
Key Characteristics:
-
High Potency and Selectivity: Exhibit low nanomolar to sub-micromolar IC50 values for Gαq/11/14, with no significant activity against other G protein families (Gαs, Gαi/o, Gα12/13).[12][13][14][15]
-
Natural Products: Complex structures that can be challenging to synthesize, potentially limiting large-scale production and derivatization.[7]
-
Well-Characterized Tools: Extensively validated in a wide range of biological systems.[13][15]
Experimental Benchmarking: A Practical Guide
To conduct an objective comparison, a standardized suite of cellular assays is essential. The following protocols are designed to assess the potency, selectivity, and mechanism of action of Gαq inhibitors in a controlled and reproducible manner.
Core Principle: Interrogating the Gαq Signaling Cascade
The canonical Gαq signaling pathway provides two primary nodes for quantifying inhibitor activity: the mobilization of intracellular calcium and the accumulation of inositol monophosphate (IP1), a stable metabolite of IP3.
Caption: Canonical Gαq signaling pathway and points of intervention.
Primary Assay: Intracellular Calcium Mobilization
This assay provides a real-time, dynamic readout of Gαq activation by measuring the release of calcium from intracellular stores.[3][4][21] It is a robust and widely used method for high-throughput screening.[3]
Experimental Workflow:
Caption: Workflow for the intracellular calcium mobilization assay.
Detailed Protocol:
-
Cell Culture: Plate HEK293 cells (or another suitable cell line) stably expressing a Gq-coupled GPCR of interest (e.g., M1 Muscarinic Acetylcholine Receptor) into black-walled, clear-bottom 96-well or 384-well microplates. Allow cells to adhere and grow to 80-90% confluency.
-
Dye Loading: Prepare a loading buffer containing a cell-permeant calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, from a kit like the ION Biosciences Brilliant Calcium Gold Assay) and an organic anion transporter inhibitor (e.g., probenecid) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[22]
-
Aspirate the culture medium from the cell plate and add the dye loading buffer.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
Inhibitor Preparation: Prepare serial dilutions of the Gαq inhibitors (5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivative, YM-254890, FR900359) in the assay buffer.
-
Pre-incubation: After dye loading, place the cell plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., a FLIPR or FlexStation). Add the inhibitor dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation: Prepare the agonist for the target GPCR (e.g., carbachol for the M1 receptor) at a concentration that elicits ~80% of the maximal response (EC80). This concentration should be determined in a separate agonist dose-response experiment.
-
Data Acquisition: Initiate the fluorescence reading. After establishing a stable baseline, the instrument's liquid handler will add the agonist to all wells. Continue recording the fluorescence signal for 2-3 minutes to capture the peak response.
-
Data Analysis: The change in fluorescence (peak minus baseline) is proportional to the intracellular calcium concentration. Plot the agonist response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each inhibitor.
Confirmatory Assay: IP-One HTRF® Assay
This assay quantifies the accumulation of IP1, a stable downstream metabolite in the PLCβ pathway.[23][24][25] It is an endpoint assay that is less susceptible to the kinetic artifacts that can affect calcium flux measurements and is highly specific for Gαq signaling.[25] The use of Homogeneous Time-Resolved Fluorescence (HTRF) technology provides a robust and sensitive detection method.[26]
Experimental Workflow:
Caption: Workflow for the IP-One HTRF® assay.
Detailed Protocol:
-
Cell Culture: Prepare cells expressing the Gq-coupled GPCR in a suitable culture plate as described for the calcium assay.
-
Inhibitor and Agonist Treatment: Remove the culture medium. Add the inhibitors at various concentrations, followed immediately by the agonist (at its EC80 concentration). The assay buffer should contain lithium chloride (LiCl) to inhibit inositol monophosphatase, thereby allowing IP1 to accumulate.[24][26]
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes) to allow for IP1 accumulation.
-
Cell Lysis and Detection: Add the HTRF detection reagents as per the manufacturer's protocol (e.g., Revvity IP-One HTRF® kit).[23][24] This typically involves a lysis buffer containing an IP1-d2 conjugate (acceptor) and a terbium or europium cryptate-labeled anti-IP1 antibody (donor).
-
Incubation: Incubate the plate at room temperature for 60 minutes in the dark to allow the competitive binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the HTRF ratio (Acceptor Emission / Donor Emission) and normalize the data. The signal is inversely proportional to the amount of IP1 produced.[24] Plot the normalized response against the logarithm of the inhibitor concentration and fit the curve to determine the IC50 values.
Selectivity Profiling
To assess the selectivity of the inhibitors, the primary and confirmatory assays should be repeated using cell lines that predominantly signal through other G protein families (Gαs, Gαi, Gα12/13). For instance, a cell line expressing the β2-adrenergic receptor (Gαs-coupled) can be used in a cAMP accumulation assay. Lack of activity in these assays at concentrations that potently inhibit Gαq signaling indicates selectivity.[14]
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, tabular format to facilitate direct comparison.
Table 1: Comparative Potency of Gαq Inhibitors
| Inhibitor | Target GPCR | Assay Type | IC50 (nM) [95% CI] |
| 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine Derivative (e.g., BIM-46187) | M1 mAChR | Calcium Mobilization | Experimental Data |
| M1 mAChR | IP-One HTRF® | Experimental Data | |
| YM-254890 | M1 mAChR | Calcium Mobilization | Experimental Data |
| M1 mAChR | IP-One HTRF® | Experimental Data | |
| FR900359 | M1 mAChR | Calcium Mobilization | Experimental Data |
| M1 mAChR | IP-One HTRF® | Experimental Data |
Table 2: Selectivity Profile of Gαq Inhibitors
| Inhibitor | Gαs Assay (cAMP) IC50 (µM) | Gαi Assay (cAMP) IC50 (µM) | Fold Selectivity (Gαs/Gαq) |
| 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine Derivative | Experimental Data | Experimental Data | Calculated Value |
| YM-254890 | Experimental Data | Experimental Data | Calculated Value |
| FR900359 | Experimental Data | Experimental Data | Calculated Value |
Conclusion and Future Directions
This guide provides a robust framework for the systematic benchmarking of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-based Gαq inhibitors against the established macrocyclic compounds YM-254890 and FR900359. By employing standardized, validated cellular assays, researchers can generate high-quality, comparable data on potency and selectivity, which is crucial for the selection of appropriate tool compounds and the advancement of novel therapeutics targeting the Gαq signaling pathway.
The synthetic tractability of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold presents an exciting opportunity for the development of next-generation Gαq inhibitors with improved drug-like properties. A thorough and objective comparison, as outlined here, is the critical first step in realizing that potential.
References
- 1. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of small molecule Gαq/11 protein inhibitors against uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrahydroimidazo[1,2-a]pyrazine Derivatives: Synthesis and Evaluation as Gαq -Protein Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and Evaluation of Small Molecule Gαq/11 Protein Inhibitors for the Treatment of Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. FR900359 | pan-Gq inhibitor | Probechem Biochemicals [probechem.com]
- 15. Recommended Tool Compounds: Application of YM-254890 and FR900359 to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The chromodepsins - chemistry, biology and biosynthesis of a selective Gq inhibitor natural product family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Exploring pharmacological inhibition of Gq/11 as an analgesic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. Structural basis for the specific inhibition of heterotrimeric Gq protein by a small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A novel Galphaq/11-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 22. ionbiosciences.com [ionbiosciences.com]
- 23. resources.revvity.com [resources.revvity.com]
- 24. resources.revvity.com [resources.revvity.com]
- 25. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 26. HTRF IP-One Gq assay on SpectraMax Readers [moleculardevices.com]
A Comparative Guide to the Isomeric Forms of Tetrahydroimidazo[1,2-a]pyrazine and Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of compounds with a wide array of biological activities, from G protein modulation to kinase inhibition. The inherent structural features of this bicyclic system allow for various forms of isomerism, including stereoisomerism and positional isomerism. These subtle geometric and constitutional differences can lead to profound changes in pharmacological activity, target selectivity, and pharmacokinetic properties. Understanding the relationship between a molecule's isomeric form and its biological function is paramount for rational drug design and the development of potent and selective therapeutic agents.
This guide provides a comparative analysis of the isomeric forms of tetrahydroimidazo[1,2-a]pyrazine derivatives, with a focus on how stereochemistry and substituent positioning impact their biological activity. We will delve into a detailed case study of stereoisomers as Gαq protein inhibitors and explore the structure-activity relationships (SAR) of positional isomers in the context of kinase inhibition.
Case Study: Stereoisomers as Selective Gαq Protein Inhibitors
A compelling example of the profound impact of stereochemistry on biological activity is found in the dimeric tetrahydroimidazo[1,2-a]pyrazine derivative, BIM-46187, a cell-permeable inhibitor of Gαq proteins.[1][2][3] Gαq proteins are key signaling molecules that mediate cellular responses to hormones, neurotransmitters, and other stimuli. Their dysregulation is implicated in various diseases, making them attractive therapeutic targets.
The synthesis of BIM-46187 and its stereoisomers allows for a direct comparison of their biological effects.[2][3] The parent compound, BIM-46187 (1), is a dimer of a monomeric unit derived from L-cysteine and L-cyclohexylalanine. By systematically altering the stereochemistry of the cysteine-derived portion of the molecule, different stereoisomers can be generated and their activities compared.
Comparative Activity of BIM-46187 Stereoisomers
The inhibitory activity of BIM-46187 and its stereoisomers was evaluated in a second messenger-based fluorescence assay that measures intracellular myo-inositol 1-phosphate (IP1) formation, a downstream event of Gαq activation.[2][3]
| Compound | Stereochemistry | Gαq Inhibition (at 100 µM) | Cellular Viability (at 100 µM) |
| BIM-46187 (1) | L-Cys, L-Cys | ~80% | ~20% |
| Isomer 2 | D-Cys, D-Cys | ~60% | ~40% |
| Isomer 3 | L-Cys, D-Cys (meso) | ~40% | ~60% |
| Isomer 4 | Monomer (L-Cys) | Inactive | ~100% |
Data synthesized from Röthe et al., 2020.[2][3]
The data clearly demonstrates a strong dependence on stereochemistry for both Gαq inhibitory activity and cellular toxicity. The L,L-diastereomer (BIM-46187) is the most potent inhibitor, but also the most toxic. The D,D-isomer shows reduced but still significant inhibition and toxicity, while the meso-compound is the least active and least toxic of the dimeric forms. Interestingly, the monomeric form is completely inactive, highlighting the importance of the dimeric structure for this particular activity.
This stereochemical dependence suggests a specific and chiral binding interaction with the Gαq protein. The precise arrangement of the amino acid-derived side chains and the tetrahydroimidazo[1,2-a]pyrazine core is critical for effective inhibition.
Mechanistic Insights and Experimental Workflow
BIM-46187 is proposed to inhibit G protein signaling by directly binding to the Gα subunit.[1] This interaction prevents the conformational changes necessary for receptor-G protein coupling and subsequent GDP/GTP exchange.
The overall workflow for synthesizing and evaluating these isomers involves several key stages:
Caption: Workflow for the synthesis and evaluation of BIM-46187 stereoisomers.
Experimental Protocols
1. Synthesis of BIM-46187 Stereoisomers (General Scheme) [2][3]
-
Step 1: Coupling. Boc-protected L- or D-cysteine (trityl-protected thiol) is coupled with a previously synthesized tetrahydroimidazo[1,2-a]pyrazine core using a coupling agent like DCC in the presence of DIPEA.
-
Step 2: Deprotection. The Boc and trityl protecting groups are removed using trifluoroacetic acid (TFA) in the presence of a scavenger like triisopropylsilane.
-
Step 3: Dimerization. The deprotected monomeric units are subjected to oxidative dimerization using iodine in a methanol/water mixture to form the disulfide bridge, yielding the final dimeric products.
-
Step 4: Purification. The resulting diastereomers (L,L and D,D from pure starting materials, and a mix including the meso form if a racemic mixture is used) are purified by chromatography. Chiral HPLC may be required to separate enantiomeric and meso forms.
2. In Vitro Gαq Activity Assay (IP1 Accumulation) [2][3]
-
Cell Seeding: HEK293 cells are seeded in 96-well plates and cultured overnight.
-
Compound Incubation: Cells are pre-incubated with the test compounds (isomers of BIM-46187) at various concentrations for a defined period (e.g., 2 hours).
-
Stimulation: The Gαq pathway is stimulated by adding an appropriate agonist (e.g., carbachol) and incubated for a further period (e.g., 30 minutes).
-
Cell Lysis and Detection: Cells are lysed, and the accumulated IP1 is measured using a competitive immunoassay, typically employing fluorescence resonance energy transfer (FRET) or HTRF technology, according to the manufacturer's protocol. The signal is inversely proportional to the IP1 concentration.
Positional Isomerism and Its Impact on Kinase Inhibition
While the tetrahydroimidazo[1,2-a]pyrazine core is a key feature of Gαq inhibitors like BIM-46187, the aromatic imidazo[1,2-a]pyrazine scaffold is a common motif in a variety of kinase inhibitors.[4][5][6] Kinases are a large family of enzymes that play critical roles in cell signaling, and their aberrant activity is a hallmark of cancer. Structure-activity relationship (SAR) studies on these inhibitors reveal the critical importance of the position of substituents on the bicyclic core for both potency and selectivity.
Though direct comparative studies on positional isomers of tetrahydroimidazo[1,2-a]pyrazines are less common in the literature, the principles derived from their aromatic counterparts are highly instructive.
Structure-Activity Relationships in Imidazo[1,2-a]pyrazine-Based Inhibitors
Several studies have explored how substituents at different positions of the imidazo[1,2-a]pyrazine ring system affect the inhibition of various kinases and other targets.
-
CDK9 Inhibition: In a series of imidazo[1,2-a]pyrazine derivatives designed as CDK9 inhibitors, it was found that having a pyridin-4-yl group at the C2-position and a benzyl group at the C3-position resulted in the most potent inhibitory activity (IC50 of 0.16 µM).[5] Altering the substituents at these positions led to significant changes in potency, demonstrating the distinct roles these positions play in binding to the kinase.
-
Aurora Kinase Inhibition: The development of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors has also highlighted the importance of substituent placement.[4][6][7] The SAR studies for this class of compounds often focus on optimizing substituents at the C2 and C3 positions to achieve high potency and selectivity against other kinases.
-
Hypoglycemic Activity: A study on 8-(1-piperazinyl)imidazo[1,2-a]pyrazines as hypoglycemic agents compared the effects of methyl substitution at various positions.[8] The 2-methyl, 3-methyl, and 5-methyl derivatives all displayed high affinity for the alpha-2 adrenergic receptor and were potent hypoglycemic agents, indicating that substitution at multiple positions on the pyrazine ring can modulate biological activity.[8]
References
- 1. Synthesis and structure-activity relationship of imidazo(1,2-a)thieno(3,2-e)pyrazines as IKK-beta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrahydroimidazo[1,2-a]pyrazine Derivatives: Synthesis and Evaluation as Gαq -Protein Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR studies of imidazo-[1,2-a]-pyrazine Aurora kinase inhibitors with improved off-target kinase selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established safety protocols and regulatory standards, providing a framework that is both scientifically sound and practically applicable.
Understanding the Compound: Hazard Profile and Initial Assessment
Based on these analogous compounds, this compound is anticipated to exhibit the following hazards:
-
Serious Eye Irritation: Causes serious eye irritation.[4][5][6]
-
Respiratory Irritation: May cause respiratory irritation.[3][5][6][7]
Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.[3][5] All operations should be performed in a well-ventilated area, preferably within a chemical fume hood.[1][3][4][5]
Table 1: Hazard Profile of Analogous Compounds
| Hazard Statement | GHS Classification | Source (Analogous Compound) |
| Causes skin irritation | Skin Irrit. 2 | 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride[6] |
| Causes serious eye irritation | Eye Irrit. 2 | 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride[6] |
| May cause respiratory irritation | STOT SE 3 | 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride[6] |
| Harmful if swallowed | Acute Tox. 4 | 5,6,7,8-Tetrahydro-3-(trifluoromethyl)[1][2][3]triazolo[4,3-a]pyrazine hydrochloride[3] |
| Harmful in contact with skin | Acute Tox. 4 | 5,6,7,8-Tetrahydro-3-(trifluoromethyl)[1][2][3]triazolo[4,3-a]pyrazine hydrochloride[3] |
| Harmful if inhaled | Acute Tox. 4 | 5,6,7,8-Tetrahydro-3-(trifluoromethyl)[1][2][3]triazolo[4,3-a]pyrazine hydrochloride[3] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that requires careful planning and execution. The following workflow is designed to guide laboratory personnel through this process in a safe and compliant manner.
Figure 1: Disposal decision workflow for this compound.
Preparation and Segregation
-
Don Appropriate PPE: Before handling any chemical waste, ensure you are wearing the appropriate personal protective equipment, including a lab coat, safety goggles, and chemical-resistant gloves.[3][5]
-
Segregate Waste Streams: Proper waste segregation is crucial to prevent dangerous chemical reactions.[8][9] Do not mix this compound waste with incompatible materials. As a heterocyclic amine, it should be treated as a non-halogenated organic waste. Keep it separate from:
-
Halogenated organic waste
-
Strong acids and bases
-
Oxidizing agents
-
-
Label Waste Containers: All waste containers must be clearly and accurately labeled with the full chemical name, concentration (if in solution), and the date of accumulation.[2][8] Use a designated hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department.
Disposal of Solid Waste
For pure, unadulterated this compound in solid form:
-
Container Selection: Use a clean, dry, and sealable container that is compatible with the chemical. The original container is often the best choice.[10]
-
Transfer: Carefully transfer the solid waste into the designated "Non-halogenated Organic Solid Waste" container. Avoid generating dust during the transfer.[3] If there is a risk of dust formation, use a fume hood.
-
Sealing: Securely seal the container to prevent any leakage or spillage.[8]
Disposal of Liquid Waste
For solutions containing this compound:
-
Container Selection: Use a designated, leak-proof container for "Non-halogenated Organic Liquid Waste." Ensure the container material is compatible with the solvent used.
-
pH Considerations: While neutralization can be a disposal method for some acidic or basic wastes, it is not recommended for this compound without a thorough risk assessment by a qualified chemist.[2] Improper neutralization can lead to hazardous reactions.
-
Transfer: Carefully pour the liquid waste into the designated container, avoiding splashes.
-
Sealing: Tightly seal the container.
Disposal of Contaminated Materials
For items such as gloves, weigh boats, and disposable glassware contaminated with this compound:
-
Collection: Place all contaminated solid materials into a designated "Solid Chemical Waste" or "Contaminated Lab Debris" container.[1]
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.[1]
-
Empty Containers: An empty container that held this compound should be triple-rinsed with a suitable solvent.[10] The rinsate must be collected and disposed of as hazardous liquid waste. After triple-rinsing, the container can often be disposed of as regular trash, but be sure to deface the label first.[10]
Storage and Final Disposal
-
Satellite Accumulation: Store all hazardous waste containers in a designated satellite accumulation area within the laboratory.[10] This area should be clearly marked and away from general traffic.
-
Professional Disposal: The final step is to arrange for the pickup and disposal of the hazardous waste by a licensed and certified hazardous waste disposal company.[8] Your institution's EHS department will have established procedures for this. Never dispose of chemical waste down the drain or in the regular trash.
Regulatory Compliance: Adherence to EPA and OSHA Guidelines
All disposal activities must comply with the regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA: The EPA, under the Resource Conservation and Recovery Act (RCRA), provides a framework for the "cradle-to-grave" management of hazardous waste.[11][12] This includes proper identification, labeling, and disposal of chemical waste.
-
OSHA: OSHA's Hazard Communication Standard (HazCom) requires that employees are informed about the hazards of the chemicals they work with.[13] The Hazardous Waste Operations and Emergency Response (HAZWOPER) standard provides guidelines for handling hazardous substances.[13][14]
By following the procedures outlined in this guide, your laboratory will be in compliance with these key regulations, ensuring a safe working environment and responsible environmental stewardship.
References
- 1. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 2. actenviro.com [actenviro.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride | C6H8ClF3N4 | CID 11961371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. capotchem.com [capotchem.com]
- 8. Effective Lab Chemical Waste Management [emsllcusa.com]
- 9. acewaste.com.au [acewaste.com.au]
- 10. vumc.org [vumc.org]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. resources.duralabel.com [resources.duralabel.com]
- 14. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
Comprehensive Safety and Handling Guide for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine hydrochloride
This guide provides essential safety protocols and handling procedures for 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine hydrochloride, a heterocyclic compound utilized in pharmaceutical research and development. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research outcomes. The information presented herein is a synthesis of available safety data and established best practices for handling potent chemical compounds.
Hazard Identification and Risk Assessment
This compound is a chemical that requires careful handling due to its potential health hazards. Based on available data, this compound is classified as hazardous.[1]
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[2] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[2][3][4] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[2][3][4] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2][3][4][5] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[1][2][3][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1][3][5] |
The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[5] Symptoms of exposure may include skin and eye irritation, respiratory tract irritation, and potential systemic effects if ingested or absorbed through the skin.[5]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory when handling this compound. The selection of appropriate PPE is the first line of defense in preventing exposure.
Hand Protection
-
Requirement: Wear nitrile or neoprene gloves that have been tested for resistance to chemicals.
-
Rationale: Gloves provide a barrier against accidental skin contact.[6] It is crucial to inspect gloves for any signs of degradation or perforation before use. Double-gloving is recommended during weighing and handling of the solid compound.
Eye and Face Protection
-
Requirement: Chemical safety goggles are the minimum requirement. A face shield should be worn in conjunction with goggles when there is a risk of splashing or aerosol generation.
-
Rationale: This compound can cause serious eye irritation.[1][2][3][4][5] Standard safety glasses do not provide a sufficient seal around the eyes to protect against fine powders or splashes.
Respiratory Protection
-
Requirement: When handling the solid powder outside of a certified chemical fume hood or other ventilated enclosure, a NIOSH-approved respirator with a particulate filter (e.g., N95, P95, or P100) is necessary.[6]
-
Rationale: The dust from this compound can be harmful if inhaled, potentially causing respiratory irritation.[1][3][5] Engineering controls should always be the primary method of exposure reduction.
Protective Clothing
-
Requirement: A laboratory coat is mandatory. For larger quantities or procedures with a higher risk of contamination, chemically resistant aprons or coveralls should be considered.
-
Rationale: Protective clothing prevents the contamination of personal clothing and skin.
Engineering Controls and Safe Handling Practices
Engineering controls are designed to isolate the hazard from the operator and are the most effective means of exposure prevention.
-
Fume Hood: All weighing and handling of the solid compound should be conducted in a certified chemical fume hood or a ventilated balance enclosure. This minimizes the risk of inhaling airborne particles.
-
Ventilation: Ensure the laboratory has adequate general ventilation.[1][5]
-
Hygiene: Avoid eating, drinking, or smoking in areas where this chemical is handled.[3] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][3]
Step-by-Step Handling Procedure
The following workflow outlines the critical steps for safely handling this compound.
Caption: Workflow for handling this compound.
Spill and Emergency Procedures
Immediate and appropriate response to a spill is crucial to prevent exposure and further contamination.
Small Spills (Solid)
-
Evacuate: Alert others in the immediate area.
-
PPE: Don appropriate PPE, including respiratory protection.
-
Contain: Gently cover the spill with a dry absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne.
-
Clean: Carefully sweep or scoop the material into a clearly labeled, sealable waste container. Avoid creating dust.[3]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Waste Disposal
All waste containing this compound, including contaminated PPE, empty containers, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Labeling: All waste containers must be clearly labeled with the chemical name and associated hazards.
-
Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed.
-
Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.
Storage
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][5]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
